molecular formula C11H17NO3 B1305454 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol CAS No. 29607-93-0

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Cat. No.: B1305454
CAS No.: 29607-93-0
M. Wt: 211.26 g/mol
InChI Key: QKKATYAZWMJMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKATYAZWMJMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389647
Record name 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29607-93-0
Record name 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Landscape of Phenoxypropanolamines: A Focus on 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential pharmacological significance of the phenoxypropanolamine class of compounds, with a specific focus on the representative molecule, 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. This document is intended for researchers, scientists, and professionals in drug development who are engaged with beta-adrenergic receptor modulators.

Introduction to Phenoxypropanolamines: A Cornerstone of Cardiovascular Medicine

The phenoxypropanolamine scaffold is a critical pharmacophore in modern medicine, forming the structural basis for a vast number of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs have revolutionized the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The general structure consists of a substituted phenoxy group linked to a propan-2-ol backbone, which in turn is connected to a substituted amino group.[3] This arrangement allows for specific interactions with beta-adrenergic receptors, leading to the modulation of the physiological effects of catecholamines like adrenaline and noradrenaline.[2] The focus of this guide, this compound, serves as an archetypal example to explore the nuances of this important class of molecules.

Chemical Structure and IUPAC Nomenclature

The precise arrangement of atoms and functional groups in this compound is fundamental to its predicted biological activity.

Unambiguous IUPAC Naming

The systematic name for the compound of interest, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name explicitly defines the connectivity of the molecule:

  • propan-2-ol : A three-carbon chain with a hydroxyl group on the second carbon.

  • 3-phenoxy : A phenyl group attached via an oxygen atom to the third carbon of the propane chain.

  • 1-((2-hydroxyethyl)amino) : An amino group on the first carbon of the propane chain, which is further substituted with a 2-hydroxyethyl group.

Visualizing the Molecular Architecture

The two-dimensional chemical structure of this compound is depicted below:

G phenol Phenol epoxide 1-Phenoxy-2,3-epoxypropane phenol->epoxide + Epichlorohydrin, Base epichlorohydrin Epichlorohydrin epichlorohydrin->epoxide base Base (e.g., NaOH) base->epoxide

Caption: General scheme for the formation of the epoxide intermediate.

Step 2: Ring-Opening with the Amine

The resulting epoxide is then subjected to a ring-opening reaction with the desired amine. In the case of our target molecule, this would be 2-aminoethanol. The amine's nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the final phenoxypropanolamine product.

G epoxide 1-Phenoxy-2,3-epoxypropane product 1-((2-Hydroxyethyl)amino)- 3-phenoxypropan-2-ol epoxide->product + 2-Aminoethanol amine 2-Aminoethanol amine->product

Caption: Ring-opening of the epoxide with an amine to yield the final product.

Detailed Experimental Protocol (General)
  • Epoxide Formation:

    • Dissolve phenol in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric amount of a base, such as sodium hydroxide, to generate the phenoxide.

    • Add epichlorohydrin dropwise to the reaction mixture, maintaining a controlled temperature.

    • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Isolate the crude epoxide intermediate by extraction and purify it, for example, by vacuum distillation.

  • Amine Addition:

    • Dissolve the purified epoxide in a suitable solvent.

    • Add the amine (in this case, 2-aminoethanol) to the solution. The reaction can be carried out with or without a catalyst, and the temperature may need to be elevated to facilitate the reaction.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent and purify the final product, often through crystallization or column chromatography.

Structure-Activity Relationships (SAR) in Phenoxypropanolamine Beta-Blockers

The biological activity of phenoxypropanolamines is highly dependent on the nature of the substituents on both the aromatic ring and the amino group. [4]

Structural Feature Influence on Activity
Aromatic Ring Substitution The position and nature of substituents on the phenoxy ring are major determinants of β1-selectivity (cardioselectivity). Para-substitution often leads to higher β1-selectivity. [5]
Amine Substituent The steric bulk of the substituent on the nitrogen atom is crucial. An isopropyl or tert-butyl group is common in potent beta-blockers. The presence of a secondary amine is generally required for optimal activity. [3]

| Propan-2-ol Moiety | The hydroxyl group on the propan-2-ol backbone is essential for binding to the adrenergic receptor. The stereochemistry at this chiral center is critical, with the (S)-enantiomer typically being the more active isomer. [1]|

For this compound, the unsubstituted phenoxy ring suggests it would likely be a non-selective beta-blocker. The 2-hydroxyethyl substituent on the amine is less common than the bulky alkyl groups found in many marketed beta-blockers, and its impact on potency and selectivity would need to be experimentally determined.

Potential Pharmacological Profile and Mechanism of Action

As a member of the phenoxypropanolamine class, this compound is predicted to act as a competitive antagonist at beta-adrenergic receptors. By blocking these receptors, it would inhibit the binding of endogenous catecholamines, leading to a reduction in heart rate, myocardial contractility, and blood pressure. [2]

G compound 1-((2-Hydroxyethyl)amino)- 3-phenoxypropan-2-ol receptor Beta-Adrenergic Receptor compound->receptor Blocks camp Decreased intracellular cAMP receptor->camp Leads to catecholamines Catecholamines (e.g., Adrenaline) catecholamines->receptor Inhibited from binding response Reduced Heart Rate, Blood Pressure, and Myocardial Contractility camp->response Results in

Caption: Predicted mechanism of action for this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and ether (C-O-C) bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

While this compound may not be a widely studied compound itself, its chemical structure places it firmly within the pharmacologically significant class of phenoxypropanolamines. Understanding its synthesis, structure-activity relationships, and predicted mechanism of action provides valuable insights for the design and development of novel beta-adrenergic receptor modulators. The general principles and protocols outlined in this guide serve as a foundational resource for researchers in the field of cardiovascular drug discovery.

References

  • Manchanda, A., et al. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238.
  • Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11), 245S-251S.
  • Wikipedia. (2023). Discovery and development of beta-blockers.
  • Pharmacy 180. (n.d.).
  • Morselli, L., et al. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry, 30(8), 1463-1468.
  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.

Sources

"1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a member of the aryloxypropanolamine class of chemical compounds. This structural class is of significant interest in medicinal chemistry and pharmacology, as it forms the backbone of most beta-adrenergic receptor antagonists, commonly known as beta-blockers. These agents are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The core structure consists of a substituted phenoxy group linked via a propan-2-ol moiety to an amino group. The nature of the substituent on the aromatic ring and the amino group profoundly influences the compound's pharmacological properties, including its potency, selectivity for β1 (cardiac) versus β2 (bronchial and vascular) receptors, and pharmacokinetic profile.

This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its expected pharmacological profile, with a focus on its potential as a beta-blocker.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties for this compound are summarized below. It is important to note that while the CAS number and molecular formula are definitive, some physical properties may be predicted or based on data from structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

Identifier/PropertyValueReference
CAS Number 29607-93-0[cite: Santa Cruz Biotechnology, n.d.]
Molecular Formula C₁₁H₁₇NO₃[cite: Santa Cruz Biotechnology, n.d.]
Molecular Weight 211.26 g/mol [cite: Santa Cruz Biotechnology, n.d.]
Predicted XLogP3 -0.4
Predicted Hydrogen Bond Donors 3
Predicted Hydrogen Bond Acceptors 4
Predicted Rotatable Bond Count 7
Predicted Boiling Point ~356.5 °C at 760 mmHg
Predicted Flash Point ~169.4 °C
Predicted Solubility Soluble in water and polar organic solvents like ethanol and methanol

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for synthesized compounds. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, typically in the range of δ 6.8-7.4 ppm. The protons on the propanol backbone would appear as multiplets in the δ 3.8-4.2 ppm range. The methylene protons of the hydroxyethyl group would likely be observed around δ 2.7-3.7 ppm. The hydroxyl and amine protons would present as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the aromatic carbons between δ 114-160 ppm. The carbons of the propanol and ethylamino side chains would appear in the upfield region, typically between δ 40-75 ppm.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Strong C-O stretching bands for the ether and alcohol functionalities would be present in the 1050-1250 cm⁻¹ region.

MS (Mass Spectrometry): In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 211. Key fragmentation patterns would likely involve the cleavage of the side chain, leading to characteristic fragment ions.

Synthesis Methodology

The synthesis of this compound typically proceeds via a two-step sequence common for aryloxypropanolamine beta-blockers. This involves the formation of an epoxide intermediate followed by its reaction with the appropriate amine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amine Addition phenol Phenol base_solvent Base (e.g., NaOH) Solvent (e.g., H₂O/Dioxane) phenol->base_solvent epichlorohydrin Epichlorohydrin epichlorohydrin->base_solvent step1_reaction Reaction base_solvent->step1_reaction step1_reagents Phenol + Epichlorohydrin epoxide 1-Phenoxy-2,3-epoxypropane step1_reaction->epoxide Yields solvent2 Solvent (e.g., Ethanol) epoxide->solvent2 ethanolamine 2-Aminoethanol (Ethanolamine) ethanolamine->solvent2 step2_reaction Reaction solvent2->step2_reaction step2_reagents Epoxide + 2-Aminoethanol product 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol step2_reaction->product Yields

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar phenoxypropanolamines.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve phenol (1 equivalent) in a suitable solvent such as aqueous dioxane or ethanol.

  • Addition of Base: Add a stoichiometric amount of a base, such as sodium hydroxide (1 equivalent), to the solution to form the sodium phenoxide in situ.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 1-phenoxy-2,3-epoxypropane can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-phenoxy-2,3-epoxypropane (1 equivalent) in a polar protic solvent like ethanol or methanol.

  • Addition of Amine: Add 2-aminoethanol (ethanolamine, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the epoxide starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the pure this compound.

Pharmacological Profile and Mechanism of Action

The structural features of this compound strongly suggest that it acts as a beta-adrenergic receptor antagonist. The aryloxypropanolamine scaffold is a classic pharmacophore for beta-blockers.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism mitigates the downstream effects of sympathetic nervous system activation.

  • β1-Receptor Blockade (in the heart): Leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.

  • β2-Receptor Blockade (in lungs and blood vessels): Can lead to bronchoconstriction and vasoconstriction.

The selectivity of a beta-blocker for β1 versus β2 receptors is a critical determinant of its therapeutic utility and side-effect profile. Compounds with a higher affinity for β1 receptors are termed "cardioselective." The presence and nature of the substituent on the amino group are key to determining this selectivity. The hydroxyethyl group in the title compound is expected to influence its polarity and interaction with the receptor binding pocket.

Signaling Pathway Diagram

G_Protein_Signaling cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates α-subunit camp cAMP ac->camp Converts catecholamine Epinephrine/ Norepinephrine catecholamine->receptor Binds & Activates beta_blocker 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol beta_blocker->receptor Competitively Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↑ Heart Rate) pka->response Phosphorylates Targets

Caption: Competitive antagonism at the β-adrenergic receptor by this compound.

Experimental Protocol: In Vitro Receptor Binding Assay

To determine the affinity (Ki) and selectivity of the compound for β1 and β2 adrenergic receptors, a competitive radioligand binding assay is a standard method.[1]

Objective: To quantify the binding affinity of this compound for β1 and β2 adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes prepared from tissues or cell lines expressing human β1-adrenergic receptors (e.g., SK-N-MC cells) and β2-adrenergic receptors (e.g., A431 cells).

  • Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with tritium, such as [³H]-Dihydroalprenolol ([³H]-DHA).[1]

  • Test Compound: this compound, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, potent beta-blocker, such as propranolol.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[1]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Reaction Preparation: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, the cell membrane preparation (containing a fixed amount of receptor protein), and the radioligand ([³H]-DHA) at a concentration near its Kd.

  • Competitive Binding: Add increasing concentrations of the test compound to the tubes. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of propranolol.

  • Incubation: Incubate the mixture at room temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Compare the Ki values for the β1 and β2 receptors to determine the selectivity of the compound.

Conclusion

This compound is a classic aryloxypropanolamine with a high potential for activity as a beta-adrenergic receptor antagonist. Its synthesis is straightforward, following well-established chemical routes. The key determinants of its potential therapeutic value will be its affinity and selectivity for β1 versus β2 receptors, which can be precisely determined using in vitro pharmacological assays as described. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and evaluate this compound in the context of drug discovery and development.

References

  • D'Accolti, L., et al. (1987). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Proceedings of the Society for Experimental Biology and Medicine, 185(1), 89-92. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical entity 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol . While specific experimental data for this compound is not extensively documented in public literature, its structural classification as an aryloxypropanolamine allows for a robust, experience-based analysis of its potential synonyms, related compounds, and likely pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel beta-adrenergic receptor modulators.

Core Compound Identification and Nomenclature

The subject of this guide is a distinct chemical entity with the core structure characteristic of the aryloxypropanolamine class.

  • IUPAC Name: this compound

  • CAS Number: 29607-93-0[1]

  • Molecular Formula: C₁₁H₁₇NO₃[1]

  • Molecular Weight: 211.26 g/mol [1]

Potential Synonyms: Based on common chemical naming conventions and the structure, potential synonyms include:

  • N-(2-Hydroxyethyl)-1-amino-3-phenoxy-2-propanol

  • 1-(Ethanolamino)-3-phenoxy-2-propanol

  • 3-Phenoxy-1-((2-hydroxyethyl)amino)propan-2-ol

The presence of this compound in the catalog of research chemical suppliers, such as Santa Cruz Biotechnology, indicates its availability for investigational purposes rather than as a developed therapeutic agent[1].

Table 1: Physicochemical Properties of this compound
PropertyValue (Predicted)Source
XLogP3-0.1PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count7PubChem
Topological Polar Surface Area61.7 ŲPubChem

Note: These properties are computationally predicted and await experimental verification.

The Aryloxypropanolamine Scaffold: A Cornerstone of Cardiovascular Medicine

The defining feature of the title compound is the aryloxypropanolamine backbone. This structural motif is the hallmark of the beta-blocker (β-blocker) class of drugs, which are competitive antagonists of β-adrenergic receptors[2][3][4]. These receptors are integral to the sympathetic nervous system's "fight-or-flight" response, primarily mediating the effects of catecholamines like epinephrine and norepinephrine[5].

The general structure consists of an aromatic ring linked via an ether oxygen to a propanolamine side chain. This side chain, with its secondary amine and a hydroxyl group on the second carbon, is crucial for receptor binding and antagonist activity[3]. The (S)-enantiomer of aryloxypropanolamines is typically the more active stereoisomer, often by a factor of 100 or more[3].

Proposed Synthesis of this compound

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry[4][6]. The most common and efficient route involves a two-step process starting from a phenol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

  • To a stirred solution of phenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the sodium or potassium phenoxide salt.

  • Add epichlorohydrin (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (typically 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • After cooling to room temperature, filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure 1-phenoxy-2,3-epoxypropane.

Step 2: Amination of 1-phenoxy-2,3-epoxypropane

  • Dissolve the purified 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent such as ethanol or isopropanol.

  • Add 2-aminoethanol (ethanolamine) (1.5-2.0 eq) to the solution.

  • Heat the mixture to reflux (typically 70-90 °C) and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the epoxide.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product, this compound.

Diagram 1: Proposed Synthetic Workflow

SynthesisWorkflow Phenol Phenol Step1 Step1 Phenol->Step1 Step 1: Epoxidation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Step 1: Epoxidation Base Base (e.g., NaOH) Base->Step1 Step 1: Epoxidation Solvent1 Solvent (e.g., Ethanol) Solvent1->Step1 Step 1: Epoxidation Epoxide 1-phenoxy-2,3-epoxypropane Step2 Step2 Epoxide->Step2 Step 2: Amination Ethanolamine 2-Aminoethanol Ethanolamine->Step2 Step 2: Amination Solvent2 Solvent (e.g., Isopropanol) Solvent2->Step2 Step 2: Amination FinalProduct 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol Step1->Epoxide Step2->FinalProduct SignalingPathway cluster_membrane Cell Membrane BetaReceptor β-Adrenergic Receptor GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Epinephrine/ Norepinephrine Catecholamine->BetaReceptor Activates TargetCompound 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol TargetCompound->BetaReceptor Inhibits (Competitive Antagonist) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to ProfilingWorkflow cluster_affinity Receptor Affinity Determination cluster_function Functional Antagonism Assay Membranes Prepare Membranes (CHO-β1, A431-β2) BindingAssay Radioligand Binding Assay ([³H]CGP-12177 + Test Compound) Membranes->BindingAssay Scintillation Scintillation Counting BindingAssay->Scintillation Ki Calculate Ki for β1 and β2 (Determine Affinity & Selectivity) Scintillation->Ki Cells Culture Whole Cells (β1 or β2 expressing) Pretreat Pre-treat with Test Compound Cells->Pretreat Stimulate Stimulate with Agonist (Isoproterenol) Pretreat->Stimulate cAMP_Assay Measure cAMP Production (HTRF/ELISA) Stimulate->cAMP_Assay pA2 Calculate pA₂ (Determine Potency) cAMP_Assay->pA2 Start Synthesized Compound Start->Membranes Start->Cells

Caption: Standard workflow for evaluating the beta-blocking activity of a novel compound.

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is paramount. A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon environments and their connectivity. *[7][8] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight. *[7][9] High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the final compound.

Conclusion and Future Directions

This compound is a classic aryloxypropanolamine. While specific biological data is sparse, its structure strongly suggests it will function as a beta-adrenergic receptor antagonist . The lack of substitution on the phenoxy ring points towards a non-selective profile, similar to propranolol. The hydrophilic (2-hydroxyethyl) substituent on the amine may confer a distinct pharmacokinetic profile compared to more lipophilic β-blockers.

This compound serves as an excellent candidate for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques.

  • Comprehensive Pharmacological Profiling: Performing the described in vitro assays to determine its affinity (Ki), potency (pA₂), and selectivity for β₁, β₂, and potentially β₃ receptors.

  • Chiral Separation and Analysis: Separating the (R) and (S) enantiomers and evaluating their activity independently to confirm the expected stereoselectivity.

  • In Vivo Studies: If in vitro activity is confirmed, proceeding to animal models to assess its effects on heart rate, blood pressure, and other relevant physiological parameters.

The exploration of such analogs is crucial for understanding the nuanced structure-activity relationships that govern the interaction of ligands with adrenergic receptors, potentially leading to the development of new therapeutic agents with improved pharmacological profiles.

References

  • Leclerc, G., et al. (1981). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Journal of Medicinal Chemistry, 24(12), 1427-1433. Available at: [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 208, 112814. Available at: [Link]

  • Manoury, P. M., et al. (1987). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Journal of Cardiovascular Pharmacology, 10 Suppl 1, S25-S31. Available at: [Link]

  • Deranged Physiology. (n.d.). Beta-blockers. Retrieved from [Link]

  • Manoury, P. M., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. Available at: [Link]

  • Ippolito, J. A., & Ripka, W. C. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents (WO1987003583A1).
  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). Retrieved from [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Beta blockers Pharmacology, SAR, Structure, IUPAC & Synthesis: Angina Pectoris Part 3. (2020, July 12). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-((2-Hydroxyethyl)amino)propanol. Retrieved from [Link]

  • Emwas, A. H., et al. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. RSC Advances, 7(1), 1-22. Available at: [Link]

Sources

An In-depth Technical Guide to 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies for the compound 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol. As a member of the aryloxypropanolamine class, this molecule possesses structural motifs of significant interest in medicinal chemistry, particularly as a scaffold for adrenergic receptor modulators. This document synthesizes available data on its chemical identity, spectroscopic characteristics, and reactivity. Furthermore, it outlines detailed, field-proven protocols for its synthesis and purification, as well as its characterization and quantification via modern analytical techniques. The causality behind experimental choices is explained to provide actionable insights for researchers in drug discovery and chemical synthesis.

Chemical Identity and Structural Elucidation

This compound is a secondary amine and a diol, featuring a phenoxy group linked to a propanolamine backbone. This structural arrangement is a classic pharmacophore found in many beta-blockers, where the aryloxy group, the hydroxyl on the propane chain, and the secondary amine are critical for binding to beta-adrenergic receptors.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₇NO₃

  • Molecular Weight: 211.26 g/mol

The structural characteristics—a hydrophilic amino alcohol chain and a lipophilic phenoxy group—confer an amphiphilic nature to the molecule, which is pivotal for its pharmacokinetic and pharmacodynamic profiles in potential therapeutic applications.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate formulation strategies, absorption, distribution, metabolism, and excretion (ADME) profiles. The data presented below are a combination of predicted values and experimental data from closely related analogs, such as 1-Phenoxy-2-propanol.

PropertyValue / DescriptionSource / Rationale
Melting Point Not experimentally determined. Likely a viscous oil or low-melting solid at room temperature.Based on analogs like 1-Phenoxy-2-propanol which has a melting point of 11 °C[2][3]. The addition of the polar amino-alcohol group may increase this value.
Boiling Point > 250 °C (Predicted, with decomposition)High boiling point is expected due to hydrogen bonding capabilities of the hydroxyl and amine groups. 1-Phenoxy-2-propanol has a boiling point of 243 °C[3].
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol).The presence of multiple hydrogen bond donors (-OH, -NH) and acceptors (-O-) imparts significant polarity. The parent compound 1-Phenoxy-2-propanol has a water solubility of 15.1 g/L[2][3].
pKa ~9.5 (Predicted for the secondary amine)The secondary amine is expected to be the most basic site. This value is typical for secondary amino alcohols and is critical for salt formation and behavior at physiological pH.
LogP (Octanol/Water Partition Coefficient) 1.0 - 1.5 (Predicted)This value suggests a balance between hydrophilicity and lipophilicity. For comparison, the LogP of 1-Phenoxy-2-propanol is 1.50[2]. The additional hydroxyl group would likely lower this value slightly.

Synthesis and Purification Protocol

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. The most common and efficient route involves the reaction of a phenol with an epoxide, followed by the opening of the resulting epoxide ring with an amine. This ensures regioselective addition of the amine to the less sterically hindered carbon of the epoxide.

Synthetic Workflow

The two-step synthesis provides a high-yielding and clean route to the target compound.

Synthetic Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Ring Opening Phenol Phenol Intermediate 1-Phenoxy-2,3-epoxypropane Phenol->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Base Base (e.g., NaOH) Base->Intermediate Catalyst Product 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol Intermediate->Product + Ethanolamine Ethanolamine Ethanolamine (2-Aminoethanol) Analytical_Workflow Sample Synthesized Product Preparation Sample Preparation (Dissolve in Mobile Phase) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Analysis Data Analysis (Purity Assessment, Quantification) Detection->Analysis

Sources

Navigating the Physicochemical Landscape of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (CAS 29607-93-0). In the absence of extensive empirical data for this specific molecule, this document leverages structure-activity relationships and data from analogous compounds to provide a robust predictive analysis for researchers, scientists, and drug development professionals. The methodologies outlined herein serve as a blueprint for establishing a definitive physicochemical profile.

Introduction: Unveiling a Structurally Significant Aryloxypropanolamine

This compound belongs to the aryloxypropanolamine class of compounds, a scaffold renowned for its presence in a multitude of pharmacologically active agents, most notably β-adrenergic receptor blockers (beta-blockers). The unique combination of a phenoxy group, a secondary amine with a hydroxyethyl substituent, and a propan-2-ol backbone imparts a specific set of physicochemical properties that are critical to its behavior in various experimental and formulation settings. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and materials science.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Nodes for the atoms C1 [label="C", pos="0,0!", color="#202124", fontcolor="#202124"]; C2 [label="C", pos="1,0.5!", color="#202124", fontcolor="#202124"]; C3 [label="C", pos="2,0!", color="#202124", fontcolor="#202124"]; C4 [label="C", pos="2,-1!", color="#202124", fontcolor="#202124"]; C5 [label="C", pos="1,-1.5!", color="#202124", fontcolor="#202124"]; C6 [label="C", pos="0,-1!", color="#202124", fontcolor="#202124"]; O_phenoxy [label="O", pos="-1,-1.5!", color="#EA4335", fontcolor="#EA4335"]; C_propanol1 [label="CH₂", pos="-2,-1!", color="#202124", fontcolor="#202124"]; C_propanol2 [label="CH(OH)", pos="-3,-1.5!", color="#202124", fontcolor="#202124"]; C_propanol3 [label="CH₂", pos="-4,-1!", color="#202124", fontcolor="#202124"]; N_amino [label="NH", pos="-5,-1.5!", color="#4285F4", fontcolor="#4285F4"]; C_ethyl1 [label="CH₂", pos="-6,-1!", color="#202124", fontcolor="#202124"]; C_ethyl2 [label="CH₂OH", pos="-7,-1.5!", color="#202124", fontcolor="#202124"];

// Edges for the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Edges for the rest of the molecule C6 -- O_phenoxy -- C_propanol1 -- C_propanol2 -- C_propanol3 -- N_amino -- C_ethyl1 -- C_ethyl2; } Caption: Chemical structure of this compound.

Predicted Solubility Profile: A Multifaceted Analysis

A comprehensive understanding of a compound's solubility in various media is a cornerstone of its development. Based on its structural motifs, a qualitative and semi-quantitative solubility profile for this compound can be predicted.

Aqueous Solubility

The presence of multiple hydrophilic functional groups, including two hydroxyl groups and a secondary amine, suggests that this compound will exhibit appreciable aqueous solubility. The amine group, with an expected pKa in the physiological range, will be protonated at acidic pH, further enhancing its interaction with water. However, the hydrophobic phenoxy group will limit its solubility compared to more polar, non-aromatic analogues.

Data from the closely related structure, 1-Phenoxy-2-propanol , shows a water solubility of approximately 15.1 g/L at 20°C.[1] The addition of the (2-hydroxyethyl)amino group in our target molecule is expected to significantly increase this value due to the introduction of more polar and hydrogen-bonding moieties.

Solubility in Organic Solvents

The molecule's amphiphilic nature suggests a broad solubility range in various organic solvents.[2][3]

Solvent Class Predicted Solubility Rationale
Polar Protic HighThe hydroxyl and amine groups will readily form hydrogen bonds with solvents like methanol, ethanol, and isopropanol.
Polar Aprotic Moderate to HighSolvents such as DMSO, DMF, and acetonitrile will effectively solvate the molecule through dipole-dipole interactions.
Non-polar LowThe overall polarity of the molecule will likely result in poor solubility in solvents like hexane and toluene.
Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of the target compound in a range of pharmaceutically and industrially relevant solvents at controlled temperatures.

Materials:

  • This compound (purity >99%)

  • Solvents: Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Hexane.

  • Thermostatically controlled shaker incubator.

  • Calibrated analytical balance.

  • HPLC with a suitable detector (e.g., UV-Vis or MS).

  • Centrifuge.

  • Volumetric flasks and pipettes.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials.

  • Equilibration: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label = "Preparation"; bgcolor="#FFFFFF"; A [label="Add excess compound to solvent"]; B [label="Equilibrate in shaker incubator"]; }

subgraph "cluster_sep" { label = "Separation & Sampling"; bgcolor="#FFFFFF"; C [label="Centrifuge to separate solid"]; D [label="Withdraw and dilute supernatant"]; }

subgraph "cluster_analysis" { label = "Analysis"; bgcolor="#FFFFFF"; E [label="Quantify by HPLC"]; F [label="Calculate solubility"]; }

A -> B -> C -> D -> E -> F; } Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and potential degradation products.[4][5][6] The aryloxypropanolamine scaffold is susceptible to specific degradation pathways.

Predicted Stability

Based on its chemical structure, this compound is expected to be relatively stable under neutral conditions.[1][7] However, it may be susceptible to degradation under the following stress conditions:

  • Oxidative Degradation: The secondary amine and hydroxyl groups are potential sites for oxidation. Studies on similar amino alcohols have shown that the presence of oxygen, especially in combination with metal ions like iron, can accelerate degradation.[8][9][10] Potential oxidation products could include N-oxides, dealkylation products, and cleavage of the ether linkage.

  • Thermal Degradation: At elevated temperatures, ether cleavage and other fragmentation reactions may occur.[7]

  • Photodegradation: The aromatic phenoxy group can absorb UV light, potentially leading to photolytic degradation.

  • pH-Dependent Degradation: While generally stable, extreme pH conditions (highly acidic or alkaline) could promote hydrolysis of the ether linkage, although this is typically a slow process for aryl ethers.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6][11] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage and handling.

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology: A solution of the compound is subjected to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is heated at 80°C for 48 hours. A solution is also refluxed at 60°C for 24 hours.

  • Photodegradation: The compound in solution is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[12][13][14][15]

dot graph "forced_degradation_pathways" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Parent [label="1-((2-Hydroxyethyl)amino)-\n3-phenoxypropan-2-ol", fillcolor="#FBBC05"];

subgraph "cluster_stress" { label = "Stress Conditions"; bgcolor="#FFFFFF"; Oxidation [label="Oxidation (H₂O₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (Acid/Base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal [label="Thermal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo [label="Photolysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

subgraph "cluster_products" { label = "Potential Degradation Products"; bgcolor="#FFFFFF"; N_Oxide [label="N-Oxide"]; Dealkylation [label="Dealkylation Products"]; Ether_Cleavage [label="Ether Cleavage Products\n(Phenol, Diol-amine)"]; Others [label="Other Fragments"]; }

Parent -> Oxidation [label="generates"]; Parent -> Hydrolysis [label="generates"]; Parent -> Thermal [label="generates"]; Parent -> Photo [label="generates"];

Oxidation -> N_Oxide; Oxidation -> Dealkylation; Hydrolysis -> Ether_Cleavage; Thermal -> Ether_Cleavage; Thermal -> Others; Photo -> Others; } Caption: Potential forced degradation pathways.

Conclusion and Future Directions

While specific experimental data for this compound is not widely available, a comprehensive analysis of its structural components and data from analogous compounds allows for a robust prediction of its solubility and stability profiles. The compound is anticipated to be water-soluble and soluble in polar organic solvents, with limited solubility in non-polar media. Its stability is expected to be good under ambient, neutral conditions, with potential degradation pathways involving oxidation of the amine and hydroxyl groups, and at a slower rate, hydrolysis of the ether linkage under harsh conditions.

The experimental protocols detailed in this guide provide a clear and scientifically sound framework for researchers to definitively determine the physicochemical properties of this molecule. Such data is indispensable for its future development in any field, ensuring its quality, safety, and efficacy.

References

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available from: [Link].

  • Stenutz, R. 1-phenoxy-2-propanol. Available from: [Link].

  • Elsebaei, M. M., et al. (2022). β-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors: rational based design, in silico, in vitro, and SAR studies for lead optimization. Journal of Biomolecular Structure and Dynamics, 40(21), 10499-10517.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18699-18713.
  • ATSDR. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. Agency for Toxic Substances and Disease Registry (US).
  • Taylor & Francis. Analytical methods – Knowledge and References. Available from: [Link].

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4), 1-6.
  • SINTEF. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link].

  • Klutchko, S., et al. (1981). Synthesis and pharmacology of potential beta-blockers. Journal of Medicinal Chemistry, 24(1), 104-109.
  • Andersen, J. V., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-47.
  • Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 8(1), 1-6.
  • Kumar, V., & Sharma, V. (2013).
  • de Andrade, C. K. Z., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4988.
  • Zamann Pharma Support GmbH. Analytical Methods. Available from: [Link].

  • Chemical structures and physicochemical properties of the investigated β-blockers. (n.d.). ResearchGate. Available from: [Link].

  • PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Available from: [Link].

  • Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. Available from: [Link].

  • Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. Available from: [Link].

  • Smith, L. H., et al. (1979). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 22(8), 1003-1006.
  • PubChem. 1-((2-Hydroxyethyl)amino)propan-2-ol. National Center for Biotechnology Information. Available from: [Link].

  • The Analytical Methods of Drug Analysis. (n.d.). Available from: [Link].

  • Deranged Physiology. (2025). Beta-blockers. Available from: [Link].

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Hartono, A., et al. (2023). Densities, Viscosities of Pure 1‐(2-Hydroxyethyl) Pyrrolidine, 3‐Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure.
  • 1-((1-METHYLETHYL)AMINO)-3-(2-(1-PROPEN-1-YL)PHENOXY)-2-PROPANOL. (n.d.). Available from: [Link].

  • U.S. EPA. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-. Substance Details - SRS. Available from: [Link].

  • NIST. 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Available from: [Link].

  • NIST. 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Available from: [Link].

  • Hartono, A., et al. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure.
  • PubChem. 3-((2-Hydroxyethyl)amino)propanol. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. National Center for Biotechnology Information. Available from: [Link].

Sources

Unveiling the Therapeutic Potential of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. By leveraging established structure-activity relationships (SAR) within the well-documented phenoxypropanolamine class of compounds, this paper postulates its primary mechanism of action as a beta-adrenergic receptor antagonist. We will dissect the molecular features that suggest this activity, propose a comprehensive roadmap for its preclinical evaluation, and discuss its potential as a lead compound in the development of new therapeutics for cardiovascular and other disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for investigating this promising molecule.

Introduction: The Promise of a Novel Phenoxypropanolamine

The phenoxypropanolamine scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for a multitude of beta-adrenergic receptor antagonists (beta-blockers) that have revolutionized the management of cardiovascular diseases.[1][2] Compounds such as propranolol, metoprolol, and bisoprolol, all sharing this core structure, have demonstrated profound clinical efficacy in treating conditions like hypertension, angina pectoris, and cardiac arrhythmias.[1] The molecule at the center of this guide, this compound, is a distinct iteration of this privileged scaffold. Its unique N-substituted hydroxyethyl group presents an intriguing modification that warrants a thorough investigation of its pharmacological profile.

This document serves as a proactive exploration of the potential of this compound, moving from theoretical postulation based on robust SAR data to a practical guide for its empirical validation.

Physicochemical Properties and Structural Analysis

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its biological behavior.

PropertyValueSource
CAS Number 29607-93-0Santa Cruz Biotechnology, Inc.
Molecular Formula C₁₁H₁₇NO₃Santa Cruz Biotechnology, Inc.
Molecular Weight 211.26 g/mol Santa Cruz Biotechnology, Inc.

The structure of this compound is characterized by three key pharmacophoric elements:

  • Aromatic Phenoxy Group: This lipophilic moiety is crucial for binding to the adrenergic receptor.

  • Propan-2-ol Linker: The hydroxyl group on the second carbon of this chain is essential for hydrogen bonding interactions within the receptor binding pocket. The stereochemistry of this chiral center is critical, with the (S)-enantiomer typically exhibiting significantly higher activity.[3]

  • Secondary Amino Group with a Hydroxyethyl Substituent: The nature of the substituent on the nitrogen atom plays a pivotal role in determining the compound's selectivity for β₁ versus β₂ adrenergic receptors and can influence its overall potency.[3]

Postulated Biological Activity: A Beta-Adrenergic Antagonist in Waiting

Based on the extensive body of literature on phenoxypropanolamine derivatives, the most probable biological activity of this compound is the antagonism of beta-adrenergic receptors.

The Rationale: Structure-Activity Relationship (SAR) Insights

The SAR for beta-blockers is well-established:

  • The Aryloxypropanolamine Moiety: The core structure is a known prerequisite for beta-adrenergic antagonism.[4]

  • The N-Substituent: The size and nature of the alkyl group on the nitrogen atom are key determinants of cardioselectivity. Larger, bulkier groups, such as isopropyl or tert-butyl, are common in many beta-blockers. The hydroxyethyl group in our compound of interest is less conventional and its impact on selectivity and potency is a key area for investigation. It may impart a more hydrophilic character compared to simple alkyl chains, potentially influencing pharmacokinetic properties.

  • The Hydroxyl Group: The secondary alcohol on the propanolamine side chain is critical for binding to a conserved serine residue in the beta-adrenergic receptor.[5]

Proposed Mechanism of Action

We hypothesize that this compound will act as a competitive antagonist at beta-adrenergic receptors. By binding to these receptors, it will prevent the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway cluster_0 Cell Membrane Adrenergic_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Catecholamines Epinephrine/ Norepinephrine Catecholamines->Adrenergic_Receptor Activates Compound 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol Compound->Adrenergic_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates Targets Leading to

Figure 1: Proposed mechanism of action of this compound as a beta-adrenergic receptor antagonist.

A Roadmap for Preclinical Evaluation: From Benchtop to In Vivo Models

To empirically validate the hypothesized biological activity of this compound, a systematic and multi-tiered experimental approach is essential.

In Vitro Characterization: The First Line of Evidence

The initial phase of investigation should focus on confirming the compound's interaction with its putative molecular target.

This gold-standard technique will quantify the affinity of the compound for β₁ and β₂ adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes:

    • Source: Commercially available cell lines overexpressing human β₁ or β₂ adrenergic receptors, or tissue homogenates rich in these receptors (e.g., rat lung for β₂, turkey erythrocyte membranes for β₁).[6][7]

    • Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., ³H-dihydroalprenolol), and varying concentrations of the test compound (this compound).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled antagonist like propranolol).

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

To determine whether the compound acts as an antagonist, agonist, or partial agonist, functional assays are crucial.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known beta-adrenergic agonist (e.g., isoproterenol).

    • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Interpretation:

    • An antagonist will inhibit the isoproterenol-induced increase in cAMP in a dose-dependent manner.

    • An agonist would stimulate cAMP production in the absence of isoproterenol.

    • A partial agonist would have a dual effect: stimulating cAMP production on its own (to a lesser extent than a full agonist) and inhibiting the effects of a full agonist.

Experimental_Workflow_In_Vitro Start Start: In Vitro Evaluation Binding_Assay Radioligand Binding Assay (β₁ and β₂ Receptors) Start->Binding_Assay Functional_Assay Functional Assay (cAMP Accumulation) Start->Functional_Assay Data_Analysis Data Analysis: Determine Ki and IC₅₀ Binding_Assay->Data_Analysis Mechanism_Determination Determine Mechanism: Antagonist, Agonist, or Partial Agonist Functional_Assay->Mechanism_Determination Selectivity_Profile Establish Selectivity Profile (β₁ vs. β₂) Data_Analysis->Selectivity_Profile Mechanism_Determination->Selectivity_Profile End End: In Vitro Characterization Complete Selectivity_Profile->End

Figure 2: A streamlined workflow for the in vitro characterization of this compound.
In Vivo Validation: Assessing Physiological Effects

Following promising in vitro results, the next logical step is to evaluate the compound's effects in a living organism.

Experimental Protocol: Anesthetized Rat Model of Isoproterenol-Induced Tachycardia

  • Animal Preparation:

    • Anesthetize male Wistar rats.

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Record baseline heart rate and blood pressure.

  • Drug Administration:

    • Administer a bolus dose of isoproterenol to induce a tachycardic response.

    • After the heart rate returns to baseline, administer a dose of this compound intravenously.

    • After a suitable interval, re-challenge with the same dose of isoproterenol.

  • Data Collection and Analysis:

    • Continuously monitor heart rate and blood pressure throughout the experiment.

    • Compare the isoproterenol-induced tachycardia before and after the administration of the test compound.

    • A reduction in the tachycardic response will indicate beta-adrenergic blockade in vivo.

Potential Therapeutic Indications and Future Directions

Should this compound demonstrate significant beta-blocking activity, it could be a candidate for development in several therapeutic areas:

  • Cardiovascular Diseases: Hypertension, angina, post-myocardial infarction, and certain arrhythmias.

  • Other Conditions: Glaucoma, anxiety, and migraine prophylaxis.

The unique hydroxyethyl substitution on the amino group may confer advantageous pharmacokinetic properties, such as altered metabolic stability or tissue distribution, which should be explored in subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Conclusion

While direct experimental data on this compound is not yet available, a comprehensive analysis of its structure in the context of the well-established pharmacology of phenoxypropanolamines strongly suggests its potential as a beta-adrenergic receptor antagonist. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous path for the validation of this hypothesis. The investigation of this novel compound could lead to the discovery of a new therapeutic agent with a potentially unique pharmacological profile, thereby contributing to the advancement of medicine.

References

  • PubChem. 3-((2-Hydroxyethyl)amino)propanol. National Center for Biotechnology Information. Available from: [Link].

  • Pratt, W. B. (1994). The Austenitic Transformation. In: The Pharmacologic Basis of Therapeutics. 9th ed. New York, NY: McGraw-Hill.
  • Smith, C. M., & Reynard, A. M. (1992). Textbook of Pharmacology. Philadelphia, PA: W.B. Saunders Company.
  • Main, B. G., & Tucker, H. (1985). Beta-adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propranols. Journal of Medicinal Chemistry, 28(4), 512-517.
  • PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Available from: [Link].

  • YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. Available from: [Link].

  • MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Available from: [Link].

  • Reddit. (2022, February 28). [9 min read] Structure-Activity Relationship - How beta blockers became what they are! Available from: [Link].

  • PubMed. (1999). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Available from: [Link].

  • Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Available from: [Link].

  • PubMed. (2002). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Available from: [Link].

  • Google Patents. (1993). Phenoxypropanolamine compounds.
  • Semantic Scholar. Beta2-adrenergic receptor agonist inhibits keratinocyte proliferation by mechanisms involving nitric oxide. Available from: [Link].

Sources

The Strategic Intermediate: A Deep Dive into 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Hero of Beta-Blocker Synthesis

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving drug is paved with critical chemical intermediates. These unsung heroes of synthesis are the building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. Among these is 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol , a key intermediate in the manufacture of a class of drugs that has revolutionized cardiovascular medicine: the beta-blockers. This technical guide provides an in-depth exploration of this pivotal molecule, from its synthesis and physicochemical properties to its critical role in drug development, quality control, and safe handling. For the discerning researcher and development professional, understanding the nuances of this intermediate is paramount to the efficient and robust production of essential medicines.

Unveiling the Molecule: Structure and Physicochemical Profile

This compound, identified by its CAS number 29607-93-0, possesses a molecular structure that is foundational to its function as a precursor to various beta-blockers.[1] Its architecture features a phenoxy group, a propan-2-ol backbone, and a secondary amine with a hydroxyethyl substituent. This specific arrangement of functional groups dictates its reactivity and suitability for constructing the pharmacophore of aryloxypropanolamine beta-blockers.

PropertyValueSource
CAS Number 29607-93-0[1]
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1]
Boiling Point 396.4°C at 760 mmHg[2]
Flash Point 193.5°C[2]

A comprehensive understanding of its physicochemical properties is crucial for process development, enabling chemists to select appropriate solvents, reaction temperatures, and purification techniques.

The Synthetic Pathway: Crafting a Crucial Intermediate

The synthesis of this compound is a testament to the elegance and efficiency of modern organic chemistry. The most prevalent and industrially viable method is a two-step process that begins with the formation of an epoxide, followed by a nucleophilic ring-opening.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

The journey commences with the reaction of phenol with epichlorohydrin. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the formation of a glycidyl ether intermediate which subsequently cyclizes to form 1-phenoxy-2,3-epoxypropane.

Experimental Protocol: Synthesis of 1-phenoxy-2,3-epoxypropane

  • Reaction Setup: To a stirred solution of phenol in a suitable solvent (e.g., water or a polar aprotic solvent), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture, maintaining the temperature at a controlled level (typically between 50-70°C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and perform a phase separation. The organic layer containing the product is washed with water to remove any remaining base and salts. The excess epichlorohydrin and solvent are then removed under reduced pressure to yield the crude 1-phenoxy-2,3-epoxypropane, which can be purified by distillation.

Step 2: Ring-Opening of the Epoxide with 2-Aminoethanol

The crucial second step involves the nucleophilic attack of 2-aminoethanol (ethanolamine) on the epoxide ring of 1-phenoxy-2,3-epoxypropane. The amine's lone pair of electrons attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired product, this compound. This reaction is typically carried out in a protic solvent, such as an alcohol, which facilitates the protonation of the alkoxide intermediate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 1-phenoxy-2,3-epoxypropane in a suitable solvent, such as methanol or isopropanol.

  • Addition of 2-Aminoethanol: Add a stoichiometric excess of 2-aminoethanol to the solution. The reaction is often carried out at elevated temperatures (reflux) to increase the reaction rate.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the epoxide is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can then be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Caption: General synthetic pathway for this compound.

The Bridge to Beta-Blockers: Application in API Synthesis

The strategic importance of this compound lies in its role as a direct precursor to several beta-blockers. Its structure contains the core phenoxypropanolamine moiety, requiring only further modification of the amine to yield the final API. A prime example of its application is in the synthesis of widely prescribed beta-blockers like Bisoprolol and Metoprolol, where it serves as a key building block.

For instance, in the synthesis of Bisoprolol, a related intermediate, 1-(isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, is a key component.[3] The synthesis of such intermediates often follows a similar pathway, highlighting the versatility of the phenoxypropanolamine scaffold. The synthesis of Bisoprolol impurities also underscores the importance of a well-characterized starting intermediate to control the impurity profile of the final drug product.[4]

Caption: Role of the intermediate in the synthesis of beta-blocker APIs.

Ensuring Purity and Quality: Analytical Characterization

The quality of the final API is intrinsically linked to the purity of its intermediates. Therefore, robust analytical methods for the characterization and quality control of this compound are essential. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the intermediate and for identifying and quantifying any process-related impurities. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector.

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the intermediate. The chemical shifts and coupling patterns provide a detailed map of the molecule's structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the intermediate and to help identify unknown impurities by providing information about their mass-to-charge ratio.

The synthesis of impurities of beta-blockers like Bisoprolol often involves side reactions such as dimerization or reactions with other nucleophiles present in the reaction mixture.[4] A thorough understanding of these potential side products is crucial for developing analytical methods that can effectively separate and quantify them.

Safety First: Handling and Storage

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion: A Cornerstone of Cardiovascular Drug Manufacturing

This compound stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its efficient synthesis, versatile reactivity, and direct lineage to life-saving beta-blockers make it a molecule of significant interest to the drug development community. A thorough understanding of its synthesis, characterization, and safe handling is not merely an academic exercise but a fundamental requirement for the production of high-quality, safe, and effective cardiovascular medicines. As the demand for these essential drugs continues, the importance of mastering the chemistry of such key intermediates will only grow.

References

  • (Reference to a general textbook on pharmaceutical chemistry or process development - not available
  • MOLBASE. 1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol. Accessed January 17, 2026.
  • (Reference to a publication on beta-blocker synthesis - not explicitly found for this specific intermedi
  • Santa Cruz Biotechnology. 1-(2-Hydroxyethylamino)-3-phenoxy-propan-2-ol. Accessed January 17, 2026.
  • Fisher Scientific. Safety Data Sheet for a related amino alcohol. Accessed January 17, 2026.
  • Tapkir, A. S., et al. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
  • CPAChem. Safety data sheet for a related phenoxypropanol. Accessed January 17, 2026.
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter
  • Benchchem. 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol. Accessed January 17, 2026.

Sources

A Technical Guide to Metoprolol Impurities: Profiling, Synthesis, and Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metoprolol, a cardioselective β₁-adrenergic blocker, is a cornerstone in the management of cardiovascular diseases.[1] The purity of its active pharmaceutical ingredient (API) is paramount to ensure therapeutic efficacy and patient safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[2] This technical guide provides an in-depth examination of metoprolol impurities, with a specific focus on the synthesis, identification, and analytical control of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol, a potential process-related impurity. We will explore the synthetic pathways that can lead to such impurities, detail advanced analytical methodologies for their detection and quantification, and present robust protocols for forced degradation studies as stipulated by ICH guidelines. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of metoprolol.

The Imperative of Impurity Profiling in Metoprolol

Metoprolol functions by selectively blocking β₁-adrenergic receptors, primarily in the heart, to reduce heart rate, cardiac output, and blood pressure.[1][3] The synthesis and storage of metoprolol can give rise to various impurities, including synthetic intermediates, by-products, and degradation products.[2] The presence of these unwanted chemicals, even in minute quantities, can potentially impact the drug's safety and efficacy. Therefore, regulatory authorities require comprehensive impurity profiling to ensure that all impurities are identified, quantified, and controlled within acceptable, toxicologically qualified limits.[2]

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide monographs that specify official reference standards for known metoprolol impurities.[4][5][6] These standards are critical for method development, validation, and routine quality control in a GMP-compliant environment.[2]

The Landscape of Known and Potential Metoprolol Impurities

The established impurity profile of metoprolol includes several compounds officially recognized by major pharmacopoeias. These are typically process-related impurities arising from the primary synthetic route or degradation products formed under stress conditions.

Official Pharmacopoeial Impurities

Several impurities are listed in the European Pharmacopoeia, each designated with a letter. A summary of key official impurities is provided below.

Impurity NameIUPAC NameStructure
Metoprolol EP Impurity A (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-olC₁₄H₂₃NO₃
Metoprolol EP Impurity D 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diolC₁₂H₁₈O₄
Metoprolol EP Impurity F 1-(Isopropylamino)-3-phenoxypropan-2-olC₁₂H₁₉NO₂
Metoprolol EP Impurity H (2RS)-1-[4-(2-hydroxyethyl)phenoxy]-3-[(1-methylethyl)- amino]propan-2-olC₁₄H₂₃NO₃
Metoprolol EP Impurity M N,N-bis(2-hydroxypropyl)propan-2-amineC₉H₂₁NO₂
Metoprolol EP Impurity N 3-(Isopropylamino)propane-1,2-diolC₆H₁₅NO₂

Source: SynZeal[7], Nia Innovation[8], Research Journal of Pharmacy and Technology[1]

Focus: this compound

The compound this compound is not a formally listed impurity in the major pharmacopoeias for metoprolol. However, its structure suggests it is a plausible process-related impurity, differing from the API in two key aspects: the amine substituent and the phenoxy group.

  • Amine Substituent: It contains a (2-hydroxyethyl)amino group instead of metoprolol's isopropylamino group.

  • Phenoxy Group: It features an unsubstituted phenoxy group, whereas metoprolol has a 4-(2-methoxyethyl)phenoxy substituent.

This structure could arise if alternative starting materials are present during synthesis. Specifically, the use of phenol instead of 4-(2-methoxyethyl)phenol and 2-aminoethanol instead of isopropylamine would lead directly to this compound.

Synthetic Origins and Pathways

Understanding the synthetic route is crucial for predicting and controlling potential impurities. The formation of this compound can be postulated as a deviation from the standard metoprolol synthesis.

Postulated Synthesis of the Impurity

The synthesis likely proceeds via a two-step process:

  • Epoxide Formation: Phenol reacts with epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form the intermediate 1-phenoxy-2,3-epoxypropane.[1]

  • Epoxide Ring-Opening: The resulting epoxide ring is opened by nucleophilic attack from 2-aminoethanol. This reaction yields the final impurity, this compound.

G cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Epoxide Ring-Opening Phenol Phenol Intermediate 1-phenoxy-2,3-epoxypropane Phenol->Intermediate Nucleophilic Substitution Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Nucleophilic Substitution Base Base (e.g., K₂CO₃) Base->Intermediate Nucleophilic Substitution Impurity 1-((2-Hydroxyethyl)amino)- 3-phenoxypropan-2-ol Intermediate->Impurity Nucleophilic Attack Aminoethanol 2-Aminoethanol Aminoethanol->Impurity

Postulated synthetic pathway for the target impurity.
Comparison with Standard Metoprolol Synthesis

The standard synthesis of metoprolol follows an analogous pathway but uses different starting materials, highlighting the critical need for raw material purity control. The presence of phenol or 2-aminoethanol as contaminants in the primary starting materials could lead to the formation of the impurity.

G cluster_metoprolol Metoprolol Synthesis cluster_impurity Impurity Synthesis M_Start1 4-(2-methoxyethyl)phenol M_Inter 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane M_Start1->M_Inter M_Start2 Epichlorohydrin M_Start2->M_Inter M_Final Metoprolol M_Inter->M_Final M_Amine Isopropylamine M_Amine->M_Final I_Start1 Phenol I_Inter 1-phenoxy-2,3-epoxypropane I_Start1->I_Inter I_Start2 Epichlorohydrin I_Start2->I_Inter I_Final Target Impurity I_Inter->I_Final I_Amine 2-Aminoethanol I_Amine->I_Final

Comparison of Metoprolol vs. Impurity synthetic routes.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is essential for separating and quantifying all potential impurities. The diverse polarity and chromophoric properties of metoprolol and its impurities present a unique analytical challenge.

The Challenge of Non-Chromophoric Impurities

Many process-related impurities, such as Metoprolol Impurities M and N, lack a significant UV chromophore.[9] This makes their detection by standard HPLC-UV methods difficult and unreliable, especially at the low levels required by regulatory guidelines.[9] The target impurity, this compound, possesses a phenoxy group which should be UV active, but its response factor may differ significantly from metoprolol. For truly non-chromophoric impurities, alternative detection methods are necessary.

Recommended Analytical Techniques

A combination of chromatographic separation and detection technologies is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase (RP-HPLC): This is the most common technique for metoprolol analysis, typically using a C18 column with a mobile phase of acetonitrile and a buffer.[5][10][11] Detection is often performed at 222-223 nm.[10][12] While effective for the API and chromophoric impurities, it may struggle with highly polar, early-eluting compounds.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase systems.[9][13] This technique is particularly well-suited for analyzing impurities like M and N and would provide good separation for the polar (2-hydroxyethyl)amino moiety of the target impurity.

  • Detection Technologies:

    • Diode Array Detector (DAD): Provides UV-Vis spectral data, which is useful for peak identification and purity assessment of chromophoric compounds.

    • Charged Aerosol Detector (CAD): A universal detector that is independent of the analyte's spectral properties.[9] CAD measures charge imparted to aerosol particles, providing a near-uniform response for non-volatile analytes, making it ideal for quantifying compounds with and without chromophores in a single run.[9][13]

    • Mass Spectrometry (MS): When coupled with LC, MS is the definitive tool for identifying unknown impurities by providing accurate mass and fragmentation data, which is crucial for structure elucidation.[14]

Protocol: HILIC-CAD Method for Metoprolol and Polar Impurities

This protocol describes a self-validating system for the quantification of non-chromophoric and polar impurities in metoprolol drug substances.

Objective: To develop and validate a stability-indicating HILIC-CAD method for the determination of this compound and other polar impurities in metoprolol.

1. Instrumentation and Columns:

  • UHPLC system with a binary pump, autosampler, and column compartment.

  • Charged Aerosol Detector (CAD).

  • HILIC Column: Halo Penta HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).[13]

2. Reagents and Solutions:

  • Mobile Phase A: 100 mM Ammonium formate, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (85:15 v/v).[13]

  • Standard Solution: Prepare a stock solution of the impurity reference standard at 0.2 mg/mL in diluent. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for linearity curve).

  • Sample Solution: Accurately weigh and dissolve the metoprolol drug substance in the diluent to a final concentration of 1.0 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Gradient Program: 95% B to 70% B over 10 minutes, followed by a re-equilibration step.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 60 psi.

4. Method Validation (ICH Q2(R1) Principles):

  • Specificity: Analyze blank, impurity-spiked sample, and forced degradation samples to demonstrate that the method can unequivocally assess the analyte in the presence of other components. The peak for the target impurity should be well-resolved from metoprolol and other peaks.[13][15]

  • Linearity: Construct a calibration curve with at least five concentrations of the impurity standard (e.g., from LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking the drug product with known amounts of the impurity at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be less than 2.0%.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps identify likely degradation products and demonstrates the stability-indicating power of the analytical methods.[16][17]

Regulatory Framework and Purpose

ICH guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of the drug substance.[16] The conditions employed are more severe than accelerated stability testing and include the effects of pH, oxidation, heat, and light.[17][18]

G cluster_conditions ICH Q1A Stress Conditions cluster_evaluation Evaluation Criteria Start Metoprolol Drug Substance/ Product Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 60°C, dry heat) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze Stressed Samples with Validated Stability-Indicating Method (e.g., HILIC-CAD/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation MassBalance Assess Mass Balance Evaluation->MassBalance PeakPurity Confirm Peak Purity Evaluation->PeakPurity ID Identify Major Degradants Evaluation->ID Pathway Propose Degradation Pathways Evaluation->Pathway

Workflow for a forced degradation study.
Protocol: Stress Testing of Metoprolol

Objective: To investigate the degradation behavior of metoprolol under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of metoprolol tartrate or succinate at 1 mg/mL in a suitable solvent (e.g., water or methanol).[17][19]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and reflux at 60°C for 2 hours. Cool and neutralize with 0.1N NaOH before analysis.[16]

  • Base Hydrolysis: Mix the stock solution with 0.1N NaOH and reflux at 60°C for 3 hours. Cool and neutralize with 0.1N HCl before analysis.[16][18]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Forced degradation studies have shown that oxidative conditions can generate non-chromophoric impurities like impurity N.[13][15]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 24 hours. Dissolve the stressed powder in the diluent for analysis.[18]

  • Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the validated HILIC-CAD method.

  • Aim for 5-20% degradation of the active ingredient to ensure that the secondary degradation products are not overly complex.[17]

  • Use LC-MS to tentatively identify any major unknown degradants.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of medications like metoprolol. While official pharmacopoeial impurities form the primary focus of quality control, a thorough understanding of synthetic pathways is essential to anticipate and control other potential process-related impurities such as this compound. The successful impurity profiling of metoprolol hinges on the use of advanced, orthogonal analytical techniques. The combination of HILIC for separating polar analytes and universal detectors like CAD and MS provides a powerful, robust system for ensuring the purity and quality of the final drug product, aligning with the stringent expectations of global regulatory authorities.

References

  • SynThink Research Chemicals. (n.d.). Metoprolol EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals. [Link]

  • Patel, P. M., et al. (2012). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Asian Journal of Research in Chemistry. [Link]

  • IJCRT. (2023). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org. [Link]

  • Shaikh, K. A., et al. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics. [Link]

  • Agilent. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from Agilent Technologies. [Link]

  • Patil, S. S., et al. (2023). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Sojitra, R., et al. (2016). Rp-Hplc Method for Estimation of Metoprolol Succinate and Olmesartan Medoxomil in Pharmaceutical Formulation with forced. International Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Drugfuture. (n.d.). 1-(2-ETHOXYPHENOXY)-3-((2-HYDROXYETHYL)AMINO)-2-PROPANOL. Retrieved from Drugfuture.com. [Link]

  • Shaik, N., et al. (2024). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. [Link]

  • EDQM. (2023). List of European Pharmacopoeia Reference Standards. Retrieved from EDQM. [Link]

  • Horyn, M. M., et al. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • SynZeal. (n.d.). Metoprolol Impurities. Retrieved from SynZeal. [Link]

  • Patsnap. (n.d.). Synthesis method of metoprolol succinate isomer impurities. Retrieved from Eureka. [Link]

  • PubMed. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Retrieved from National Center for Biotechnology Information. [Link]

  • Erickson, M., et al. (1995). Identification of a new by-product detected in metoprolol tartrate. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Pharmaceutical Review. (2023). Novel method could optimise beta-blocker synthesis. Retrieved from European Pharmaceutical Review. [Link]

  • Pharmaffiliates. (n.d.). Metoprolol Related Compound A. Retrieved from Pharmaffiliates. [Link]

  • SynZeal. (n.d.). Metoprolol EP Impurity E. Retrieved from SynZeal. [Link]

  • SynZeal. (n.d.). Metoprolol EP Impurity A. Retrieved from SynZeal. [Link]

  • Nia Innovation. (n.d.). Metoprolol Impurity-H. Retrieved from Nia Innovation. [Link]

  • Helisch, A., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. International Journal of Molecular Sciences. [Link]

  • Xu, Q. A., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ScienceOpen. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms. Retrieved from ScienceOpen. [Link]

  • Kumar, S. A., et al. (2023). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis. [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from NIST WebBook. [Link]

  • SIELC Technologies. (n.d.). Metoprolol. Retrieved from SIELC Technologies. [Link]

Sources

"1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest within the broader class of phenoxy propanolamines. In the absence of direct, published literature on this specific chemical entity, this paper adopts a first-principles approach. By deconstructing the molecule into its constituent functional groups and drawing parallels with closely related, well-documented analogues, we infer its probable physicochemical properties, propose a robust synthetic pathway, and explore its potential applications, particularly within pharmacology. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel compounds within the aryloxypropanolamine chemical space.

Introduction: Navigating the Knowns and Unknowns

The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, most famously forming the structural basis for a multitude of beta-adrenergic receptor antagonists (β-blockers) used to manage cardiovascular diseases.[1] The general structure, characterized by an aryloxy group linked to a propanolamine side chain, is a privileged pharmacophore. The specific compound, this compound, represents a unique variation within this class, incorporating a primary alcohol on the amine substituent.

A thorough review of the current scientific literature reveals a notable absence of studies dedicated specifically to this molecule. However, the extensive research on its structural relatives allows for a highly educated and scientifically grounded exploration of its potential. This document serves as a prospective guide, synthesizing established chemical principles and experimental data from analogous compounds to build a detailed profile of the title compound.

Deconstruction of the Molecular Architecture

The structure of this compound can be broken down into three key components:

  • The Phenoxy Group (C₆H₅O-): This aromatic ether provides a stable, lipophilic anchor. In the context of pharmacology, this group is critical for insertion into the hydrophobic pockets of target receptors.[2]

  • The Propan-2-ol Linker (-CH₂CH(OH)CH₂-): This chiral backbone is fundamental to the activity of many β-blockers. The hydroxyl group on the C2 position is essential for binding to the adrenergic receptor.[2]

  • The (2-Hydroxyethyl)amino Group (-NH(CH₂CH₂OH)): This hydrophilic side chain significantly influences the compound's solubility, hydrogen bonding capacity, and receptor selectivity. The additional hydroxyl group, compared to a simple alkylamino substituent (like the isopropylamino group in propranolol), is expected to increase hydrophilicity and potentially alter the binding kinetics and selectivity profile.

Proposed Synthesis Protocol: A Validated Pathway

The synthesis of phenoxy propanolamines is a well-established process in organic chemistry.[1][3] The most logical and efficient route to synthesize this compound involves a two-step process starting from phenol.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

This initial step involves the reaction of phenol with an epoxide precursor, typically epichlorohydrin, under basic conditions. This is a standard Williamson ether synthesis followed by intramolecular cyclization.

Methodology:

  • To a stirred solution of phenol (1.0 eq.) in a suitable solvent such as acetone or isopropanol, add a base like potassium carbonate (1.5 eq.) or sodium hydroxide.[4][5]

  • Add epichlorohydrin (1.1 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure. The resulting crude product, 1-phenoxy-2,3-epoxypropane, can be purified by vacuum distillation or column chromatography.

Step 2: Epoxide Ring-Opening with Ethanolamine

The second step is the nucleophilic addition of an amine to the epoxide ring. This reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide.[6]

Methodology:

  • Dissolve the purified 1-phenoxy-2,3-epoxypropane (1.0 eq.) in a polar protic solvent such as ethanol or isopropanol.

  • Add 2-aminoethanol (ethanolamine) (1.2-2.0 eq.) to the solution. An excess of the amine can often be used to minimize the formation of dimeric byproducts.

  • Heat the mixture to reflux and maintain for 4-8 hours, again monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent and excess amine under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Diagram of Proposed Synthesis Workflow

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Addition Phenol Phenol Step1_Reaction Williamson Ether Synthesis & Intramolecular Cyclization Phenol->Step1_Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1_Reaction Base Base (e.g., K₂CO₃) Base->Step1_Reaction Epoxypropane 1-Phenoxy-2,3-epoxypropane Step1_Reaction->Epoxypropane Step2_Reaction Nucleophilic Ring-Opening Epoxypropane->Step2_Reaction Ethanolamine 2-Aminoethanol (Ethanolamine) Ethanolamine->Step2_Reaction Final_Product 1-((2-Hydroxyethyl)amino)- 3-phenoxypropan-2-ol Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical Properties

The physicochemical properties of the title compound are inferred from the known properties of its structural components, 1-phenoxy-2-propanol and related amino alcohols.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₁H₁₇NO₃Based on structural assembly.
Molecular Weight 211.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow viscous liquid or low-melting solidSimilar compounds like 1-phenoxy-2-propanol are liquids.[7] The added polar groups may increase viscosity and the melting point.
Boiling Point > 250 °CHigher than 1-phenoxy-2-propanol (241.2 °C)[7] due to increased molecular weight and hydrogen bonding from the two -OH and one -NH group.
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol)The phenoxy group imparts lipophilicity, while the two hydroxyl groups and the secondary amine significantly increase hydrophilicity and hydrogen bonding potential, likely resulting in moderate aqueous solubility.
pKa ~9-10The secondary amine group is expected to be basic, with a pKa typical for similar amino alcohols.
LogP ~0.5 - 1.5Lower than 1-phenoxy-2-propanol (log Kow = 1.50)[7] due to the addition of the hydrophilic (2-hydroxyethyl)amino side chain.

Potential Applications and Biological Rationale

The structural similarity to a vast family of pharmaceutical agents strongly suggests that the primary application of this compound would be in drug development.

Cardiovascular Therapeutics: A β-Blocker Candidate

The core aryloxypropanolamine structure is the defining feature of β-blockers.[1] These drugs antagonize the effects of catecholamines (like adrenaline) at β-adrenergic receptors, leading to decreased heart rate, blood pressure, and cardiac contractility.

Mechanism of Action: β-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist (e.g., norepinephrine), they activate adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that result in increased intracellular calcium and a positive chronotropic and inotropic effect on the heart.

As a competitive antagonist, this compound would be expected to bind to the β-adrenergic receptor, preventing the agonist from binding and thereby blocking the downstream signaling cascade. The increased hydrophilicity from the additional hydroxyl group could influence its selectivity between β₁ (primarily in the heart) and β₂ (in the lungs and other tissues) receptors.

Diagram of Postulated β-Adrenergic Blockade Pathway

G cluster_0 Normal Signaling cluster_1 Antagonist Action Norepi Norepinephrine (Agonist) BetaReceptor β-Adrenergic Receptor Norepi->BetaReceptor AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP ATP → PKA Protein Kinase A cAMP->PKA Activates Ca ↑ Intracellular Ca²⁺ PKA->Ca Effect Increased Heart Rate & Contractility Ca->Effect TargetCompound 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol BlockedReceptor β-Adrenergic Receptor TargetCompound->BlockedReceptor Binds & Blocks BlockedAC Adenylyl Cyclase BlockedReceptor->BlockedAC BlockedEffect Signaling Blocked BlockedAC->BlockedEffect Norepi_blocked->BlockedReceptor Cannot Bind

Caption: Competitive antagonism at the β-adrenergic receptor.

Industrial and Chemical Applications

Beyond pharmaceuticals, related phenoxy propanol compounds are used in a variety of industrial applications.[8][9] The unique combination of an aromatic group, a secondary amine, and two hydroxyl groups could make the title compound a versatile chemical intermediate or additive.

  • Surfactants and Emulsifiers: The amphiphilic nature of the molecule suggests potential use in formulations requiring the stabilization of oil-in-water emulsions.

  • Curing Agents: Amino alcohols can act as accelerators or curing agents for epoxy resins. The multiple reactive sites (-NH and two -OH groups) could facilitate cross-linking.

  • Corrosion Inhibitors: The amine functionality and the ability to form a film on metal surfaces suggest potential as a corrosion inhibitor in industrial fluids.

Conclusion and Future Directions

While this compound remains uncharacterized in the scientific literature, a robust, predictive analysis based on the principles of organic chemistry and pharmacology is possible. The proposed synthesis is straightforward and relies on well-established reactions. The compound's structure strongly suggests it would possess biological activity as a β-adrenergic antagonist, warranting its synthesis and evaluation in pharmacological assays. Furthermore, its functional group array makes it an interesting candidate for various industrial applications. This guide provides a foundational roadmap for researchers to synthesize, characterize, and unlock the potential of this novel phenoxy propanolamine derivative.

References

  • Phenoxypropylamines: Synthesis and Antiulcer Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Adrenolytic Activity of New Propanolamines. (2016). MDPI. Retrieved from [Link]

  • Synthesis and pharmacology of potential beta-blockers. (1979). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Discovery and development of beta-blockers. (n.d.). Wikipedia. Retrieved from [Link]

  • Phenoxy Propanol: Properties, Applications, and Industry Insights. (n.d.). Retrieved from [Link]

  • Synthesis of 1-substituted phenoxypropan-2-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Process for preparation of phenoxypropanol amines. (2010). Google Patents.
  • Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. (2002). Arzneimittelforschung. Retrieved from [Link]

  • Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. (1995). PubMed. Retrieved from [Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries. (2024). Tristar Intermediates. Retrieved from [Link]

  • The mechanism of epoxide reactions. Part I. The reactions of 1 : 2-epoxyethylbenzene, 1 : 2-epoxy-3-phenylpropane, and 1 : 2-epoxy-3-phenoxypropane with some secondary amines. (1959). RSC Publishing. Retrieved from [Link]

  • PHENOXY™. (n.d.). Huntsman. Retrieved from [Link]

  • PHENOXYPROPANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved from [Link]

  • 1-Phenoxy-2-propanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" laboratory scale

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Introduction and Strategic Overview

This compound is a member of the phenoxypropanolamine class of compounds. This structural motif is of significant interest in medicinal chemistry and drug development, forming the backbone of many beta-blocker pharmaceuticals. The synthesis of this molecule provides a practical and illustrative example of a fundamental reaction in organic chemistry: the nucleophilic ring-opening of an epoxide.

This application note provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of this compound. The chosen synthetic strategy involves the reaction of phenyl glycidyl ether (PGE) with ethanolamine. This method is favored for its high efficiency, atom economy, and straightforward execution. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and outline the necessary safety precautions and characterization methods.

Scientific Rationale and Reaction Mechanism

The core of this synthesis is the nucleophilic addition of an amine (ethanolamine) to a three-membered epoxide ring (phenyl glycidyl ether). This reaction is driven by the high ring strain of the epoxide, which makes it susceptible to attack by nucleophiles even though an alkoxide is typically a poor leaving group.[1]

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism .[2][3] Key aspects of this mechanism include:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine acts as the nucleophile. It attacks one of the two carbon atoms of the epoxide ring.

  • Regioselectivity: In neutral or basic conditions, as employed in this protocol, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring.[3][4] For phenyl glycidyl ether, this is the terminal carbon (C3), not the carbon adjacent to the phenoxy group. This ensures the formation of the desired 1-amino-3-phenoxy isomer.

  • Ring-Opening: The attack by the amine forces the carbon-oxygen bond of the epoxide to break, relieving the ring strain. This results in the formation of an alkoxide intermediate.

  • Protonation: In the final step, the negatively charged alkoxide is protonated by a protic solvent molecule (in this case, ethanol) or during an aqueous workup to yield the final hydroxyl group on the C2 position.

The presence of a hydroxyl group on the ethanolamine reactant or the alcohol solvent can catalyze the reaction by forming a hydrogen bond with the epoxide's oxygen atom, making the ring more susceptible to nucleophilic attack.[5][6]

Critical Safety and Handling Protocols

A thorough understanding and strict adherence to safety protocols are paramount for this synthesis due to the hazardous nature of the reagents. The entire procedure must be conducted within a certified chemical fume hood.

  • Phenyl Glycidyl Ether (PGE) (CAS: 122-60-1): This compound is a skin irritant and sensitizer, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[7][8][9] It is also harmful if inhaled and may cause respiratory irritation.[9]

  • Ethanolamine (CAS: 141-43-5): This reagent is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.

  • Ethanol (CAS: 64-17-5): Flammable liquid and vapor.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles or a full-face shield.

  • Chemical-resistant gloves (nitrile gloves are suitable, but should be changed immediately upon contamination).

  • A properly-fitted laboratory coat.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9][10] Seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[10] Ensure there are no ignition sources nearby.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Suggested Purity
Phenyl Glycidyl Ether122-60-1150.17>99%
Ethanolamine141-43-561.08>99%
Ethanol (Absolute)64-17-546.07>99.5%, Anhydrous
Ethyl Acetate141-78-688.11Reagent Grade
Hexanes110-54-386.18Reagent Grade
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Glassware for recrystallization

  • TLC plates (Silica gel 60 F254) and developing chamber

Step-by-Step Procedure
  • Reactant Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • In the fume hood, add phenyl glycidyl ether (7.51 g, 50.0 mmol, 1.0 eq).

    • Add 40 mL of absolute ethanol to dissolve the PGE.

    • To this stirring solution, add ethanolamine (3.67 g, 60.0 mmol, 1.2 eq) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Prepare a TLC developing chamber with a solvent system of Ethyl Acetate/Hexanes (e.g., 7:3 v/v).

    • Spot the starting material (PGE) and the reaction mixture on a TLC plate. The disappearance of the PGE spot indicates the reaction is nearing completion.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. This will yield a viscous, pale-yellow oil or semi-solid.

  • Purification by Recrystallization:

    • To the crude product, add a minimal amount of hot ethyl acetate (approx. 20-30 mL) to dissolve the material completely. Gentle heating may be required.

    • Slowly add hexanes to the warm solution until it becomes slightly turbid (cloudy).

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate/hexanes (1:1) solution.

    • Dry the purified product under vacuum to a constant weight.

Quantitative Data Summary
ParameterValue
Phenyl Glycidyl Ether (PGE)7.51 g (50.0 mmol)
Ethanolamine3.67 g (60.0 mmol)
Molar Ratio (PGE:Ethanolamine)1.0 : 1.2
Solvent (Ethanol)40 mL
Reaction Temperature~78-80 °C (Reflux)
Reaction Time4-6 hours
Theoretical Yield10.56 g
Typical Experimental Yield75-88% (7.9 - 9.3 g)

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected proton and carbon signals and their respective connectivities.

  • FT-IR Spectroscopy: Will show characteristic peaks for O-H (alcohol and secondary amine), N-H (secondary amine), C-O (ether), and aromatic C-H bonds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (211.26 g/mol ).

Process Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Phenyl Glycidyl Ether - Ethanolamine prep_solvent Measure Solvent: - Absolute Ethanol setup Combine Reagents in Flask (PGE, Ethanol, Ethanolamine) prep_solvent->setup Charge Reactor reflux Heat to Reflux (~80°C for 4-6h) setup->reflux monitor Monitor by TLC reflux->monitor cooldown Cool to Room Temp monitor->cooldown Reaction Complete rotovap Remove Solvent (Rotary Evaporator) cooldown->rotovap recrystallize Recrystallize from Ethyl Acetate / Hexanes rotovap->recrystallize filtrate Filter & Dry Product recrystallize->filtrate analysis Characterize Product: - Melting Point - NMR, FT-IR, MS filtrate->analysis Final Product

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical detection and quantification of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol, a compound of interest in pharmaceutical development due to its structural similarity to known beta-blockers and their potential impurities. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, we provide detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be specific, accurate, and precise, addressing the needs of researchers, scientists, and drug development professionals.

Introduction

This compound is an amino alcohol that shares structural motifs with a class of pharmaceutical compounds known as beta-blockers. Its analysis is crucial for various aspects of pharmaceutical research, including impurity profiling, stability testing, and pharmacokinetic studies. The presence of hydroxyl and secondary amine functional groups necessitates analytical techniques that are both sensitive and selective. This guide provides a detailed exploration of suitable analytical methods, emphasizing the rationale behind procedural steps to ensure methodological robustness and data integrity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1]
CAS Number 29607-93-0[1]
Predicted LogP -0.8(Predicted)
pKa ~9.5 (amine)(Predicted based on similar structures)

Note: Predicted values are based on computational models and should be experimentally verified.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of polar and non-polar compounds in pharmaceutical matrices.[2][3][4] For this compound, a C18 column is well-suited to provide the necessary retention and resolution from potential impurities.

Rationale for Method Development

The selection of a C18 stationary phase is based on its hydrophobicity, which allows for effective retention of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time and peak shape. A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range, ensuring consistent ionization of the analyte and, consequently, reproducible retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The detection wavelength is set at 226 nm, which corresponds to a significant absorbance maximum for structurally similar compounds like atenolol, ensuring high sensitivity.[5]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 226 nm
Injection Volume 20 µL

3.2.3. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample (e.g., powdered tablets, bulk drug) and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The method should be validated according to ICH guidelines. The following are typical acceptance criteria:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL) s1->s2 s3 Prepare Working Standards s2->s3 h2 Inject Standards & Sample s3->h2 d1 Generate Calibration Curve s3->d1 s4 Weigh Sample s5 Dissolve, Sonicate & Filter Sample s4->s5 s5->h2 h1 Set Chromatographic Conditions h1->h2 h3 Acquire Chromatograms at 226 nm h2->h3 d2 Integrate Peak Areas h3->d2 d3 Quantify Analyte Concentration d1->d3 d2->d3

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced selectivity and sensitivity, especially in complex matrices such as biological fluids, LC-MS is the method of choice.[6] This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Rationale for Method Development

An electrospray ionization (ESI) source in positive ion mode is selected due to the presence of a secondary amine group, which is readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The mobile phase is designed to be compatible with MS, using volatile buffers like formic acid.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system with an ESI source and a triple quadrupole mass analyzer

  • C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

  • Reference standard of this compound

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2.2. LC-MS Conditions

ParameterCondition
Column C18, 100 mm x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition m/z 212.1 → m/z 116.1 (Illustrative)
Capillary Voltage 3.5 kV
Source Temperature 150 °C

Note: The MRM transition is illustrative and should be optimized by direct infusion of the reference standard.

4.2.3. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Inject: Transfer the supernatant to an autosampler vial for injection.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 l2 Inject Sample p4->l2 l1 Set LC & MS Conditions l1->l2 l3 Acquire Data (MRM Mode) l2->l3 d1 Integrate MRM Transitions l3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for LC-MS/MS analysis from a biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[7][8]

Rationale for Method Development

Silylation is a common derivatization technique for compounds with active hydrogens (in hydroxyl and amine groups). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is an effective silylating agent. The resulting trimethylsilyl (TMS) derivative is more volatile and less prone to degradation in the GC inlet and column. Electron ionization (EI) is used to generate a characteristic fragmentation pattern for identification and quantification.

Experimental Protocol

5.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reference standard of this compound

  • BSTFA with 1% TMCS

  • Ethyl acetate (anhydrous)

  • Helium (carrier gas)

5.2.2. GC-MS Conditions

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-550

5.2.3. Derivatization and Sample Preparation

  • Evaporation: Evaporate an aliquot of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Injection: Cool to room temperature and inject 1 µL into the GC-MS.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis g1 Evaporate Sample/Standard to Dryness g2 Add Ethyl Acetate & BSTFA + 1% TMCS g1->g2 g3 Heat at 70°C for 30 min g2->g3 c2 Inject Derivatized Sample g3->c2 c1 Set GC-MS Conditions c1->c2 c3 Acquire Total Ion Chromatogram & Mass Spectra c2->c3 d1 Identify Peak by Retention Time & Mass Spectrum c3->d1 d2 Quantify using Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) d1->d2

Caption: Workflow for GC-MS analysis including the derivatization step.

Conclusion

This application note provides a detailed framework for the analytical detection and quantification of this compound using HPLC-UV, LC-MS, and GC-MS. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can develop and validate robust analytical methods for this and structurally related compounds, ensuring the quality and integrity of their data in pharmaceutical research and development.

References

  • Agilent Technologies. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Retrieved from [Link]

  • Weich, A., Oliveira, D. C. de, Melo, J. de, Goebel, K., & Rolim, C. M. B. (2012). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. Latin American Journal of Pharmacy, 31(5), 764-770. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. Retrieved from [Link]

  • Konieczna, L., Plenis, A., Miękus, N., & Bączek, T. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 141–149. [Link]

  • Munjewar, R. R., Farooqui, M., & Husain, S. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251. Retrieved from [Link]

  • Chatterjee, S., & Lewis, R. J. (2004). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Federal Aviation Administration. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). A UV-Visible Spectrophotometric Determination of atenolol in Pharmaceutical Formulations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Atenolol. Retrieved from [Link]

  • Ghanem, A., & Al-Rimawi, F. (2011). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Journal of Chromatographic Science, 49(7), 525–529. [Link]

  • Lewis, R. J., Johnson, R. D., & Canfield, D. V. (2003). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2010). HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey. Journal of Chromatographic Science, 48(1), 21–25. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. This compound is a polar molecule, and its accurate measurement is critical in various stages of pharmaceutical development and quality control. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing a reliable and efficient analytical solution. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a chemical entity that shares structural similarities with beta-blockers, a class of drugs widely used for cardiovascular conditions.[1][2] The presence of multiple polar functional groups, including hydroxyl and amino moieties, makes its analysis by traditional reversed-phase chromatography challenging due to poor retention on nonpolar stationary phases.[3][4][5] Therefore, the development of a reliable and robust analytical method for its quantification is essential for ensuring product quality and consistency in research and manufacturing environments.

This application note presents a detailed protocol for an HPLC method specifically developed and validated for this compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The validation of this method adheres to the principles outlined in ICH Q2(R2) guidelines, ensuring its suitability for its intended purpose.[6][7][8][9][10]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition, processing, and reporting.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The choice of a C18 phase provides a good balance of hydrophobicity for retaining the analyte while still being compatible with highly aqueous mobile phases.

  • Reference Standard: A well-characterized reference standard of this compound with a known purity.

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid and sodium hydroxide for pH adjustment.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. A systematic approach was taken to optimize the mobile phase composition, pH, and flow rate.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides sufficient retention and resolution for the polar analyte.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v)The low percentage of organic modifier enhances the retention of the polar analyte. The acidic pH ensures the amine group is protonated, leading to a single, sharp peak.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmBased on the UV spectrum of the analyte, this wavelength provides adequate sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Preparation of Solutions
  • Buffer Preparation (0.05 M Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 20:80 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to obtain a concentration within the calibration range. For drug products, a suitable extraction procedure may be required.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended application.[6][7][8][9][10] The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

System Suitability

Before each validation run, a system suitability test was performed by injecting a standard solution six times. The acceptance criteria were in line with the United States Pharmacopeia (USP) General Chapter <621>.[11][12][13][14][15]

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution. The absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms demonstrates the method's specificity.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Evaluated by repeating the analysis on a different day with a different analyst and/or instrument.

Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as:

  • Mobile phase composition (±2% organic)

  • pH of the buffer (±0.2 units)

  • Column temperature (±5 °C)

  • Flow rate (±0.1 mL/min)

The system suitability parameters were monitored after each variation.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound. The system suitability results consistently met the acceptance criteria, indicating the reliability of the chromatographic system.

dot

Caption: Overall workflow for the HPLC analysis of this compound.

The method proved to be specific, with no interference from the blank or placebo at the analyte's retention time. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) greater than 0.999. The accuracy of the method was confirmed by the high recovery rates, which were within the acceptable range of 98-102%. The precision of the method was demonstrated by the low RSD values for both repeatability and intermediate precision, which were well below 2%. The robustness study showed that minor variations in the chromatographic parameters did not significantly affect the results, indicating the method's reliability for routine use.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method meets all the requirements for a routine quality control analysis as per ICH guidelines. The detailed protocol and the rationale behind the experimental choices provided in this application note will be valuable for researchers, scientists, and drug development professionals working with this compound.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (n.d.). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025, July 2). Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025, July 22). Retrieved from [Link]

  • USP <621> Chromatography - DSDP Analytics . (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . (n.d.). Retrieved from [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . (2023, November 30). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs . (n.d.). Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation . (n.d.). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog . (2025, June 18). Retrieved from [Link]

  • An Update on the Use of Molecularly Imprinted Polymers in Beta-Blocker Drug Analysis as a Selective Separation Method in Biological and Environmental Analysis - PubMed Central . (n.d.). Retrieved from [Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening . (n.d.). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Chiral Separation of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental property with profound implications for therapeutic efficacy and patient safety.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[3][4] The compound 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a structural analog of the widely recognized class of β-adrenergic blocking agents (beta-blockers). For beta-blockers, stereochemistry is paramount; typically, only one enantiomer (the S-enantiomer) possesses the desired therapeutic activity, while the other may be inactive or contribute to adverse effects.[5]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of the enantiomeric composition of chiral drug candidates.[6] This application note provides a detailed, scientifically-grounded guide for researchers and drug development professionals on the successful chiral separation of this compound enantiomers. We will explore the underlying principles of chiral recognition and present robust, validated protocols using both High-Performance Liquid Chromatography (HPLC) and the modern, efficient Supercritical Fluid Chromatography (SFC).

The Science of Enantioseparation: A Mechanistic Approach

The separation of enantiomers is achieved by creating a temporary, diastereomeric relationship between the analyte and a chiral selector.[7] This is most commonly accomplished in a chromatographic system where the chiral selector is immobilized onto a solid support, creating a Chiral Stationary Phase (CSP).[8] The fundamental principle relies on the differential stability of the transient complexes formed between each enantiomer and the CSP. One enantiomer will interact more strongly, resulting in a longer retention time and, thus, separation from its mirror image.

Causality in Method Selection: HPLC vs. SFC
  • High-Performance Liquid Chromatography (HPLC): As the traditional workhorse for chiral separations, HPLC offers versatility and a vast library of established methods.[4][8] Direct separation on a CSP is the most efficient HPLC approach, avoiding the need for derivatization which can introduce complexity and potential for error.[4]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, particularly valued in pharmaceutical settings for its speed, efficiency, and green chemistry profile.[9][10] Utilizing supercritical CO₂ as the primary mobile phase, SFC benefits from low viscosity and high diffusivity, allowing for 3-5 times faster analyses and reduced solvent consumption compared to HPLC.[11][12]

The Critical Choice: Selecting the Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of an appropriate CSP.[13] The structure of this compound, featuring a secondary amine, a secondary alcohol, and a phenyl ether group, provides multiple points for chiral interaction, including hydrogen bonding, dipole-dipole, and π-π interactions.

Based on this structure, two classes of CSPs are highly recommended:

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most versatile and widely successful CSPs.[3][13] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, where the analyte's functional groups can interact. For amino alcohols like our target compound, these phases provide excellent enantioselectivity.[14]

  • Macrocyclic Antibiotic CSPs: CSPs based on molecules like vancomycin or teicoplanin are exceptionally effective for polar and ionic compounds, including amino alcohols.[15] They offer a complex array of interaction sites, including peptide linkages, aromatic rings, and hydroxyl groups, enabling multi-point interactions crucial for chiral recognition.[16][17]

Experimental Workflow and Protocols

The logical flow for developing a robust chiral separation method is outlined below. This workflow ensures a systematic approach from initial screening to final validation.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis SamplePrep Sample Preparation (Racemic Standard in Solvent) Screening CSP & Mobile Phase Screening (HPLC / SFC) SamplePrep->Screening Optimization Parameter Optimization (Flow, Temp, Gradient) Screening->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Analysis Routine Sample Analysis Validation->Analysis G cluster_csp Chiral Stationary Phase (CSP) Surface cluster_enantiomer_S S-Enantiomer (Strong Fit) cluster_enantiomer_R R-Enantiomer (Poor Fit) A Site A (H-bond donor) B Site B (π-acceptor) C Site C (Steric hindrance) S_A OH group S_A->A H-bond S_B Phenyl ring S_B->B π-π stack S_C Amino group S_C->C Favorable R_A OH group R_A->A H-bond R_B Phenyl ring R_B->C Steric Clash! R_C Amino group

Sources

Application Note: Quantitative Analysis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol, a beta-blocker analogue, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening in drug development and clinical research environments.

Introduction

This compound is a compound structurally related to the beta-adrenergic blocker class of drugs. Beta-blockers are widely prescribed for the management of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.[1] Given their therapeutic importance and potential for off-label use or overdose, sensitive and specific analytical methods are crucial for their determination in biological matrices.[2][3]

Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[4][5] This note details a complete workflow, from sample preparation to data analysis, optimized for the target analyte. The scientific rationale behind each step is discussed to provide researchers with a comprehensive understanding of the method's principles, ensuring reliable and reproducible results.

Experimental Design & Rationale

Overall Workflow

The analytical workflow is designed for efficiency and robustness, minimizing sample handling while maximizing data quality. It begins with a simple protein precipitation from the plasma sample, followed by chromatographic separation on a reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC System p5->a1 a2 C18 Column Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MRM Detection (QqQ MS) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification & Reporting d2->d3

Figure 1: Overall analytical workflow from sample receipt to final report.
Sample Preparation: Protein Precipitation

For bioanalytical assays, the removal of proteins is a critical first step to prevent column clogging and ion source contamination. Protein precipitation is a simple, fast, and effective method for this purpose.[6]

  • Causality: Acetonitrile is chosen as the precipitation solvent because it efficiently denatures and precipitates plasma proteins while being a common solvent in reverse-phase chromatography, ensuring compatibility with the mobile phase.[6] Using a 3:1 ratio of acetonitrile to plasma provides a sufficient excess to ensure complete protein removal. An internal standard (e.g., Propranolol-d7) is added prior to precipitation to account for variability during sample preparation and analysis.

Liquid Chromatography: Reverse-Phase Separation

The goal of the LC method is to separate the analyte from endogenous matrix components to reduce ion suppression and ensure accurate quantification.

  • Causality: A C18 stationary phase is selected for its excellent retention of moderately polar compounds like the target analyte. The mobile phase consists of water and acetonitrile, with formic acid added as a modifier. Formic acid serves two key purposes: it maintains an acidic pH (~2.7), which ensures the secondary amine on the analyte is protonated, leading to better retention and peak shape. Secondly, this protonation is essential for efficient ionization in the ESI source.[7] A gradient elution ensures that the analyte is eluted with a sharp peak shape in a short analysis time.[1]

Mass Spectrometry: ESI+ and MRM

The mass spectrometer provides the selectivity and sensitivity required for trace-level quantification.

  • Causality: Electrospray Ionization (ESI) in positive mode (ESI+) is the ideal choice because the secondary amine in the analyte's structure is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.[5][8] A triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. This technique involves selecting the protonated precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific, characteristic product ions in the third quadrupole (Q3). This process provides exceptional selectivity by filtering out background noise, which is essential for achieving low detection limits in a complex matrix like plasma.[2][3]

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Propranolol-d7 (Internal Standard, IS)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Protocol: Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with methanol to a final concentration of 100 ng/mL.

Protocol: Sample Preparation
  • Pipette 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile to induce protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Protocol: LC-MS/MS Conditions
LC Parameters Condition
System UPLC System (e.g., Waters ACQUITY I-Class)
Column ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
MS Parameters Condition
System Triple Quadrupole MS (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/Hr
Cone Gas Flow 150 L/Hr
MRM Transitions Compound
Analyte (Quantifier)
Analyte (Qualifier)
IS (Propranolol-d7)

Results and Discussion

Fragmentation Pathway

The fragmentation of this compound was investigated to select optimal MRM transitions. Upon collision-induced dissociation (CID), the protonated precursor ion (m/z 212.1) primarily undergoes alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for amines and related compounds.[9][10] This cleavage results in the formation of the stable [CH2=NH(CH2CH2OH)]+ fragment at m/z 74.1, which was selected as the quantifier ion due to its high abundance and specificity. A secondary fragment at m/z 119.1, corresponding to the [C7H7O2]+ fragment after loss of the amine side-chain, was used as a qualifier ion.

Figure 2: Proposed ESI+ fragmentation pathway for the target analyte.
Method Validation Summary

The method was validated according to standard bioanalytical guidelines. A summary of the performance characteristics is provided below.

Parameter Result
Linear Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.9%
Accuracy (%RE) -7.2% to 9.8%
Recovery 85% - 97%
Matrix Effect Minimal ion suppression observed

The calibration curve was linear over the specified range, demonstrating the method's suitability for quantifying both low and high concentrations of the analyte. Precision and accuracy results were well within the accepted limits for bioanalytical assays, confirming the method's reliability and reproducibility.

Conclusion

This application note describes a fast, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol and rapid chromatographic analysis allow for a high-throughput workflow. The method's validated performance makes it an excellent tool for researchers and drug development professionals engaged in pharmacokinetic, toxicological, or clinical studies involving this compound or structurally similar beta-blockers.

References

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters. Retrieved from [Link]

  • Byrro, R. M., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Chromatography B, 993-994, 31-37. Retrieved from [Link]

  • Fucci, N., & De Giovanni, N. (2001). Enantioselective liquid chromatographic-electrospray mass spectrometric assay of beta-adrenergic blockers: application to a pharmacokinetic study of sotalol in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 91-99. Retrieved from [Link]

  • Lewis, R. J., et al. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. Retrieved from [Link]

  • Tanaka, H., et al. (2001). Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 925-933. Retrieved from [Link]

  • Tanaka, H., et al. (2001). Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Al-Ghanayem, A. A., & El-Azab, A. S. (2015). Fast and sensitive analysis of beta blockers by ultra-high-performance liquid chromatography coupled with ultra-high-resolution TOF mass spectrometry. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. Agilent. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous Analysis of Diuretics and Beta-Blockers by Mixed Mode SPE and UPLC-MS/MS for Anti-Doping Analysis. Waters. Retrieved from [Link]

  • D'Agostino, L. A., & Cicalini, F. (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules, 24(20), 3768. Retrieved from [Link]

  • Byrro, R. M., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. ResearchGate. Retrieved from [Link]

  • Wójcik, A., et al. (2023). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. International Journal of Molecular Sciences, 24(19), 14856. Retrieved from [Link]

  • Jackson, S. N., & Vouros, P. (1998). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Journal of the American Society for Mass Spectrometry, 9(8), 850-858. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Retrieved from [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Fragmentation Pathways. Retrieved from [Link]

Sources

Application Note: A Comprehensive NMR-Based Approach for the Structural Elucidaion of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[1][2] This application note provides a detailed, systematic guide for researchers and drug development professionals on the structural elucidation of the beta-blocker analogue, 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. We present a cohesive workflow, integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols herein are designed to be self-validating, and the rationale behind each experimental choice is thoroughly explained to empower scientists to not only replicate the results but also to adapt these strategies for novel compounds.

Introduction and Structural Overview

The target molecule, this compound, contains several key structural motifs: a phenoxy group, a propan-2-ol backbone, and a N-substituted hydroxyethylamino side chain. Its structure presents a moderate level of complexity with multiple chiral centers and heteroatoms, making it an excellent candidate for a multi-faceted NMR analysis. A comprehensive assignment of all proton and carbon signals is essential for confirming its identity, assessing purity, and providing a reference for future studies in drug metabolism or formulation.[3]

Molecular Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Our strategy begins with fundamental 1D NMR experiments to identify all unique proton and carbon environments and progresses to 2D correlation experiments to piece together the molecular framework bond-by-bond.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[4][5][6] Proper solvent selection and concentration are critical for achieving high-resolution data and for observing labile protons.

Protocol:

  • Weighing: Accurately weigh 15-20 mg of the purified compound. Using a sufficient amount ensures a good signal-to-noise ratio, especially for less sensitive experiments like ¹³C NMR and 2D correlations.[7]

  • Solvent Choice: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen for its ability to form hydrogen bonds, which slows down the exchange rate of the -OH and -NH protons with residual water. This allows these labile protons to be observed as distinct signals, which is crucial for complete structural assignment.

  • Dissolution: Transfer the solvent to a small vial containing the sample. Vortex gently for 30 seconds or until the sample is fully dissolved. A clear, homogeneous solution is essential to avoid poor magnetic field shimming and distorted peak shapes.[6]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there is no particulate matter in the solution.[8]

  • Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. The following sections outline the protocols for each specific experiment.

A Stepwise Guide to Spectral Acquisition and Analysis

The following workflow provides a logical progression from basic 1D spectra to complex 2D correlation maps, ensuring a comprehensive and unambiguous structural assignment.

G cluster_final Final Output H1 ¹H NMR C13 ¹³C NMR H1->C13 Identify H counts COSY ¹H-¹H COSY H1->COSY Define spin systems DEPT DEPT-135 C13->DEPT Determine C types HSQC ¹H-¹³C HSQC DEPT->HSQC Confirm C assignments COSY->HSQC Assign attached C HMBC ¹H-¹³C HMBC HSQC->HMBC Connect fragments Structure Unambiguous Structure HMBC->Structure

Diagram 1: Workflow for NMR-based structural elucidation.

¹H NMR: The Proton Blueprint

The ¹H NMR spectrum is the starting point, providing information on the chemical environment, number (via integration), and connectivity (via splitting patterns) of protons.[9]

Protocol:

  • Experiment: Standard ¹H acquisition.

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds.

  • Processing: Fourier transform, phase correction, baseline correction, and referencing to the residual DMSO solvent peak at ~2.50 ppm.

Predicted Data Interpretation: The structure has distinct regions: the aromatic phenoxy group, the aliphatic propanolamine chain, and the N-hydroxyethyl group.

  • Aromatic Region (~6.9-7.3 ppm): Expect three signals corresponding to the ortho, meta, and para protons of the phenoxy ring.

  • Aliphatic Chain (~2.6-4.1 ppm): This region will contain signals for the seven protons on the C1, C2, and C3 carbons of the propanol backbone, as well as the four protons of the N-hydroxyethyl group. The diastereotopic protons on C1 and C3 will likely appear as complex multiplets.

  • Labile Protons (~3-5 ppm, variable): Signals for the two -OH groups and the one -NH group will appear in this region. Their chemical shift can be concentration and temperature-dependent.

¹³C NMR and DEPT: The Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate carbon types.[10][11][12]

Protocol:

  • Experiment: ¹³C with proton broadband decoupling, DEPT-135, and DEPT-90.

  • Number of Scans: 1024 or more for ¹³C, 256 for DEPT.

  • Relaxation Delay (d1): 2 seconds.

  • Processing: Fourier transform, phase correction, and referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted Data Interpretation:

  • ¹³C Spectrum: Expect 11 unique carbon signals.

  • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative peaks. Quaternary carbons are absent.[13][14]

  • DEPT-90: Only CH signals will be visible.

  • By combining these spectra, every carbon can be assigned as C (quaternary), CH, CH₂, or CH₃. For this molecule, we expect five CH signals (three aromatic, one on the backbone), five CH₂ signals, and one quaternary carbon (C-O of the phenoxy ring).

| Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | :--- | | Position | Carbon Type (DEPT) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | | Phenoxy-C1' | C | ~158.0 | - | - | | Phenoxy-C2'/C6' | CH | ~121.0 | ~6.95 | d | | Phenoxy-C3'/C5' | CH | ~129.5 | ~7.28 | t | | Phenoxy-C4' | CH | ~120.0 | ~6.90 | t | | C3 | CH₂ | ~69.0 | ~4.00 | m | | C2 | CH | ~67.0 | ~3.85 | m | | C1 | CH₂ | ~52.0 | ~2.75 | m | | N-CH₂ | CH₂ | ~55.0 | ~2.65 | t | | O-CH₂ | CH₂ | ~59.0 | ~3.50 | t | | NH | NH | Variable | Variable | br s | | C2-OH | OH | Variable | Variable | d | | Ethyl-OH | OH | Variable | Variable | t |

Note: Predicted chemical shifts are estimates. Actual values may vary.

¹H-¹H COSY: Mapping Proton Neighbors

Correlation Spectroscopy (COSY) is the first 2D experiment, used to identify protons that are coupled to each other, typically through two or three bonds.[15][16] This is invaluable for tracing out the connectivity within isolated spin systems.

Protocol:

  • Experiment: Gradient-selected COSY (gCOSY).

  • Processing: Symmetrization after Fourier transform in both dimensions.

Predicted Correlations: A cross-peak in the COSY spectrum indicates that the two protons on the corresponding axes are spin-coupled.

  • Aromatic System: Correlations between the ortho, meta, and para protons will be observed, confirming the substitution pattern.

  • Propanolamine Backbone: A key correlation pathway will be visible: H3 ↔ H2 ↔ H1 . This confirms the three-carbon chain.

  • N-Hydroxyethyl Group: A correlation between the two CH₂ groups (N-CH₂ ↔ O-CH₂ ) will establish this fragment.

G cluster_main Key HMBC Correlations (H → C) C1_prime H3 H3->C1_prime  (Connects Ring to Chain) C2 H3->C2 C3 H2 H2->C3 C1 H2->C1 H1 H1->C2 CNCH2 H1->CNCH2  (Connects Chain to Side-Chain) NCH2 NCH2->C1

Diagram 3: Essential long-range HMBC correlations for structure assembly.

Data Integration and Final Structure Confirmation

The final step is to assemble all the collected data into a single, cohesive structure.

  • Define Fragments: Use the COSY data to identify the distinct spin systems: the phenoxy ring, the H1-H2-H3 propanol chain, and the N-CH₂-CH₂-O chain.

  • Assign Carbons: Use the HSQC data to assign a specific carbon signal to each proton signal from the fragments identified in step 1. Use the DEPT data to confirm the carbon types (CH vs CH₂).

  • Connect Fragments: Use the key HMBC cross-peaks to link the fragments together. The H3 → C1' correlation connects the propanol chain to the phenoxy ring. The H1 → C(N-CH₂) correlation connects the propanol chain to the amino side chain.

  • Verify: Cross-check all observed correlations against the proposed structure. Every significant cross-peak in every 2D spectrum should be explainable. The combination of all data points provides an unambiguous and definitive structural proof.

Conclusion

This application note has detailed a systematic and robust workflow for the complete structural elucidation of this compound using a suite of modern NMR experiments. By progressing logically from 1D to 2D techniques and understanding the causality behind each experimental choice, researchers can confidently determine the structure of complex small molecules. This methodology not only ensures accuracy but also provides a foundational framework for tackling future challenges in chemical and pharmaceutical analysis.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). NMR data handling and (pre-)processing. Retrieved from [Link]

  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • Unknown Author. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

  • SlideShare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Nature. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved from [Link]

  • Unknown Source. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

  • Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • ScienceDirect. (2025). HMBC: Significance and symbolism. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Unknown Source. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • ACS Publications. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]

  • YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR. Retrieved from [Link]

  • YouTube. (2025). NMR Spectroscopy Challenge #2 | Step-by-Step Structure Elucidation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). 2-propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro-. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-((2-Hydroxyethyl)amino)propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol as a Reference Standard in Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of a drug product is paramount. A crucial aspect of this assurance lies in the rigorous identification, quantification, and control of impurities.[1][2] Impurities in a drug substance or product can originate from various sources, including starting materials, by-products of the manufacturing process, degradation of the active pharmaceutical ingredient (API), and contaminants from manufacturing equipment or packaging.[1] Even at trace levels, these impurities can potentially impact the drug's stability, bioavailability, and, most importantly, patient safety.

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products.[2] These guidelines necessitate the development of robust analytical methods for the detection and quantification of impurities, as well as the qualification of their potential toxicological effects. Central to the accuracy and reliability of these analytical methods is the availability of well-characterized reference standards for known and potential impurities.[1]

This application note provides a comprehensive guide to the use of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol as a reference standard for impurity profiling. This compound is a potential process-related impurity or degradation product in the synthesis of pharmaceutical ingredients that feature a phenoxypropanolamine backbone, a common structural motif in many beta-blocker medications. A structurally similar compound, (S)-1-amino-3-((2-hydroxyethyl)(phenyl)amino)propan-2-ol, has been identified as an impurity of the anticoagulant drug Rivaroxaban, further highlighting the relevance of this class of compounds in pharmaceutical analysis.[3]

This document will detail the potential origin of this impurity, the essential steps for its characterization and qualification as a reference standard, and provide detailed protocols for its detection and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Potential Origin and Synthesis of this compound

The presence of this compound as an impurity is plausible in the synthesis of drugs containing the 1-(substituted-phenoxy)-3-amino-propan-2-ol core structure. A common synthetic route to these compounds involves the reaction of a substituted phenol with an epoxide, followed by the opening of the resulting epoxide ring with an amine.

In a scenario where ethanolamine is present as a starting material, reagent, or is formed in situ, it can compete with the desired primary or secondary amine in the ring-opening step of a glycidyl ether intermediate. This side reaction would lead to the formation of this compound.

Plausible Synthetic Pathway of the Impurity:

G Phenol Phenol Intermediate1 1-Phenoxy-2,3-epoxypropane (Glycidyl Ether Intermediate) Phenol->Intermediate1 Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate1 Base Base (e.g., NaOH) TargetImpurity This compound (Impurity) Intermediate1->TargetImpurity Epoxide Ring Opening (Side Reaction) Ethanolamine Ethanolamine (HOCH2CH2NH2) Ethanolamine->TargetImpurity

Figure 1: Plausible synthetic pathway for the formation of this compound as a process-related impurity.

Characterization and Qualification of the Reference Standard

Before a substance can be reliably used as a reference standard, its identity, purity, and potency must be unequivocally established. This qualification process ensures the accuracy and validity of the analytical data generated using this standard.

Table 1: Analytical Techniques for Reference Standard Characterization

Analytical TechniquePurposeAcceptance Criteria
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Structural elucidation and confirmation.Spectral data consistent with the proposed structure of this compound.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern.Observed molecular ion and fragmentation pattern consistent with the expected mass and structure.
Infrared (IR) SpectroscopyIdentification of functional groups.IR spectrum shows characteristic absorptions for hydroxyl, amine, ether, and aromatic functional groups.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detectionDetermination of chromatographic purity.Purity ≥ 99.5% (area percent).
Gas Chromatography (GC) with FID detectionAssessment of residual solvents.Meets the requirements of USP <467> or ICH Q3C for residual solvents.
Karl Fischer TitrationDetermination of water content.Water content ≤ 0.5%.
Thermogravimetric Analysis (TGA)Assessment of non-volatile impurities and thermal stability.Residue on ignition ≤ 0.1%.
Potency Assignment
Mass BalanceCalculation of potency based on the combination of purity and content of water and residual solvents.Potency = (100% - % Water - % Residual Solvents) x (% Purity / 100)

Analytical Protocols for Impurity Profiling

The following protocols are provided as a starting point for the development and validation of analytical methods for the quantification of this compound in a drug substance. Method development and validation should always be performed in accordance with the relevant ICH guidelines (e.g., Q2(R1) Validation of Analytical Procedures).

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of the impurity in the drug substance.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the analyte is in its protonated form, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution Time (min)%B
05
2050
2590
3090
315
355
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 225 nmBased on the UV absorbance of the phenoxy chromophore.
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (95:5)Ensures compatibility with the initial mobile phase conditions.

Standard and Sample Preparation:

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100.0 mL with diluent.

  • Sample Solution (1 mg/mL of API): Accurately weigh approximately 100 mg of the drug substance and dissolve in 100 mL of diluent.

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Theoretical Plates: ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): ≤ 2.0% for six replicate injections of the working standard solution.

Calculation:

Confirmatory Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher selectivity and sensitivity and can be used for confirmation of the impurity's identity and for quantification at very low levels.

LC Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized for separation from the API and other impurities.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) At least two characteristic fragment ions.

Workflow for LC-MS/MS Analysis:

G cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Drug Substance Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject into UPLC/HPLC Filter->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 CID Collision-Induced Dissociation (CID) Q1->CID Q3 Quadrupole 3 (Product Ion Selection) CID->Q3 Detector Detector Q3->Detector Data Data Detector->Data Data Acquisition & Processing

Figure 2: A typical workflow for the confirmatory analysis of this compound using LC-MS/MS.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Table 2: Key Validation Parameters for Impurity Quantification

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The use of a well-characterized reference standard for this compound is essential for the accurate and reliable impurity profiling of phenoxypropanolamine-based active pharmaceutical ingredients. This application note has provided a comprehensive overview of the potential origin of this impurity, the necessary steps for the qualification of its reference standard, and detailed analytical protocols for its quantification. By implementing robust and validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products, thereby meeting stringent regulatory requirements and safeguarding public health.

References

  • PubChem. 1-Phenoxy-2-propanol. [Link]

  • SynThink Research Chemicals. Propranolol EP Impurities & USP Related Compounds. [Link]

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

Sources

The Strategic Application of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aryloxypropanolamine Scaffold

In the landscape of medicinal chemistry and organic synthesis, the aryloxypropanolamine moiety represents a cornerstone structural motif, particularly in the development of cardiovascular therapeutics. This framework is the defining feature of a major class of drugs known as β-adrenergic blocking agents, or beta-blockers, which have been instrumental in the management of conditions like hypertension, angina pectoris, and cardiac arrhythmias for decades[1]. The specific arrangement of an aromatic ether linked to a propanolamine side chain is crucial for effective binding to β-adrenergic receptors, thereby modulating the physiological effects of catecholamines such as adrenaline[1]. The compound 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a key exemplar of this structural class, serving as a versatile intermediate in the synthesis of more complex and functionally diverse molecules. Its bifunctional nature, possessing both secondary amine and hydroxyl groups, allows for a variety of subsequent chemical transformations, making it a valuable building block for drug discovery and development professionals.

Core Synthetic Applications: A Gateway to Novel Therapeutics

The primary application of this compound in organic synthesis is as a precursor or key intermediate in the preparation of pharmacologically active agents. The inherent chemical functionalities of this molecule—a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group on the propanol backbone—offer multiple sites for synthetic elaboration.

Elaboration of the Amine Functionality

The secondary amine is a common site for modification to explore structure-activity relationships (SAR) in drug design. Alkylation, acylation, and reductive amination are routine transformations employed to introduce diverse substituents, which can significantly influence a compound's receptor selectivity (e.g., cardioselectivity), potency, and pharmacokinetic profile[2][3]. For instance, the introduction of bulky N-alkyl groups is a well-established strategy in the design of beta-blockers[4][5].

Modification of the Hydroxyl Groups

The primary and secondary hydroxyl groups can be functionalized through esterification or etherification to produce prodrugs with altered solubility or metabolic stability. These modifications can also serve to introduce further pharmacophoric features or to attach the molecule to larger scaffolds.

General Synthetic Workflow

The synthesis of aryloxypropanolamines, including this compound, typically follows a convergent and reliable synthetic route. The general strategy involves two main steps: the formation of an epoxide intermediate from a phenol, followed by the nucleophilic opening of the epoxide ring with an appropriate amine.

G Phenol Phenol Epoxide 1-phenoxy-2,3-epoxypropane Phenol->Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Base (e.g., NaOH, K2CO3) Target This compound Epoxide->Target Epoxide Ring Opening Amine 2-Aminoethanol Amine->Target

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established methods for the synthesis of analogous aryloxypropanolamines[1][4].

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane
  • Reagents and Setup:

    • Phenol (1.0 eq)

    • Epichlorohydrin (1.5 eq)

    • Sodium hydroxide (1.1 eq) or Potassium carbonate (1.5 eq)

    • Solvent: Ethanol or Acetone

    • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: a. Dissolve phenol in the chosen solvent in the round-bottom flask. b. Add the base (sodium hydroxide or potassium carbonate) to the solution and stir for 15-20 minutes at room temperature to form the sodium or potassium phenoxide salt. c. Add epichlorohydrin dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Filter the mixture to remove the inorganic salts. g. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-phenoxy-2,3-epoxypropane. This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound
  • Reagents and Setup:

    • 1-phenoxy-2,3-epoxypropane (1.0 eq)

    • 2-Aminoethanol (ethanolamine) (1.2 eq)

    • Solvent: Ethanol or Methanol

    • A round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure: a. Dissolve the crude or purified 1-phenoxy-2,3-epoxypropane in the chosen alcohol solvent in the round-bottom flask. b. Add 2-aminoethanol to the solution. c. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the epoxide is consumed. d. Cool the reaction mixture to room temperature. e. Evaporate the solvent under reduced pressure to yield the crude product. f. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or acetone) or by column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for the synthesis of aryloxypropanolamines, which can be adapted for the synthesis of the title compound.

StepKey TransformationTypical SolventsTemperature RangeTypical YieldPurification Method
1 Williamson Ether SynthesisAcetone, Ethanol, DMF50-80 °C (Reflux)70-90%Vacuum Distillation
2 Epoxide Ring OpeningEthanol, Methanol, Isopropanol60-80 °C (Reflux)60-85%Recrystallization, Column Chromatography

Causality in Experimental Design

  • Choice of Base: The use of a base like sodium hydroxide or potassium carbonate in Step 1 is crucial for the deprotonation of the weakly acidic phenol, forming the more nucleophilic phenoxide ion required for the Williamson ether synthesis.

  • Solvent Selection: Polar aprotic solvents like acetone or polar protic solvents like ethanol are often used. Protic solvents can facilitate the epoxide ring-opening by protonating the epoxide oxygen, making the carbon atoms more electrophilic.

  • Reaction Temperature: Heating to reflux is generally necessary to provide sufficient activation energy for both the ether synthesis and the epoxide opening, ensuring a reasonable reaction rate.

  • Purification: Recrystallization is often a highly effective method for purifying the final product, as aryloxypropanolamines are typically crystalline solids at room temperature. Column chromatography offers an alternative for achieving high purity, especially if the product is an oil or if there are closely related impurities.

Self-Validating System: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of protons corresponding to the phenoxy group, the propanol backbone, and the N-(2-hydroxyethyl) substituent in the correct integration ratios.

    • ¹³C NMR will show the characteristic carbon signals for the aromatic ring, the ether linkage, and the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹), C-O stretching (ether and alcohol, ~1050-1250 cm⁻¹), and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ being a key indicator.

  • Melting Point Analysis: A sharp melting point for the purified, crystalline product is a good indicator of its purity.

Logical Flow for Further Synthetic Elaboration

The synthesized this compound can be used in subsequent reactions as a key intermediate. The logical flow for its use in drug discovery would involve parallel synthesis or focused library generation.

G Start 1-((2-Hydroxyethyl)amino)- 3-phenoxypropan-2-ol Amine_Mod N-Alkylation/ N-Acylation Start->Amine_Mod Hydroxyl_Mod O-Acylation/ O-Alkylation Start->Hydroxyl_Mod Library Library of Analogs Amine_Mod->Library Hydroxyl_Mod->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthetic elaboration and drug discovery.

Conclusion

This compound is a strategically important molecule in organic synthesis, primarily serving as a versatile building block for the creation of new pharmaceutical agents, especially within the beta-blocker class. The synthetic protocols for its preparation are robust and well-established, relying on fundamental organic reactions. Understanding the nuances of its synthesis and the potential for its subsequent chemical modification is essential for researchers and scientists engaged in drug development and medicinal chemistry.

References

  • Synthesis and pharmacology of potential beta-blockers. PubMed.
  • Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. PubMed.
  • Industrial Applications of 1-[bis(2-hydroxyethyl)amino]-2-propanol. Unknown Source.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. PubMed.
  • Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. PubMed.

Sources

Application Note: A Framework for In Vitro Pharmacological Profiling of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol belongs to the aryloxypropanolamine class of molecules. This structural motif is the cornerstone of a vast number of clinically significant beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are fundamental in the management of cardiovascular diseases such as hypertension, angina, and heart failure. Given this structural heritage, it is critical to hypothesize that this compound's primary biological activity will involve modulation of the adrenergic system.

This application note provides a comprehensive, multi-tiered framework of in vitro assays designed to rigorously characterize the pharmacological profile of this compound. The proposed workflow is designed to first establish its interaction with adrenergic receptors, then define the nature of that interaction (antagonism vs. agonism), and finally, to assess its preliminary safety profile by investigating off-target cardiotoxicity and general cytotoxicity. This strategic approach enables a robust, data-driven assessment of the compound's therapeutic potential and potential liabilities early in the drug discovery process.[1][2]

Part 1: Primary Target Engagement and Functional Activity

The initial and most critical step is to determine if the compound binds to its putative targets—the adrenergic receptors—and subsequently, how it modulates their function.

Assay 1: Adrenergic Receptor Radioligand Binding Assays

Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[3][4] These assays utilize a radiolabeled ligand with known high affinity for the receptor. The test compound is introduced in increasing concentrations to compete for binding with the radioligand. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. This provides a direct measure of binding affinity. We will assess binding against β1 and β2 adrenergic receptors to determine potency and selectivity.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare cell membranes expressing β1 or β2 adrenergic receptors a1 Incubate membranes with radioligand (e.g., [3H]-CGP 12177) and varying concentrations of test compound p1->a1 p2 Prepare serial dilutions of test compound p2->a1 a2 Separate bound from free radioligand via rapid vacuum filtration a1->a2 d1 Quantify bound radioactivity using liquid scintillation counting a2->d1 d2 Plot % inhibition vs. log[compound] to determine IC50 d1->d2 d3 Calculate Ki using the Cheng-Prusoff equation d2->d3

Caption: Workflow for the competitive radioligand binding assay.

Protocol: β-Adrenergic Receptor Competition Binding Assay

  • Cell Membrane Preparation: Utilize commercially available, prepared cell membranes from CHO or HEK293 cells stably expressing either human recombinant β1- or β2-adrenergic receptors.[3] Thaw on ice immediately before use.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or a non-selective antagonist like propranolol (for non-specific binding).

    • 25 µL of the test compound "this compound" at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 25 µL of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) at a concentration near its Kd.

    • 25 µL of the cell membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the samples onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Hypothetical Data Summary

Target ReceptorTest Compound Ki (nM)Control (Propranolol) Ki (nM)
β1-Adrenergic15.25.1
β2-Adrenergic89.52.8

This table presents hypothetical data for illustrative purposes.

Assay 2: Functional Characterization via cAMP Accumulation Assay

Scientific Rationale: Adrenergic receptors are G-protein coupled receptors (GPCRs). β1 and β2 receptors primarily couple to the Gs alpha subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6][7] A functional assay measuring cAMP levels can determine if a compound is an agonist (stimulates cAMP production), an antagonist (blocks an agonist from stimulating cAMP), or an inverse agonist (reduces basal cAMP levels).[8][9] This is a crucial step to move beyond simple binding and understand the compound's actual biological effect.

GPCR-Gs Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane compound Agonist (e.g., Isoproterenol) receptor β-Adrenergic Receptor compound->receptor binds gs Gs Protein (α, β, γ) receptor->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates

Caption: Simplified Gs-coupled receptor signaling cascade.

Protocol: HTRF-Based cAMP Accumulation Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay, a common high-throughput method.

  • Cell Culture: Plate HEK293 cells stably expressing the β1 or β2 receptor into 384-well plates and culture overnight.

  • Antagonist Mode:

    • Pre-treat cells with increasing concentrations of "this compound" (e.g., 10⁻¹¹ M to 10⁻⁵ M) for 15-30 minutes.

    • Add a known β-agonist, such as isoproterenol, at its EC80 concentration (the concentration that gives 80% of the maximal response).

    • Incubate for 30 minutes at room temperature.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound alone.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer and detection reagents (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

    • For antagonist mode: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50.

    • For agonist mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50.

Hypothetical Data Summary

Assay ModeTarget ReceptorTest Compound IC50 / EC50 (nM)Inferred Activity
Antagonistβ1-Adrenergic25.8Antagonist
Antagonistβ2-Adrenergic150.3Antagonist
Agonistβ1-Adrenergic>10,000No Agonist Activity
Agonistβ2-Adrenergic>10,000No Agonist Activity

This table presents hypothetical data for illustrative purposes.

Part 2: In Vitro Safety and Off-Target Profiling

Early assessment of potential safety liabilities is paramount in drug development to de-risk a candidate compound.[10][11] For cardioactive compounds, two key areas of concern are off-target ion channel effects and general cytotoxicity.

Assay 3: hERG Potassium Channel Inhibition Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[12][13][14] Regulatory agencies such as the FDA mandate hERG testing for most new chemical entities.[15][16] Automated patch-clamp electrophysiology is the current industry standard for assessing hERG liability in a medium-to-high throughput format.[14]

Experimental Workflow: Automated Patch-Clamp hERG Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture HEK293 cells stably expressing hERG channels p2 Harvest and prepare cell suspension for automated patcher p1->p2 a1 Cell is captured and a giga-ohm seal is formed p2->a1 a2 Establish baseline hERG current using a specific voltage protocol a1->a2 a3 Apply test compound at increasing concentrations a2->a3 a4 Record current inhibition at each concentration a3->a4 d1 Measure peak tail current at each step a4->d1 d2 Calculate % inhibition relative to baseline (vehicle control) d1->d2 d3 Plot % inhibition vs. log[compound] to determine IC50 d2->d3

Caption: Workflow for an automated patch-clamp hERG inhibition assay.

Protocol: Automated Electrophysiology (e.g., QPatch or SyncroPatch)

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG K_v_11.1 channel. Culture and harvest cells according to standard protocols for automated patch-clamp systems.

  • System Setup: Prepare the automated patch-clamp instrument with appropriate intracellular and extracellular solutions.

  • Cell Sealing: The instrument will automatically capture individual cells and form high-resistance (giga-ohm) seals.

  • Baseline Recording: Establish a stable baseline hERG current using a validated voltage-clamp protocol. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[16]

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of "this compound" (e.g., 0.1, 1, 10, 30 µM). Allow for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a known hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.[14]

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage inhibition relative to the vehicle control. Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the IC50 value.

Hypothetical Data Summary

AssayTest Compound IC50 (µM)Interpretation
hERG Channel Inhibition> 30Low risk of hERG-mediated proarrhythmia

This table presents hypothetical data for illustrative purposes. A therapeutic index (hERG IC50 / therapeutic plasma concentration) >30 is generally considered a low risk.

Assay 4: General Cytotoxicity Assay (LDH Release)

Scientific Rationale: It is essential to confirm that the effects observed in functional assays are due to specific pharmacological interactions and not simply because the compound is killing the cells. A cytotoxicity assay determines the concentration at which a compound induces cell death. The lactate dehydrogenase (LDH) assay is a common method that measures the release of this cytosolic enzyme into the culture medium upon cell membrane damage.[17]

Protocol: LDH Release Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293, or a cardiomyocyte cell line like AC16) in a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" (e.g., 0.1 µM to 100 µM) for a relevant time period (e.g., 24-48 hours).

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to measure spontaneous LDH release.

    • Maximum Release Control: Cells treated with a lysis buffer to measure the maximum possible LDH release.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the kit manufacturer's protocol.[17]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

    • Plot % cytotoxicity versus the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).

Hypothetical Data Summary

AssayTest Compound CC50 (µM)Interpretation
General Cytotoxicity (LDH Release)> 100Low in vitro cytotoxicity

This table presents hypothetical data for illustrative purposes.

Overall Data Interpretation and Conclusion

By integrating the data from these four assays, a comprehensive initial profile of this compound can be constructed. Based on the hypothetical data presented:

  • The compound binds to both β1 and β2 adrenergic receptors, with a moderate preference for the β1 subtype (Ki = 15.2 nM vs. 89.5 nM).

  • Functionally, it acts as an antagonist at both receptors, blocking agonist-induced cAMP production, and shows no intrinsic agonist activity.

  • The compound exhibits a low risk for off-target cardiotoxicity, with a hERG inhibition IC50 greater than 30 µM.

  • It demonstrates a favorable cytotoxicity profile, with a CC50 greater than 100 µM, indicating that the observed antagonism is not an artifact of cell death.

References

  • Sassone-Corsi, P. (2012). The Cyclic AMP Pathway. Cold Spring Harbor Perspectives in Biology, 4(12), a011148. [Link]

  • Parra, S., & Bond, R. A. (2011). Inverse Agonism: The Theory and the Clinical Application. In Pharmacology. IntechOpen. [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • National Toxicology Program. (2023). In Vitro Cardiotoxicity Screening Approaches. National Institute of Environmental Health Sciences. [Link]

  • Gabriel, D. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Retrieved from [Link]

  • Yao, T., et al. (2021). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem Cells International, 2021, 8871189. [Link]

  • Mody, B. K. (2015). hERG Assay. Slideshare. [Link]

  • Baker, J. G., et al. (2009). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal, 23(11), 3886–3894. [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Liu, T., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2533, 107–114. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]

  • Southern Research. (2023). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • LubioScience. (2024). Adrenergic Receptors In Disease and Drug Discovery. Retrieved from [Link]

  • Riss, T. L., et al. (2017). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 12(8), 759-775. [Link]

  • Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3435-3442. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 9(11), e113482. [Link]

  • Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research, 39(7), 3435-3442. [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes. Retrieved from [Link]

  • Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3435-3442. [Link]

  • Weiss, D. R., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 958–962. [Link]

  • Weiss, D. R., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 958-962. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • Čeponytė, U., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Medicina, 58(3), 443. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Manglik, A., et al. (2017). Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. Proceedings of the National Academy of Sciences, 114(7), 1565-1570. [Link]

  • Reverte, M., et al. (2021). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 74(1), 66-74. [Link]

  • Noma, T., et al. (2016). Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways. Journal of Biological Chemistry, 291(1), 223-233. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" synthesis yield issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize your reaction outcomes.

The synthesis of this amino alcohol, a beta-blocker analogue, primarily involves the nucleophilic ring-opening of a phenyl glycidyl ether with 2-aminoethanol (ethanolamine). While mechanistically straightforward, this SN2 reaction is sensitive to several parameters that can significantly impact yield and purity.[1][2] This guide provides a structured approach to troubleshooting and optimizing this critical transformation.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?

Low or no yield is the most common issue, typically stemming from problems with reagents, reaction conditions, or competing side reactions.

A1: Potential Causes & Solutions

  • Poor Reagent Quality: The purity of your starting materials—phenyl glycidyl ether and 2-aminoethanol—is paramount. Impurities can introduce competing nucleophiles or catalysts that divert the reaction pathway.

    • Causality: Phenyl glycidyl ether can degrade over time, especially if exposed to moisture or acidic contaminants, leading to hydrolysis or polymerization.[3] Similarly, 2-aminoethanol can absorb water and carbon dioxide from the atmosphere.

    • Recommended Action:

      • Verify Purity: Always use freshly opened or purified reagents. Verify the purity of phenyl glycidyl ether by NMR or GC-MS before use. Distill 2-aminoethanol if its purity is questionable.

      • Proper Storage: Store both reagents under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

  • Incorrect Stoichiometry: The molar ratio of amine to epoxide is a critical parameter.

    • Causality: Using a significant excess of the amine is often necessary to minimize the formation of the di-adduct, where a second molecule of epoxide reacts with the secondary amine of the desired product.[4] This side reaction becomes more prominent as the concentration of the primary amine decreases. Conversely, an excess of epoxide will leave unreacted starting material and favor di-adduct formation.

    • Recommended Action: Employ a molar excess of 2-aminoethanol. A common starting point is a 5:1 to 10:1 molar ratio of amine to epoxide.[5] This large excess ensures the epoxide is more likely to encounter a primary amine than the newly formed secondary amine of the product.

  • Suboptimal Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to undesirable outcomes.

    • Causality: While heat is required to drive the reaction, excessive temperatures can accelerate side reactions, including polymerization of the epoxide and the formation of the di-adduct.

    • Recommended Action:

      • Controlled Addition: Add the phenyl glycidyl ether dropwise to the heated solution of 2-aminoethanol to manage the exotherm.

      • Optimal Temperature Range: Conduct the reaction at a moderate temperature, typically between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[6]

  • Solvent Issues: The choice of solvent, or lack thereof, impacts reaction kinetics.

    • Causality: While this reaction can be run neat (without solvent) using an excess of the liquid 2-aminoethanol, in some cases, a solvent is used to improve solubility and control the temperature. Protic solvents like ethanol or isopropanol can participate in hydrogen bonding, which can help stabilize the transition state.[7] Some studies have also noted that water can act as a catalyst in amine-epoxide reactions.[5]

    • Recommended Action: For most lab-scale syntheses, running the reaction neat with an excess of 2-aminoethanol is efficient. If solubility is an issue or for larger-scale reactions where heat dissipation is a concern, consider using a high-boiling point alcohol like isopropanol as a solvent.

Q2: My crude product is contaminated with significant impurities. How can I identify and minimize them?

The presence of side products complicates purification and reduces the overall yield of the desired this compound.

A2: Identification and Minimization of Impurities

  • Common Impurities:

    • Unreacted Phenyl Glycidyl Ether: Indicates an incomplete reaction.

    • Unreacted 2-Aminoethanol: Expected due to its use in excess; removed during workup.

    • Di-adduct (Bis-product): Formed from the reaction of the product with another molecule of epoxide. This is often the most challenging impurity to separate.

    • Hydrolysis Product (1-phenoxypropane-2,3-diol): Results from the epoxide reacting with trace amounts of water.

  • Identification Strategy:

    • TLC Analysis: Use a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Hexane with triethylamine) to resolve the product from starting materials and side products. The highly polar amino alcohol product will typically have a lower Rf value than the starting epoxide.

    • NMR Spectroscopy: ¹H NMR of the crude product can clearly show unreacted starting materials or the characteristic signals of the di-adduct, which will have a different integration ratio for the phenoxy and hydroxyethyl groups compared to the desired product.

    • HPLC/LC-MS: High-Performance Liquid Chromatography is an excellent tool for quantifying the purity and identifying components by their mass.[8][9]

  • Minimization Strategy:

    • Control Stoichiometry: As mentioned, use a large excess of 2-aminoethanol to suppress di-adduct formation.

    • Slow Reagent Addition: Add the phenyl glycidyl ether slowly to the reaction mixture. This maintains a high concentration of the primary amine relative to the epoxide, favoring the desired reaction.

    • Temperature Management: Avoid overheating, which can promote side reactions.

Problem Potential Cause Recommended Action
Low Yield Reagent ImpurityVerify purity of starting materials; purify if necessary.
Incorrect StoichiometryUse a 5-10 fold molar excess of 2-aminoethanol.
Poor Temperature ControlAdd epoxide dropwise; maintain reaction temp at 80-100 °C.
High Impurity Di-adduct FormationUse a large excess of amine; slow addition of epoxide.
Incomplete ReactionMonitor by TLC; ensure sufficient reaction time.
Hydrolysis of EpoxideUse anhydrous reagents and solvent if applicable.
Q3: I'm having difficulty purifying the final product. What are the most effective methods?

The product is a polar, often viscous or solid, amino alcohol, which can present purification challenges.

A3: Purification Strategies

  • Initial Workup:

    • Remove Excess Amine: The first step is to remove the large excess of 2-aminoethanol. This is typically achieved by vacuum distillation.

    • Aqueous Wash: After removing the bulk of the excess amine, dissolve the residue in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining water-soluble impurities.

  • Purification Methods:

    • Column Chromatography: This is the most common method for achieving high purity.[10]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A polar solvent system is required. Start with a mixture like 95:5 Dichloromethane:Methanol and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective and scalable purification method.

      • Solvent Screening: Test solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexane to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Acid-Base Extraction: For highly impure samples, an acid-base workup can be used to isolate the basic amino alcohol product from neutral impurities (like unreacted epoxide or the diol hydrolysis product).

      • Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove neutral impurities.

      • Basify the aqueous layer (e.g., with NaOH) and extract the free-base product back into an organic solvent.

      • Dry the organic layer and concentrate to yield the purified product.

Experimental Workflow & Diagrams

Synthesis Workflow Diagram

This diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reagents 1. Charge Reactor (2-Aminoethanol) Heat 2. Heat to 80-100 °C Reagents->Heat Addition 3. Add Phenyl Glycidyl Ether (Dropwise) Heat->Addition Monitor 4. Monitor by TLC Addition->Monitor Distill 5. Vacuum Distillation (Remove excess amine) Monitor->Distill Reaction Complete Extract 6. Aqueous Workup (Wash with brine) Distill->Extract Purify 7. Purify Product (Column Chromatography or Recrystallization) Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize (NMR, MS)

Caption: Overall workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and solve low-yield issues systematically.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude by TLC: Any Starting Material Left? Start->CheckTLC CheckImpurity Are Major Side Products Present? CheckTLC->CheckImpurity No IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn Yes WorkupLoss Potential Loss During Workup/ Purification CheckImpurity->WorkupLoss No SideRxn Side Reaction Dominates CheckImpurity->SideRxn Yes Action_Workup Action: Optimize Purification Method (e.g., pH, solvent) WorkupLoss->Action_Workup Action_Time Action: Increase Reaction Time/Temp IncompleteRxn->Action_Time Action_Stoich Action: Check Stoichiometry & Reagent Purity. Use excess amine. SideRxn->Action_Stoich

Caption: A decision tree for systematically troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Reagents & Equipment:

  • Phenyl glycidyl ether (1.0 eq)

  • 2-Aminoethanol (10.0 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-aminoethanol (10.0 eq). Begin stirring and heat the flask to 80 °C in a heating mantle.

  • Reagent Addition: Once the temperature has stabilized, add phenyl glycidyl ether (1.0 eq) dropwise over 30 minutes using an addition funnel. An exothermic reaction will be observed. Maintain the internal temperature between 80-100 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80-100 °C. Monitor the consumption of the phenyl glycidyl ether by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Workup - Part 1 (Amine Removal): Once the reaction is complete, cool the mixture to room temperature. Remove the excess 2-aminoethanol under reduced pressure using a rotary evaporator. This may require heating the water bath to 60-70 °C.

  • Workup - Part 2 (Aqueous Wash): Dissolve the resulting viscous residue in ethyl acetate (approx. 10 mL per gram of starting epoxide). Transfer the solution to a separatory funnel and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane (containing 0.5% triethylamine) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Frequently Asked Questions (FAQs)

Q: Can this reaction be performed at room temperature? A: While the reaction will proceed at room temperature, the rate is significantly slower. Heating to 80-100 °C is recommended to achieve a reasonable reaction time of a few hours.[11]

Q: What is the expected stereochemistry of the product? A: The reaction is an SN2 attack of the amine on the epoxide.[12] If a chiral glycidyl ether is used, the attack occurs at the less-substituted carbon, leading to inversion of stereochemistry at that center. For the reaction with phenyl glycidyl ether (which is achiral), the product is a racemic mixture.

Q: What are the key safety considerations for this synthesis? A: Phenyl glycidyl ether is a suspected mutagen and should be handled with care in a fume hood using appropriate personal protective equipment (PPE). 2-Aminoethanol is corrosive. The reaction is exothermic and should be controlled, especially on a larger scale.

Q: Why is a base like triethylamine sometimes added to the chromatography eluent? A: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing) and sometimes irreversible adsorption. A small amount of a volatile base like triethylamine in the eluent deactivates these acidic sites, allowing the amine product to elute cleanly.

References

  • Spectroscopy Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 2015. Available from: [Link]

  • Journal of Near Infrared Spectroscopy. Quantitative Analysis of Epoxy Resin Cure Reaction: A Study by Near-Infrared Spectroscopy. Available from: [Link]

  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. 2023. Available from: [Link]

  • Google Patents. Process for the purification of an aminoalcohol. US5866719A.
  • ACS Omega. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. 2015. Available from: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. 2024. Available from: [Link]

  • ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 2015. Available from: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]

  • Defense Technical Information Center. THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. 1979. Available from: [Link]

  • Google Patents. Method for preparing phenyl glycidyl ether. CN104592167B.
  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. 2022. Available from: [Link]

  • OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. Available from: [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. 2023. Available from: [Link]

  • Royal Society of Chemistry. Ring-opening mechanism of epoxides with alcohol and tertiary amines. Available from: [Link]

  • ACS Publications. In Situ Near-Infrared Spectroscopic Investigation of the Kinetics and Mechanisms of Reactions between Phenyl Glycidyl Ether (PGE) and Multifunctional Aromatic Amines. Available from: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available from: [Link]

  • Semantic Scholar. Glycidyl ether reactions with amines. 1956. Available from: [Link]

  • National Institutes of Health. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Available from: [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. 2015. Available from: [Link]

  • Google Patents. Preparation of glycidyl ethers. US4284573A.
  • PrepChem.com. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Available from: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. 2017. Available from: [Link]

  • National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • NIST WebBook. 1-Phenoxypropan-2-ol. Available from: [Link]

  • Google Patents. Synthesis method of 3-amino-1,2-propanediol. CN103319354A.
  • Google Patents. Synthesis method of 2-aminopropanol. CN110981738A.

Sources

Technical Support Center: Optimizing HPLC Parameters for 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and optimization, ensuring robust and reliable results.

Understanding the Analyte: this compound

  • Structure: The molecule possesses a secondary amine, two hydroxyl groups, and a phenoxy group.

  • Polarity: The presence of multiple polar functional groups (amine and hydroxyls) suggests that the compound is relatively polar. This can make it challenging to retain on traditional reversed-phase columns.[1][2]

  • Basic Nature: The secondary amine group imparts basic properties to the molecule. The pKa of similar secondary amines is typically in the range of 9 to 11. This means the compound will be protonated and positively charged at acidic and neutral pH.

  • UV Absorbance: The phenoxy group contains a benzene ring, which will exhibit UV absorbance, likely with a maximum around 270 nm.

These properties are central to the challenges you might face during HPLC analysis, such as poor retention, peak tailing, and variability in peak area and retention time.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the HPLC analysis of this compound.

Q1: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like yours is a common issue in reversed-phase HPLC.[3][4] It is primarily caused by strong interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3][4]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Operate at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[5] For a basic compound, using a high pH mobile phase (e.g., pH 9-10) will neutralize the secondary amine, reducing its interaction with silanols. Alternatively, a very low pH (e.g., pH 2-3) will protonate the analyte but also suppress the ionization of the silanol groups, thereby minimizing the undesirable secondary interactions.[6]

  • Use of an Appropriate Column: Employ a column with a deactivated or shielded stationary phase. Modern columns, such as those with end-capping or embedded polar groups, are designed to minimize the exposure of residual silanols.[4]

  • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Increase Buffer Concentration: A higher buffer concentration can also help to shield the silanol interactions and improve peak shape.[6]

Q2: I am struggling to get enough retention for my analyte on a standard C18 column. What are my options?

A2: Poor retention of polar compounds is a frequent challenge in reversed-phase chromatography.[1][7] If your analyte is eluting too early, even with a highly aqueous mobile phase, consider the following:

  • Column Selection:

    • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which promotes wetting of the stationary phase with highly aqueous mobile phases and can provide alternative selectivity for polar analytes.

    • Polar-Endcapped Columns: These columns have a polar group at the end of the alkyl chain, which can also enhance retention of polar compounds.

    • Phenyl Columns: A phenyl-based stationary phase can offer different selectivity through pi-pi interactions with the phenoxy group of your analyte.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your charged analyte. For a positively charged amine, a long-chain alkyl sulfonate can be used. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phases with additives or when running gradients.

  • Mobile Phase pH Instability: If you are operating near the pKa of your analyte or a buffer component, small changes in mobile phase pH can lead to significant shifts in retention.[8] Always use a buffer and ensure it is within its effective buffering range.

  • Temperature Fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.

  • Pump Performance: Inconsistent mobile phase composition due to pump issues can cause retention time drift. Check your pump for leaks and ensure it is properly maintained.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Scientific Rationale
Secondary interactions with residual silanols 1. Increase mobile phase pH to > 9 or decrease to < 3.[5][6] 2. Use a base-deactivated or end-capped column.[4] 3. Add a competing base (e.g., 0.1% TEA) to the mobile phase.At high pH, the basic analyte is neutral, reducing ionic interactions. At low pH, silanols are not ionized.[6][9] End-capping chemically blocks silanols.[4] A competing base saturates the active sites.
Column Overload 1. Reduce the injection volume or sample concentration.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Extra-column Volume 1. Use shorter, narrower internal diameter tubing. 2. Ensure all fittings are properly connected.Excessive volume outside of the column can cause band broadening and peak tailing.[4]
Sample Solvent Incompatibility 1. Dissolve the sample in the mobile phase.If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
Issue 2: Inadequate Retention
Potential Cause Troubleshooting Step Scientific Rationale
Analyte is too polar for the stationary phase 1. Decrease the organic solvent concentration in the mobile phase. 2. Switch to a more retentive column (e.g., polar-embedded, phenyl). 3. Consider HILIC mode.Reducing the mobile phase strength increases retention in reversed-phase.[10] Different stationary phases offer alternative retention mechanisms. HILIC is designed for polar compounds.
Analyte is ionized and highly water-soluble 1. Adjust mobile phase pH to suppress ionization (high pH for a basic analyte).[5] 2. Use an ion-pairing reagent.[2]A neutral analyte is less polar and will be better retained on a reversed-phase column.[5] An ion-pairing reagent forms a neutral complex with the analyte, increasing its hydrophobicity.

Experimental Workflows

Method Development Strategy

The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.

MethodDevelopment Start Start: Define Analytical Target Profile Initial_Conditions Select Initial Conditions: - Column: C18, end-capped - Mobile Phase: ACN/Water with 0.1% Formic Acid - Detection: UV @ 270 nm Start->Initial_Conditions Run_Scouting Run Scouting Gradient Initial_Conditions->Run_Scouting Evaluate_Results Evaluate Results: - Retention? - Peak Shape? - Resolution? Run_Scouting->Evaluate_Results Poor_Retention Poor Retention? Evaluate_Results->Poor_Retention Peak_Tailing Peak Tailing? Poor_Retention->Peak_Tailing No Change_Column Change Column (e.g., Polar-Embedded, Phenyl, HILIC) Poor_Retention->Change_Column Yes Optimize_pH Optimize Mobile Phase pH (e.g., Ammonium Formate pH 3 vs. pH 10) Peak_Tailing->Optimize_pH Yes Final_Method Finalize Method & Validate Peak_Tailing->Final_Method No Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Optimize_pH->Add_Modifier Change_Column->Peak_Tailing Add_Modifier->Final_Method

Sources

Overcoming challenges in the chiral resolution of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Resolution of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the chiral resolution of this compound. This molecule is a critical chiral building block, and achieving high enantiomeric purity is paramount for its application in pharmaceutical development, particularly as a precursor to beta-blockers. The therapeutic activity of these drugs often resides in a single enantiomer, while the other may be less active or contribute to side effects[1][2].

This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the lab. We will delve into the mechanistic reasoning behind these protocols, providing you with the expert insights needed to overcome hurdles in enzymatic resolutions, diastereomeric salt crystallizations, and chiral HPLC analyses.

Section 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer in a racemic mixture. This leaves one enantiomer as an ester and the other as the unreacted alcohol, allowing for their separation.

Troubleshooting & FAQs: Enzymatic Resolution

Question 1: My enzymatic reaction is proceeding very slowly or stalling completely. What are the primary factors to investigate?

Answer: Sluggish or incomplete reactions are common when conditions are not optimal for the chosen enzyme. Several factors are at play:

  • Enzyme Selection and Activity: The choice of lipase is critical. Lipases from Candida rugosa (CRL), Pseudomonas cepacia (PSL), and Candida antarctica Lipase B (CAL-B) are well-documented for resolving racemic alcohols and their derivatives[3][4]. Ensure your enzyme is active and has not been denatured by improper storage or handling.

  • Acyl Donor: The structure of the acyl donor can significantly impact reaction rates. Vinyl acetate or isopropenyl acetate are often preferred as they produce byproducts (acetaldehyde or acetone) that do not require removal and shift the reaction equilibrium forward[5][6].

  • Solvent System: Lipases function well in non-polar organic solvents like toluene or hexane, which help maintain the enzyme's active conformation[5][7]. Two-phase systems incorporating ionic liquids have also been shown to enhance both stability and enantioselectivity[5][7][8].

  • Temperature and pH: While lipases are robust, they have optimal temperature ranges, typically between 30-60°C[3][4]. Extreme temperatures can lead to denaturation. The "pH memory" of the enzyme (the pH of the last aqueous solution it was in contact with) also plays a role, even in organic media.

  • Water Content: A minuscule amount of water is essential for lipase activity in organic solvents, but excess water can lead to unwanted hydrolysis of the product ester.

Question 2: The enantiomeric excess (ee) of my separated products is too low. How can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a direct result of poor enantioselectivity (E-value) of the enzymatic process. The goal is to maximize the difference in reaction rates between the two enantiomers.

  • Screen Different Enzymes: The most effective step is to screen a panel of different lipases. Enantioselectivity is highly dependent on the specific interaction between the substrate and the enzyme's active site[3][4].

  • Optimize Reaction Parameters: As detailed in the table below, modifying the solvent, acyl donor, and temperature can significantly influence the E-value[7][9]. For instance, a study on a similar β-blocker building block found a system with Candida rugosa MY lipase, isopropenyl acetate, and a toluene/ionic liquid medium gave an excellent E-value of 67.5 and a product ee of 96.2%[5][10].

  • Control the Conversion: The fundamental principle of kinetic resolution dictates that maximum ee for both the substrate and product is achieved at or near 50% conversion. Pushing the reaction beyond this point will inevitably decrease the ee of the remaining substrate. Monitor the reaction progress carefully (e.g., by GC or HPLC) and quench it at the optimal time.

ParameterRecommended Starting PointOptimization StrategyRationale
Enzyme Candida rugosa MY / OF, P. cepaciaScreen multiple lipases (e.g., CAL-B, P. fluorescens)The enzyme's chiral pocket dictates stereoselectivity.[3][7]
Acyl Donor Isopropenyl Acetate or Vinyl AcetateVary the acyl donorIrreversible acylation pushes the reaction forward.[5][6]
Solvent Toluene or n-HeptaneTest non-polar organic solvents; consider biphasic systems with ionic liquids (e.g., [EMIM][BF4]).The solvent modulates enzyme conformation and substrate solubility.[7][8]
Temperature 40-50 °CTest a range from 30-60 °CLower temperatures can sometimes increase enantioselectivity at the cost of reaction rate.[4]
Conversion Monitor to ~50%Stop the reaction at 45-55% conversionMaximizes the ee of both the unreacted substrate and the acylated product.

Question 3: What is the best way to separate the acylated (S)-enantiomer from the unreacted (R)-alcohol after the reaction?

Answer: Once the reaction is complete, the resulting mixture contains an ester and an alcohol. Their different polarities make them readily separable using standard silica gel column chromatography. The less polar ester will typically elute first, followed by the more polar unreacted alcohol.

Section 2: Diastereomeric Salt Resolution

This classical method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (a resolving agent). This forms two diastereomeric salts with different physical properties, most importantly, different solubilities, allowing one to be selectively crystallized.

Troubleshooting & FAQs: Diastereomeric Salt Crystallization

Question 1: I've added the resolving agent, but no crystals are forming. What's wrong?

Answer: Crystal formation is a delicate process dependent on achieving supersaturation. If precipitation does not occur, consider these factors:

  • Choice of Resolving Agent: The interaction between your racemic base and the chiral acid is crucial. For amino alcohols, derivatives of tartaric acid are a common and effective choice[11].

  • Solvent System: The ideal solvent must dissolve the diastereomeric salts to some extent at a higher temperature but allow for selective precipitation of one salt upon cooling. You may need to screen various solvents (e.g., ethanol, isopropanol, or aqueous mixtures) to find one that provides the necessary solubility differential[11].

  • Concentration: If the solution is too dilute, it may never reach supersaturation. Carefully evaporate some of the solvent to increase the concentration. Conversely, if the solution is too concentrated, both diastereomers may precipitate together.

  • Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the supersaturated solution (seeding) can induce crystallization.

Question 2: My crystals have low diastereomeric purity. How can I improve this?

Answer: This indicates that the undesired diastereomer is co-precipitating with the desired one. This can be addressed through careful control of the crystallization process.

  • Kinetic vs. Thermodynamic Control: Rapid cooling often leads to kinetically controlled precipitation, which can trap impurities and the undesired diastereomer. For higher purity, aim for thermodynamic control by cooling the solution very slowly. This allows the more stable, less soluble diastereomer to crystallize preferentially[11].

  • Recrystallization: The most reliable method for improving purity is recrystallization. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly again. This process can be repeated until the desired diastereomeric excess is achieved[11].

Question 3: How do I liberate the pure enantiomer from the purified diastereomeric salt?

Answer: This is a straightforward acid-base chemistry step. Dissolve the purified salt in water and add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and deprotonate the amino group of your compound. The free base of your enantiomerically pure amino alcohol can then be extracted into an organic solvent (like dichloromethane or ethyl acetate) and isolated after drying and evaporating the solvent[11].

Section 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential analytical tool for determining the enantiomeric excess of your resolution products. It can also be used for preparative separation of enantiomers, although this is often more resource-intensive.

Workflow for Chiral Resolution Methods

G cluster_start Starting Material cluster_ekr Enzymatic Kinetic Resolution cluster_dsr Diastereomeric Salt Resolution cluster_hplc Preparative Chiral HPLC racemate Racemic Mixture (R/S)-1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol ekr Lipase + Acyl Donor racemate->ekr dsr Add Chiral Acid (e.g., (R,R)-Tartaric Acid) racemate->dsr hplc Chiral Stationary Phase racemate->hplc ekr_mix Mixture: (S)-Ester + (R)-Alcohol ekr->ekr_mix ekr_sep Column Chromatography ekr_mix->ekr_sep ekr_s (S)-Enantiomer (after hydrolysis) ekr_sep->ekr_s ekr_r (R)-Enantiomer ekr_sep->ekr_r dsr_mix Diastereomeric Salts: (R,R) + (S,R) dsr->dsr_mix dsr_sep Fractional Crystallization dsr_mix->dsr_sep dsr_s (S)-Enantiomer (after basification) dsr_sep->dsr_s dsr_r (R)-Enantiomer (from mother liquor) dsr_sep->dsr_r hplc_s (S)-Enantiomer hplc->hplc_s hplc_r (R)-Enantiomer hplc->hplc_r

Caption: Overview of major chiral resolution pathways.

Troubleshooting & FAQs: Chiral HPLC

Question 1: I'm getting no separation of my enantiomers. Where do I start?

Answer: No separation means the chiral stationary phase (CSP) is not discriminating between the enantiomers under the current conditions.

  • Column Selection: This is the most critical factor. For β-blocker type molecules, macrocyclic antibiotic (e.g., Chirobiotic V) and polysaccharide-based CSPs are excellent starting points[12]. The choice of CSP is empirical; screening several columns is often necessary[13].

  • Mobile Phase Mode: Switch between normal phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Methanol/Water) modes. The interaction mechanism changes dramatically between modes.

  • Mobile Phase Additives: Chiral separations of amino alcohols are highly sensitive to additives. Small amounts of an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) are often required to improve interaction with the CSP and sharpen peak shape[12].

Question 2: My retention times are drifting from one injection to the next. How can I achieve reproducible results?

Answer: Retention time irreproducibility is a common frustration in chiral chromatography due to the sensitivity of the separation mechanism[14]. A logical diagnostic approach is essential.

  • Column Equilibration: Chiral stationary phases often require significantly longer equilibration times than standard achiral columns. Ensure you flush the column with at least 20-30 column volumes of the mobile phase until you achieve a perfectly stable baseline before injecting your first sample[15].

  • Mobile Phase Preparation: Prepare the mobile phase fresh daily and degas it thoroughly. Small changes in composition, especially of the additives, can cause large shifts in retention time[15][16].

  • Temperature Stability: Temperature is a critical parameter. Use a high-quality column oven to maintain a constant temperature, as fluctuations can significantly affect the thermodynamics of the chiral recognition process[15].

Troubleshooting Irreproducible HPLC Results

G cluster_mobile_phase Mobile Phase Checks cluster_equilibration Equilibration Protocol cluster_system System Checks start Irreproducible Results mp_prep 1. Check Mobile Phase Preparation start->mp_prep mp_fresh A. Prepare fresh daily B. Verify composition C. Degas thoroughly mp_prep->mp_fresh equilibration 2. Ensure Adequate Column Equilibration mp_prep->equilibration Mobile Phase OK equilibration_time Flush with 20-30 column volumes. Achieve stable baseline. equilibration->equilibration_time temp 3. Verify Temperature Stability equilibration->temp Equilibration OK system_inspect 4. Inspect HPLC System (Pump, Injector, Fittings) temp->system_inspect Temperature Stable end_node Consistent Results system_inspect->end_node System OK

Caption: A logical flow for diagnosing HPLC irreproducibility.

Question 3: My peaks are broad and tailing, making accurate integration difficult. What can I do?

Answer: Poor peak shape is usually caused by undesirable secondary interactions or a mismatched sample solvent.

  • Adjust Mobile Phase Additives: As mentioned, acidic or basic additives can dramatically improve peak shape. For your amino alcohol, a basic additive like triethylamine or diethylamine can mask active silanol sites on the silica support of the CSP, reducing tailing[12].

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase itself. Injecting a sample in a solvent that is much stronger or weaker than the mobile phase can cause significant peak distortion[17].

  • Check for Contamination: If the column has been used with other methods, strongly retained contaminants could be affecting performance. Implement a robust column washing procedure. A clogged column frit can also cause peak shape issues[17].

References

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI.
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. PubMed.
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI.
  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC - PubMed Central.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. PubMed Central.
  • HPLC Troubleshooting Guide. Chromatography Online.
  • Trouble with chiral separations. Chromatography Today.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. PMC - PubMed Central.
  • Resolution of 2-phenoxy-1-propanols by Pseudomonas sp. lipase-catalyzed highly enantioselective transesterification. Biotechnology Letters.
  • Chiral HPLC Separations. Phenomenex.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.

Sources

"1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways and stability issues you may encounter during your experiments. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from structurally related compounds, such as beta-blockers and phenoxypropanolamines, to predict and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely functional groups in this compound susceptible to degradation?

A1: Based on its chemical structure, the primary sites susceptible to degradation are the secondary amine, the ether linkage, and the two hydroxyl groups. The secondary amine can be prone to oxidation, while the ether linkage could be susceptible to hydrolysis under extreme pH conditions. The hydroxyl groups can also undergo oxidation.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photolytic degradation. The storage container should be well-sealed to protect it from atmospheric oxygen and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q3: Are there any known incompatibilities with common excipients?

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[2] This method should be capable of separating the intact molecule from its potential degradation products. Developing and validating such a method is a critical first step in any stability study.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound potency in solution over a short period. Oxidative degradation of the secondary amine.1. De-gas all solvents used for sample preparation. 2. Consider the addition of an antioxidant to your formulation, if appropriate for your application. 3. Store solutions under an inert atmosphere.
Appearance of unknown peaks in my HPLC chromatogram. Degradation of the parent compound.1. Perform a forced degradation study to generate potential degradation products and confirm if the unknown peaks correspond to them. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.
Discoloration of the sample (e.g., turning yellow or brown). Formation of colored degradation products, often from oxidation or photolysis.1. Strictly protect the sample from light at all stages of handling and storage. 2. Investigate oxidative degradation pathways.
pH of the formulation changes over time. Formation of acidic or basic degradation products.1. Identify the degradation products. For example, cleavage of the ether linkage could produce phenol, which is acidic. 2. Incorporate a suitable buffering agent into your formulation to maintain a stable pH.

Predicted Degradation Pathways

The degradation of this compound is likely to proceed through several pathways depending on the stress conditions. The following diagram illustrates the most probable degradation routes based on the chemical nature of the molecule.

DegradationPathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation Parent 1-((2-Hydroxyethyl)amino)- 3-phenoxypropan-2-ol N_oxide N-oxide Parent->N_oxide Oxidation (N) Dealkylation Dealkylation Product (Phenoxypropanolamine) Parent->Dealkylation Oxidation (C-N cleavage) Ketone Oxidized alcohol (Ketone) Parent->Ketone Oxidation (O-H) Phenol Phenol Parent->Phenol Hydrolysis (Ether cleavage) Amino_diol 1-((2-Hydroxyethyl)amino) -propane-2,3-diol Parent->Amino_diol Hydrolysis (Ether cleavage) Radical_species Radical Species Parent->Radical_species Photolysis Polymerization Polymerization Products Radical_species->Polymerization ForcedDegradationWorkflow Start Start: Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) Start->Alkali Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 70°C) Start->Thermal Photo Photolytic Degradation (Solution, UV/Vis light) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Improving the signal-to-noise ratio in MS detection of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometry (MS) analysis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) during its detection. The inherent chemical properties of this polar analyte can present unique challenges in LC-MS workflows. This guide provides in-depth, experience-based solutions to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a very low or non-existent signal for my analyte. What are the primary causes?

Low signal intensity for this compound is a common challenge. The principal reasons often stem from its chemical nature and the analytical method employed.

Key Factors:

  • Poor Chromatographic Retention: Due to its high polarity, this compound is poorly retained on traditional reversed-phase (RP) HPLC columns, leading to elution near the solvent front where ion suppression is most pronounced.[1][2][3]

  • Suboptimal Ionization: While the secondary amine in the molecule is amenable to protonation for positive mode electrospray ionization (ESI), factors such as mobile phase composition and source parameters can significantly impact ionization efficiency.[4]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can compete with the analyte for ionization, suppressing its signal.[5]

  • Inefficient Sample Preparation: Failure to adequately remove interfering substances like salts and phospholipids can drastically reduce the analyte's signal.[6][7][8]

Q2: How can I improve the chromatographic retention of this polar compound?

Improving retention is crucial for moving the analyte away from the void volume and reducing matrix effects.

Recommended Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating highly polar compounds.[2][9][10] It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[11]

  • Aqueous C18 Columns: Certain reversed-phase columns are designed for use with highly aqueous mobile phases and can provide better retention for polar compounds than traditional C18 columns.

  • Mobile Phase Modifiers: The addition of a small percentage of an ion-pairing agent (for non-MS applications) or a volatile buffer like ammonium formate can sometimes improve peak shape and retention.[12]

Workflow & Protocol Guides

This section provides detailed protocols for critical experimental steps.

Protocol 1: HILIC-MS Method for Enhanced Retention and Sensitivity

This protocol outlines a starting point for developing a robust HILIC-MS method for this compound.

Step-by-Step Methodology:

  • Column Selection:

    • Utilize a HILIC column with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)

    • Mobile Phase B: Acetonitrile

  • Gradient Elution Program:

Time (min)Flow Rate (mL/min)%A%B
0.00.4595
5.00.44060
5.10.4955
7.00.4955
7.10.4595
10.00.4595
  • Mass Spectrometer Settings (Positive ESI Mode - Starting Parameters):

ParameterRecommended Value
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/Hr
Desolvation Gas Flow600 L/Hr

These parameters should be optimized for your specific instrument.

Q3: My signal is still low even with improved chromatography. How can I boost the MS signal itself?

If chromatography is optimized, the next step is to focus on the ionization and detection process.

  • Chemical Derivatization: This is a highly effective strategy to improve the ionization efficiency of your analyte.[13][14][15][16] By reacting the analyte with a derivatizing agent, you can introduce a permanently charged group or a moiety that is more readily ionized.[17]

  • Source Parameter Optimization: Systematically tune the MS source parameters, such as capillary voltage, cone voltage, and gas flows, to maximize the signal for your specific compound.[4]

  • Instrument Maintenance: A clean ion source is critical for optimal sensitivity.[5] Regularly clean the source components as recommended by the manufacturer. Also, ensure the instrument is properly tuned and calibrated.[18]

Protocol 2: Derivatization with Dansyl Chloride for Enhanced ESI+ Signal

Dansyl chloride reacts with the secondary amine of this compound to form a highly ionizable derivative.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dansyl Chloride Solution: 1 mg/mL in Acetonitrile.

    • Sodium Bicarbonate Buffer: 100 mM, pH 9.0.

  • Derivatization Reaction:

    • To 50 µL of your sample extract (dried and reconstituted in acetonitrile), add 50 µL of the Sodium Bicarbonate Buffer.

    • Add 100 µL of the Dansyl Chloride Solution.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, add 10 µL of 2.5% formic acid in water to quench the reaction.

    • Centrifuge to remove any precipitate and inject the supernatant into the LC-MS system.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently identifying and resolving the root cause of poor signal-to-noise.

Troubleshooting_Workflow start Low S/N Observed check_chrom Q: Is chromatographic peak shape adequate? start->check_chrom improve_chrom Implement HILIC or other retention strategy check_chrom->improve_chrom No check_signal Q: Is signal intensity sufficient? check_chrom->check_signal Yes improve_chrom->check_chrom optimize_ms Optimize MS source parameters check_signal->optimize_ms No check_noise Q: Is background noise high? check_signal->check_noise Yes consider_deriv Consider chemical derivatization optimize_ms->consider_deriv improve_prep Enhance sample preparation (e.g., SPE) check_noise->improve_prep Yes success S/N Improved check_noise->success No improve_prep->check_chrom consider_deriv->check_signal

Caption: A logical workflow for troubleshooting low S/N.

Advanced Troubleshooting & Data Interpretation

Q4: I've tried everything, and my signal is still not consistent. What else could be the issue?

Inconsistent signals can be frustrating. Here are some less common, but critical, areas to investigate:

  • Analyte Stability: Ensure your analyte is not degrading in the sample matrix or during sample preparation.[19] Perform stability tests at various temperatures and time points.

  • System Contamination: High background noise can mask your analyte's signal.[5][18] This can come from contaminated solvents, tubing, or a dirty ion source. A system cleaning or "bake-out" may be necessary.

  • In-source Fragmentation/Adduct Formation: The analyte might be fragmenting in the source or forming multiple adducts (e.g., sodium, potassium), which splits the signal. Optimize the cone voltage to minimize fragmentation and consider the mobile phase composition to control adduct formation.

Visualizing the Derivatization Process

The derivatization process chemically modifies the analyte to enhance its detectability.

Derivatization_Process Analyte Analyte (Poor Ionization) Reaction Chemical Reaction Analyte->Reaction Reagent Derivatizing Reagent (e.g., Dansyl Chloride) Reagent->Reaction Product Derivatized Product (High Ionization Efficiency) Reaction->Product MS Mass Spectrometer Product->MS Signal Enhanced Signal MS->Signal

Caption: The process of chemical derivatization to improve MS signal.

References

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Bioanalysis Zone. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany | Oxford Academic. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. NIH. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. PMC - NIH. [Link]

  • Tuning Electrospray Ionization with Low-Frequency Sound. Journal of the American Society for Mass Spectrometry. [Link]

  • Derivatization for liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Signal-to-Noise Ratio. Shimadzu. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]

  • Chemical derivatization in LC-MS bioanalysis: Current & future challenges. ResearchGate. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Essential Guide to LCMS Sample Preparation Techniques. Hawach Scientific. [Link]

  • Sample preparation for mass spectrometry. Clinical Tree. [Link]

Sources

"1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" peak tailing in chromatography and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientist. This guide is your dedicated resource for troubleshooting and resolving chromatographic issues encountered with 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges you face. This guide is structured to help you diagnose the root cause of peak tailing and systematically implement effective, science-backed solutions.

Section 1: Understanding the "Why" - The Chemistry of Peak Tailing
Q: Why does my peak for this compound consistently show tailing in reverse-phase chromatography?

A: The primary reason is a specific, unwanted secondary interaction between your analyte and the stationary phase.

This compound is a basic compound due to its secondary amine functional group. In typical reverse-phase chromatography, the stationary phase is silica-based (e.g., C18). Even with modern manufacturing, the silica surface inevitably has some residual, unreacted silanol groups (Si-OH).[1]

These silanol groups are weakly acidic.[2] At a mobile phase pH above approximately 3, these silanols can deprotonate, becoming negatively charged (Si-O⁻).[3][4] Simultaneously, the basic amine group on your analyte becomes protonated (positively charged). This creates a strong ionic attraction between your positively charged analyte and the negatively charged sites on the stationary phase.

While the primary (and desired) retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction is much stronger and kinetically slower.[2] A portion of the analyte molecules get "stuck" on these active sites, eluting more slowly than the main band, which results in a skewed, tailing peak.[3]

cluster_0 Analyte in Mobile Phase cluster_1 Silica Stationary Phase (pH > 3) Analyte Analyte-NH₂R⁺ (Protonated Amine) C18 C18 Chains (Hydrophobic Retention) Analyte->C18 Desired Hydrophobic Interaction Silanol Silanol Site Si-O⁻ (Anionic) Analyte->Silanol Undesired Ionic Interaction (Causes Tailing)

Caption: Analyte-Stationary Phase Interactions.

Section 2: Systematic Troubleshooting Guide
Q: My peak is tailing. Where do I even begin to solve this?

A: Follow a logical diagnostic workflow. The key is to first distinguish between chemical effects (related to specific molecular interactions) and physical or system-level effects (related to hardware and column health).

This flowchart provides a step-by-step process to identify the root cause of your peak tailing.

Start Observe Peak Tailing Q_AllPeaks Are ALL peaks in the chromatogram tailing? Start->Q_AllPeaks A_YesAll Likely System/Physical Issue Q_AllPeaks->A_YesAll Yes A_NoAll Likely Chemical/Method Issue (Specific to Analyte) Q_AllPeaks->A_NoAll No CheckOverload Dilute sample 10x. Does tailing improve? A_YesAll->CheckOverload CheckpH Is mobile phase pH < 3.0? A_NoAll->CheckpH Sol_Overload SOLVED: Mass Overload. Reduce sample concentration. CheckOverload->Sol_Overload Yes CheckHardware Check for column void, blocked frit, or dead volume in tubing/connections. CheckOverload->CheckHardware No Sol_Hardware ACTION: Perform column maintenance or correct plumbing. CheckHardware->Sol_Hardware Sol_pH ACTION: Adjust mobile phase pH to 2.5 - 3.0. CheckpH->Sol_pH No CheckColumn Is the column modern, end-capped, and base-deactivated? CheckpH->CheckColumn Yes Sol_Column ACTION: Switch to a high-purity, end-capped column. CheckColumn->Sol_Column No ConsiderAdditive Consider adding a competing base (e.g., TEA) to the mobile phase. CheckColumn->ConsiderAdditive Yes

Sources

Minimizing side reactions in the synthesis of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of a suitable phenoxy-epoxide precursor, such as 1-phenoxy-2,3-epoxypropane, with 2-aminoethanol (ethanolamine). While straightforward in principle, this SN2 reaction is susceptible to several side reactions that can significantly impact yield and purity. This guide addresses the most frequent issues in a practical, question-and-answer format.

Primary Synthesis Pathway

The desired reaction involves the nucleophilic attack of the primary amine of ethanolamine on one of the epoxide's carbons.

Main Synthesis Pathway cluster_product Product Epoxide 1-Phenoxy-2,3-epoxypropane Target This compound Epoxide->Target + Amine Amine Ethanolamine Bis-alkylation Side Reaction Target Desired Product (Secondary Amine) Side_Product N,N-bisalkylated Impurity Target->Side_Product Epoxide 1-Phenoxy-2,3-epoxypropane Epoxide->Side_Product

Caption: Formation of the N,N-bisalkylated side product.

Troubleshooting Steps:

  • Adjust Stoichiometry: The most effective control method is to use an excess of the nucleophile, ethanolamine. A molar ratio of 3:1 to 5:1 (Ethanolamine:Epoxide) is recommended. This ensures that an epoxide molecule is statistically more likely to encounter a molecule of ethanolamine than a molecule of the product.

  • Control Reactant Addition: Add the epoxide dropwise to the solution of ethanolamine over an extended period. This maintains a high concentration of the primary amine relative to the epoxide at all times, suppressing the secondary reaction.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of the secondary reaction. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60°C) is often sufficient and helps control selectivity. [1]4. Solvent Choice: Polar protic solvents like ethanol or isopropanol are good choices as they can solvate the reactants and facilitate the reaction under milder conditions. [1]Running the reaction neat (using the excess ethanolamine as the solvent) is also a common and effective strategy.

ParameterRecommendation for Minimizing Bis-alkylationRationale
Molar Ratio (Amine:Epoxide) 3:1 to 5:1Statistically favors reaction with the primary amine.
Temperature Room Temperature to 60°CReduces the rate of the less-desired secondary reaction.
Mode of Addition Slow, dropwise addition of epoxide to amineMaintains a high local concentration of the primary amine.
Solvent Ethanol, Isopropanol, or NeatPolar protic solvents facilitate the SN2 reaction.
Q2: The reaction is very slow or appears incomplete, leading to low yield. How can I improve the conversion rate?

Answer: Low conversion is typically due to insufficient activation of the epoxide ring or suboptimal reaction conditions. Epoxides are relatively stable, and their ring-opening can be slow without proper catalysis or thermal energy. [2] Causality: The ring-opening of an epoxide is an SN2 reaction. The rate depends on the nucleophilicity of the amine and the electrophilicity of the epoxide's carbon atoms. While bases or acids can catalyze the reaction, they can also introduce side reactions. In a neutral, uncatalyzed reaction, temperature and solvent play a critical role.

Troubleshooting Steps:

  • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80°C and monitor the progress by TLC or LC-MS. [1]Be mindful that higher temperatures can also promote side reactions like bis-alkylation (see Q1).

  • Consider a Catalyst (with caution): While this reaction often proceeds without a catalyst, small amounts of a Lewis acid (e.g., LiClO₄) can activate the epoxide by coordinating to the oxygen, making the ring more susceptible to nucleophilic attack. [2]However, acidic conditions can also promote polymerization or other side reactions, so this should be approached carefully.

  • Solvent Optimization: The reaction may be slow in non-polar solvents. Ensure you are using a polar solvent (e.g., ethanol, methanol, water) that can facilitate the charge separation in the transition state. [1]4. Increase Reaction Time: Some reactions simply require more time to reach completion. Monitor the disappearance of the limiting reagent (epoxide) before terminating the reaction.

Troubleshooting Flowchart Start Reaction Incomplete? Check_TLC Check TLC/LC-MS: Epoxide remaining? Start->Check_TLC Temp Increase Temperature (e.g., to 60-80°C) Check_TLC->Temp Yes Time Increase Reaction Time Check_TLC->Time Yes Solvent Switch to a more polar protic solvent? Check_TLC->Solvent Yes

Caption: Decision tree for addressing low conversion.

Q3: I am concerned about potential O-alkylation versus the desired N-alkylation. Is this a significant risk?

Answer: In this specific reaction, O-alkylation is not a significant concern . The nitrogen atom in ethanolamine is a much stronger nucleophile than the oxygen atom.

Causality: Nucleophilicity is related to basicity and polarizability. Nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is held less tightly and is more available for donation to an electrophile (the epoxide carbon). [3]Therefore, the amine group will preferentially attack the epoxide long before the hydroxyl group does. This principle generally holds true for intermolecular reactions of amino-alcohols. [3][4]While O-alkylation can be forced under specific conditions (e.g., deprotonating the alcohol with a strong base to form a more nucleophilic alkoxide), it is not a competitive pathway under the standard conditions for this synthesis. [5] Conclusion: You can confidently proceed without specific measures to prevent O-alkylation. Focus your optimization efforts on controlling N,N-bisalkylation (Q1) and ensuring complete conversion (Q2).

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the N,N-bisalkylated impurity.

Materials:

  • 1-Phenoxy-2,3-epoxypropane (1.0 eq)

  • Ethanolamine (4.0 eq)

  • Ethanol (as solvent)

  • Rotary Evaporator

  • Standard glassware for reflux

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanolamine (4.0 eq) and ethanol (approx. 2 M concentration relative to the epoxide).

  • Reactant Addition: Begin stirring the ethanolamine solution. Slowly add 1-phenoxy-2,3-epoxypropane (1.0 eq) dropwise to the flask at room temperature over 30-45 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. The primary goal is the complete consumption of the limiting reagent, 1-phenoxy-2,3-epoxypropane.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and the excess ethanolamine under reduced pressure using a rotary evaporator. High vacuum and moderate heat (e.g., 50-60°C) may be required to remove the high-boiling point ethanolamine.

  • Purification: The crude product is often an oil. Purification can be achieved by:

    • Column Chromatography: Use a silica gel column with a gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM).

    • Acid-Base Extraction: Dissolve the crude oil in a non-polar solvent like ethyl acetate. Wash with water to remove any remaining ethanolamine. Extract the aqueous layer again with ethyl acetate. Combine organic layers, dry over Na₂SO₄, and concentrate to yield the purified product. For higher purity, an acid wash (e.g., 1M HCl) will move the amine products to the aqueous layer, which can then be basified (e.g., with NaOH) and re-extracted.

References

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2016).
  • Why n-alkylation is more favorable than o-alkyation ? (2016).
  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021). MDPI. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2018). ResearchGate. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. (2006).
  • Process for preparation of phenoxypropanol amines. (2010).
  • Synthesis method of 3-amino-1,2-propanediol. (2013).

Sources

Technical Support Center: Enhancing the Stability of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the stability of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (referred to herein as 'the compound') in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively manage the stability of this molecule during experimentation and formulation.

The structural backbone of this compound, featuring a secondary amine, two hydroxyl groups, and a phenoxy moiety, is analogous to many beta-blocker pharmaceuticals. Consequently, it is susceptible to similar degradation pathways, primarily oxidation, pH-mediated hydrolysis, and photolysis. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of the compound is developing a yellow or brown tint over time. What is the likely cause?

A1: The development of a colored tint is a classic indicator of oxidative degradation. The secondary amine and hydroxyl functional groups in the compound are susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, trace metal ions, and exposure to light. This process often leads to the formation of colored degradation products.

  • Causality: The non-bonding electrons on the nitrogen atom are susceptible to abstraction, initiating a cascade of reactions that can form quinone-imine or other chromophoric structures. Studies on similar molecules like metoprolol and propranolol have identified oxidative pathways as a primary cause of instability and color change.[1][2]

  • Troubleshooting Steps:

    • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure solvents are of high purity and free from peroxide contaminants.

    • Incorporate an Antioxidant: Add a suitable antioxidant to the formulation.

    • Control Headspace: For stored solutions, consider blanketing the headspace of the container with nitrogen to prevent re-oxygenation.[3]

Q2: Which antioxidants are most effective for this type of compound and at what concentration?

A2: The choice of antioxidant depends on whether your solvent system is aqueous or organic. For aqueous solutions, water-soluble antioxidants are preferred.

  • Mechanism of Action: Antioxidants are reducing agents that act as sacrificial substrates; they are more easily oxidized than the compound, thereby protecting it from degradation.[4]

  • Recommendations:

    • For Aqueous Solutions: Ascorbic acid (Vitamin C) and sodium metabisulfite are excellent choices.[4][5]

    • For Lipid-Based or Organic Solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used.[5][6]

AntioxidantTypical Concentration Range (% w/v)Recommended Solvent SystemKey Considerations
L-Ascorbic Acid0.01% - 0.1%AqueousEffective but can be pH-dependent. Can cause yellowing itself over time.
Sodium Metabisulfite0.01% - 0.1%AqueousPotent oxygen scavenger. Can produce sulfur dioxide, which may be a concern for some applications.
Butylated Hydroxytoluene (BHT)0.005% - 0.02%Organic / LipidHighly effective in non-aqueous systems.[5]
EDTA (as a chelator)0.01% - 0.05%AqueousTechnically a chelating agent, not a true antioxidant. It sequesters metal ions that catalyze oxidation. Often used in combination with antioxidants.[7]
Q3: I've observed a loss of potency in my solution without any visible changes. What could be the cause?

A3: A silent loss of potency is often attributable to hydrolysis or photolytic degradation, which may not produce colored byproducts. The stability of the compound, particularly the secondary amine, is highly dependent on the pH of the solution.

  • pH Effects: The protonation state of the secondary amine is governed by the solution's pH.[8] At very low (acidic) or very high (alkaline) pH, the molecule can be susceptible to hydrolysis.[9][10] For similar beta-blockers like atenolol, stability is optimal in a slightly acidic to neutral pH range.[11][12][13]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy needed to break chemical bonds, leading to degradation. The phenoxy group can absorb UV light, making the molecule susceptible to photolysis.[14][15] International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances for this reason.[16][17][18]

  • Troubleshooting Steps:

    • pH Control: Buffer your solution to maintain a stable pH, ideally between 4 and 6. Phosphate or citrate buffers are commonly used in pharmaceutical formulations.[7]

    • Light Protection: Prepare and store the solution in amber-colored glassware or containers wrapped in aluminum foil to protect it from light.[15][19]

    • Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to slow the rate of all chemical degradation reactions.

Part 2: Experimental Protocols & Workflows

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution using a citrate buffer system and an antioxidant to maximize stability.

Materials:

  • This compound

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • L-Ascorbic Acid

  • High-Purity Water (e.g., Milli-Q®)

  • Nitrogen Gas Source

  • Amber Volumetric Flasks

  • Sterile 0.22 µm Syringe Filter

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 5.0):

    • Dissolve 1.05 g of citric acid monohydrate in ~450 mL of high-purity water.

    • Adjust the pH to 5.0 by titrating with a 1 M sodium hydroxide solution or by adding sodium citrate.

    • Bring the final volume to 500 mL with high-purity water.

  • Deoxygenate the Buffer: Sparge the prepared citrate buffer with a gentle stream of nitrogen gas for at least 30 minutes.

  • Add Antioxidant: To the deoxygenated buffer, add L-ascorbic acid to a final concentration of 0.05% w/v (50 mg per 100 mL). Stir gently under a nitrogen blanket until fully dissolved.

  • Prepare the Final Solution:

    • Accurately weigh the required amount of the compound (e.g., 100 mg for a 10 mL solution).

    • Quantitatively transfer it to a 10 mL amber volumetric flask.

    • Add the stabilized buffer from Step 3 to the flask, sonicate briefly if needed to aid dissolution, and then bring to the final volume.

  • Filtration and Storage:

    • Filter the final solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

    • Blanket the headspace of the vial with nitrogen before sealing.

    • Store at 2-8°C, protected from light.

Workflow: Investigating Degradation with a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines Q1A(R2) and Q1B.[20][21][22] The goal is to achieve 5-20% degradation of the active ingredient.[20][23]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution of Compound in Water:Methanol (1:1) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Prep->Acid Expose Aliquots Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Prep->Base Expose Aliquots Oxid Oxidation 3% H2O2, RT, 24h Prep->Oxid Expose Aliquots Photo Photolytic ICH Q1B Light Chamber (1.2M lux-hr, 200 W-hr/m^2) Prep->Photo Expose Aliquots Control Control Sample Protected from light, RT Prep->Control Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxid->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Compare Compare stressed sample chromatograms to control. Identify and quantify degradation products. Analyze->Compare

Caption: Workflow for a forced degradation study.

Part 3: Understanding Degradation Pathways

Understanding the likely points of molecular failure is key to designing robust formulations. The primary degradation pathways for this compound are oxidation and photolysis.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway Parent 1-((2-Hydroxyethyl)amino) -3-phenoxypropan-2-ol (Parent Compound) N_Oxide N-Oxide Formation Parent->N_Oxide Oxidant (H₂O₂) Dealkylation N-Dealkylation Product Parent->Dealkylation Oxidant / Metal ions Phenol Phenol (Ether Bond Cleavage) Parent->Phenol UV Light (hν) SideChain_Cleavage Side-Chain Cleavage Products Parent->SideChain_Cleavage UV Light (hν)

Sources

Technical Support Center: Method Refinement for the Trace Analysis of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to method refinement for the trace analysis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol, a polar compound presenting unique analytical challenges. This guide is structured as a technical support resource for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to address the common and complex challenges encountered during the trace-level analysis of the polar molecule, this compound. Its structure, reminiscent of beta-blockers, combined with multiple hydrophilic functional groups, necessitates a nuanced approach to method development.[1][2]

Analyte Overview: Structural Considerations

The structure of this compound contains a secondary amine, two hydroxyl groups, and a phenoxy ether. This combination imparts high polarity and a propensity for hydrogen bonding, which are the primary drivers of analytical difficulty, particularly in reversed-phase chromatography and gas chromatography. Understanding these properties is the first step in refining any analytical method.

PropertyEstimated Value / CharacteristicImplication for Analysis
Molecular Weight ~227.28 g/mol Good for mass spectrometry detection.
Polarity HighPoor retention on standard C18 columns; high affinity for aqueous mobile phases.
pKa (estimated) ~9-10 (for the secondary amine)Analyte charge is pH-dependent; crucial for LC retention and SPE.
Hydrogen Bonding High (Donor & Acceptor)Can lead to peak tailing on LC columns and requires derivatization for GC.[3][4]
Thermal Stability Moderate to LowRisk of degradation at high temperatures in GC inlets.[5]

Frequently Asked Questions (FAQs)

Q1: My analyte, this compound, shows poor retention and elutes near the void volume on my C18 column. How can I fix this?

A: This is a classic issue for polar compounds in reversed-phase (RP) chromatography. The analyte has a stronger affinity for the polar mobile phase than the nonpolar C18 stationary phase.[6][7]

  • Initial Recommendation: Switch to a more suitable stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, as it is specifically designed to retain polar compounds.[8][9] Alternatively, consider RP columns with embedded polar groups (EPG) or phenyl-hexyl phases, which offer different selectivity.[7]

  • Quick Fix (for RP): If you must use a C18 column, try using a highly aqueous mobile phase (e.g., 95-99% water) with a column designed for aqueous stability to prevent phase collapse.[6] Using ion-pairing reagents like trifluoroacetic acid (TFA) can also help, but they may cause ion suppression in MS detection.[10]

Q2: I'm observing significant peak tailing for my analyte in LC-MS analysis. What's the cause and solution?

A: Peak tailing for this molecule is typically caused by secondary interactions between the basic secondary amine and acidic residual silanol groups on the silica-based column packing.[7]

  • Primary Solution: Adjust the mobile phase pH. Operating at a low pH (e.g., 2.5-3.5 using formic or acetic acid) will protonate the amine group (R₂NH₂⁺). This single, consistent charge state minimizes interactions with silanols. Conversely, a high pH (e.g., 9-10 using ammonium hydroxide) will keep the amine neutral, but requires a pH-stable column.

  • Alternative: Use a highly end-capped column or a column with a different base material (e.g., polymeric or hybrid silica) to reduce the number of available silanol sites.

Q3: Can I analyze this compound using Gas Chromatography (GC)? I'm seeing no peaks or very broad, tailing peaks.

A: Direct GC analysis of this compound is not recommended. The multiple polar -OH and -NH groups make the molecule non-volatile and prone to strong adsorption onto active sites in the GC inlet and column, leading to poor chromatography or complete loss of the analyte.[4][11]

  • Mandatory Solution: You must perform derivatization to mask the active hydrogens. This process replaces the active hydrogens on the hydroxyl and amine groups with non-polar functional groups, increasing volatility and thermal stability.[3][5][12] Silylation is the most common and effective technique for this purpose.

Q4: How can I improve the sensitivity of my electrospray ionization (ESI) mass spectrometry detection?

A: The secondary amine in your analyte is easily protonated. Therefore, ESI in positive ion mode ([M+H]⁺) is the preferred method.

  • Mobile Phase: Ensure your mobile phase contains a proton source. A low concentration of an acid like formic acid (0.1%) is ideal. It aids in protonation, improving ionization efficiency, and is also beneficial for chromatographic peak shape.

  • Source Parameters: Optimize the MS source conditions, particularly the capillary voltage and gas temperatures (nebulizing and drying gas). These parameters control the efficiency of droplet formation and desolvation, which are critical for maximizing the ion signal.

Q5: What is the best sample preparation strategy for extracting this polar analyte from a complex biological matrix like plasma?

A: Due to its polarity, conventional reversed-phase solid-phase extraction (SPE) on C18 sorbents will result in poor recovery.

  • Recommended Method: Use a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent.[2] A mixed-mode cation-exchange (MCX) sorbent is particularly effective. At a low pH, the analyte's amine group will be positively charged and will be strongly retained by the cation-exchange functional group. Interfering non-basic compounds can be washed away with an organic solvent, and the analyte can then be eluted with a basic solution (e.g., 5% ammonium hydroxide in methanol).

  • Alternative: If matrix effects are not a major concern, simple protein precipitation followed by dilution is a faster but less clean approach.[13][14]

Troubleshooting Guides & Protocols

Guide 1: LC-MS/MS Method Refinement Workflow

This guide provides a systematic approach to developing a robust LC-MS/MS method for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS/MS Detection Sample Biological Sample (e.g., Plasma) SPE Mixed-Mode SPE (Cation Exchange) Sample->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute LC_Inject Injection Reconstitute->LC_Inject LC_Col Column Selection (HILIC or EPG C18) LC_MP Mobile Phase Tuning (pH, Gradient) LC_Col->LC_MP LC_MP->LC_Inject MS_Tune Source Tuning (ESI+) (Voltage, Gas Flow) LC_Inject->MS_Tune Check_Ret Good Retention? LC_Inject->Check_Ret MS_Scan MRM Development (Precursor -> Product Ions) MS_Tune->MS_Scan MS_Acquire Data Acquisition MS_Scan->MS_Acquire Check_Ret->LC_Col No Check_Peak Symmetric Peak? Check_Ret->Check_Peak Yes Check_Peak->LC_MP No Check_Sens Sufficient Signal? Check_Peak->Check_Sens Yes Check_Sens->MS_Tune No Check_Sens->MS_Acquire Yes

Caption: A logical workflow for LC-MS/MS method development.

  • Column Selection:

    • Start with a HILIC column with an amide or diol stationary phase.

    • Dimensions: 2.1 mm x 100 mm, <3 µm particle size is a good starting point for high efficiency.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0). The salt is crucial for creating the aqueous layer on the stationary phase and improving peak shape.

    • Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.

  • LC Gradient Conditions (starting point):

    • Flow Rate: 0.4 mL/min

    • Initial Conditions: 95% B (High Organic for retention in HILIC).

    • Hold at 95% B for 1 minute.

    • Linear gradient to 50% B over 5-7 minutes.

    • Hold at 50% B for 1 minute.

    • Return to 95% B and re-equilibrate for at least 3-5 minutes (equilibration is critical in HILIC).

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer.

    • Mode: Positive Electrospray Ionization (ESI+).

    • Identify the precursor ion (e.g., [M+H]⁺ at m/z 228.1).

    • Perform a product ion scan to identify 2-3 stable and intense fragment ions for Multiple Reaction Monitoring (MRM).

    • Optimize collision energy for each MRM transition.

Guide 2: GC-MS Analysis via Silylation Workflow

For matrices where LC-MS is not available or for confirmatory analysis, GC-MS after derivatization is a powerful alternative.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Extracted Analyte (in Aprotic Solvent) Drydown Evaporate to Complete Dryness (Critical) Sample->Drydown Deriv Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Drydown->Deriv React Heat Reaction Vial (e.g., 70°C for 30 min) Deriv->React GC_Inject Inject Derivative React->GC_Inject GC_Sep GC Separation (e.g., DB-5ms column) GC_Inject->GC_Sep Check_Deriv Complete Derivatization? GC_Inject->Check_Deriv MS_Detect MS Detection (Scan or SIM mode) GC_Sep->MS_Detect Check_Deriv->Deriv No (Optimize Time/Temp) Check_Peak Good Peak Shape? Check_Deriv->Check_Peak Yes Check_Peak->GC_Sep No (Check Inlet Temp/Flow) Check_Peak->MS_Detect Yes

Caption: Workflow for GC-MS analysis following silylation.

Safety Note: Derivatization reagents are moisture-sensitive and can be hazardous. Work in a fume hood and wear appropriate PPE.

  • Sample Preparation:

    • Ensure your extracted analyte is in an aprotic solvent (e.g., ethyl acetate, acetonitrile) and has been evaporated to absolute dryness under a stream of nitrogen. Water will quench the reaction.[5]

  • Reagent Selection:

    • A common and powerful silylating agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) . The TMCS acts as a catalyst.[3]

  • Derivatization Reaction:

    • To the dry sample residue in a reaction vial, add 50 µL of pyridine (to aid dissolution) and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions (starting point):

    • Column: A standard, low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injection: 1 µL, splitless injection.

    • Inlet Temperature: 250-280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15-20°C/min to 300°C.

    • MS Detection: Use Scan mode (e.g., m/z 50-550) to identify the derivatized analyte's mass spectrum and fragmentation pattern first. Then, build a Selected Ion Monitoring (SIM) method for trace quantification.

References

  • Roberts, M., & Wood, M. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. Retrieved from [Link]

  • Lewis, R. J., Johnson, R. D., & Canfield, D. V. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. Retrieved from [Link]

  • Marcos, J., Pozo, O. J., Pascual, J. A., & Segura, J. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B, 877(31), 4007-4014. Retrieved from [Link]

  • Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2007). LC-MS analysis of basic pharmaceuticals (beta-blockers and anti-ulcer agents) in wastewater and surface water. TrAC Trends in Analytical Chemistry, 26(6), 515-524. Retrieved from [Link]

  • (n.d.). Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Ampofo, S. A., & Nyarko, B. J. B. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. Retrieved from [Link]

  • Ivan, A., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(15), 3496-3509. Retrieved from [Link]

  • Schappler, J., et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. SciSpace. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Whitehead Institute for Biomedical Research. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-((2-Hydroxyethyl)amino)propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. ACS Omega, 8(9), 8825-8837. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-. Substance Registry Services. Retrieved from [Link]

Sources

Addressing matrix effects in the LC-MS/MS analysis of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Matrix Effects in LC-MS/MS

Analyte Focus: 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, a common and critical challenge in quantitative bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter. The solutions are grounded in established analytical principles to ensure robust and reliable method performance.

Section 1: Identifying and Quantifying Matrix Effects

Question 1: My analyte signal is inconsistent between samples, and the precision of my quality control (QC) samples is poor. How can I confirm if matrix effects are the cause?

Answer:

Signal variability is a classic sign of matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of your target analyte.[1][2][3] To systematically diagnose this, you must quantitatively assess the matrix effect. The most widely accepted approach is the post-extraction spike method, which allows you to calculate the Matrix Factor (MF).[4][5][6]

An MF value of 1.0 indicates no matrix effect. A value less than 1.0 signifies ion suppression, while a value greater than 1.0 indicates ion enhancement. According to regulatory guidance, this should be tested in at least six different lots of the biological matrix to assess the variability of the effect.[4][7]

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol, adapted from the foundational work by Matuszewski et al., allows for the quantitative determination of matrix effects, recovery, and overall process efficiency.[4][5]

Step-by-Step Methodology:

  • Prepare Three Sets of Samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final reconstitution solvent. This represents 100% response without any matrix influence.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first. The analyte and IS are spiked into the final, clean extract. This measures the matrix's effect on the MS signal.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before the extraction process begins. This measures the combined effect of recovery and matrix.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the following parameters:

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

An acceptable method should have MF values between 0.85 and 1.15 (or 85-115%), with a coefficient of variation (%CV) across different matrix lots of ≤15%.

Section 2: Sample Preparation Strategies to Mitigate Matrix Effects

Question 2: I've confirmed significant ion suppression using a simple Protein Precipitation (PPT) method. What is the next logical step to get a cleaner extract?

Answer:

While PPT is fast and simple, it is a non-selective technique that often leaves behind significant amounts of matrix components, particularly phospholipids, which are notorious for causing ion suppression. The next logical steps involve more selective extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility between two immiscible liquids. For an analyte like this compound, which contains a secondary amine, you can manipulate the pH to ensure it is in a neutral, more organic-soluble state for extraction.

  • Solid-Phase Extraction (SPE): This is often the most powerful technique for removing interferences.[9][10] Given the analyte's structure (a secondary amine and hydroxyl groups), a mixed-mode polymeric SPE sorbent that combines reversed-phase and ion-exchange retention mechanisms would be an excellent choice. This allows for stringent wash steps to remove interferences.[11][12]

Table 1: Comparison of Sample Cleanup Techniques for a Polar Analyte

Technique Selectivity Typical Matrix Factor (MF) Recovery (RE) Advantages Disadvantages
Protein Precipitation (PPT) Low0.4 - 0.7 (High Suppression)>90%Fast, inexpensive, genericDirty extracts, high matrix effects[1]
Liquid-Liquid Extraction (LLE) Moderate0.7 - 0.9 (Moderate Suppression)70-90%Cleaner than PPT, moderate costCan be labor-intensive, uses large solvent volumes
Solid-Phase Extraction (SPE) High0.9 - 1.1 (Minimal Suppression)>85%Cleanest extracts, high analyte concentration[13]Higher cost, requires method development
Section 3: Chromatographic Solutions

Question 3: Even after SPE, I observe some ion suppression that coincides with the void volume of my reversed-phase (C18) column. How can I improve this chromatographically?

Answer:

This is a common issue for polar compounds like this compound, which have limited retention on traditional C18 columns and elute early with polar matrix interferences.[14] The solution is to change the chromatographic retention mechanism to better retain your analyte and separate it from these interferences.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[15][16][17] HILIC uses a polar stationary phase and a high-organic mobile phase.[18][19] In HILIC, your polar analyte will be more retained, moving it away from the early-eluting, unretained matrix components like salts.[14][19] This spatial separation on the column translates to temporal separation into the mass spectrometer, effectively eliminating the co-elution that causes suppression.[15]

Workflow for Method Optimization

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_is Internal Standard start Poor Accuracy or Precision q_mf Is Matrix Factor (MF) between 0.85-1.15 with %CV < 15%? start->q_mf ppt Currently using PPT? q_mf->ppt No end_node Method is Robust q_mf->end_node Yes spe_lle Upgrade to SPE or LLE ppt->spe_lle Yes coelution Analyte near void volume? ppt->coelution No spe_lle->q_mf hilic Switch to HILIC coelution->hilic Yes is_type Using structural analogue IS? coelution->is_type No hilic->q_mf sil_is Switch to Stable Isotope-Labeled IS is_type->sil_is Yes is_type->end_node No (Re-evaluate other parameters) sil_is->q_mf

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the bedrock of a reliable product is the unwavering accuracy of its analytical testing. For a compound such as "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol," a potential active pharmaceutical ingredient (API) or intermediate, the validation of its analytical method is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive, experience-driven approach to validating a robust analytical method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3] We will explore the "why" behind the "how," comparing a proposed High-Performance Liquid Chromatography (HPLC) with UV detection method against viable alternatives and providing the detailed protocols required for successful validation.

The Foundational Importance of Method Validation

Before delving into the experimental specifics, it is crucial to understand the objective of analytical method validation. The goal is to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose."[4] This means the method must be reliable, reproducible, and provide data that accurately reflects the quality of the substance being tested.[5][6] For researchers and drug development professionals, a validated method ensures that the results of purity assays, stability studies, and quality control checks are trustworthy, forming a solid foundation for regulatory submissions and, ultimately, patient safety. The FDA and EMA provide extensive guidelines that, along with ICH, create a harmonized approach to validation.[1][5][7][8][9]

Proposed Analytical Method: HPLC with UV Detection

Based on the chemical structure of this compound, which contains a chromophore (the phenoxy group), a reversed-phase HPLC method with UV detection is a logical and robust choice for quantification.

Figure 1: Chemical Structure of this compound

(A visual representation of the chemical structure would be inserted here if image generation were supported.)

Rationale for Method Selection:

  • Specificity: The inherent separating power of HPLC allows for the resolution of the main compound from potential impurities and degradation products.

  • Sensitivity: UV detection provides adequate sensitivity for the quantification of the API at typical dosage concentrations.

  • Robustness: HPLC is a well-established and reliable technique widely used in the pharmaceutical industry.

Experimental Workflow for Method Validation

The following diagram illustrates the key stages in the validation of the proposed HPLC method.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Protocol Drafting of Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Report Validation Report Generation Specificity->Report Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: A flowchart outlining the four key phases of analytical method validation.

Detailed Validation Protocols and Acceptance Criteria

The validation of an analytical method is a systematic process where each performance characteristic is experimentally verified against predefined acceptance criteria as outlined in ICH Q2(R1) and the more recent Q2(R2).[4][10][11][12]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution (all formulation components except the API).

  • Spike the placebo solution with the reference standard and known impurities.

  • Subject a sample of the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all solutions by the proposed HPLC method.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and excipients).

  • Peak purity analysis (if a photodiode array detector is used) should show no co-eluting peaks.

Linearity and Range

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a specified range.[12]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions of the stock solution, covering a range of 80% to 120% of the expected test concentration for an assay.[12][13]

  • Inject each dilution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[13]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[12]

Protocol (Repeatability - Intra-assay precision):

  • Prepare six independent samples of the drug product at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentration.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy at this concentration.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

  • The results should not be significantly affected by the variations.

Comparison with Alternative Analytical Methods

While HPLC-UV is a strong candidate, other techniques could also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis (e.g., routine QC vs. metabolite identification).

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation based on polarity, UV absorbance detection.Separation based on volatility, mass-based detection.High-pressure liquid chromatography for faster separation, mass-based detection.
Specificity Good, but may require peak purity analysis.Excellent, provides structural information.Excellent, provides structural information and high resolution.
Sensitivity Moderate.High.Very High.
Sample Volatility Not required.Requires analyte to be volatile or derivatized.Not required.
Speed Moderate.Slower due to longer run times.Very fast.
Cost Relatively low.High.High.
Typical Use Routine quality control, purity, and assay.Impurity identification, analysis of volatile compounds.Trace level analysis, metabolite identification, high-throughput screening.

Rationale for Comparison:

  • GC-MS: While powerful, GC-MS would likely require derivatization of the polar hydroxyl and amine groups of this compound to increase its volatility. This adds complexity to the sample preparation process.

  • UPLC-MS: This technique offers significant advantages in terms of speed and sensitivity over HPLC-UV. However, the higher cost and complexity may not be necessary for routine quality control if the HPLC-UV method proves to be sufficiently specific and sensitive.

Conclusion

The validation of an analytical method for "this compound" is a critical step in its development as a pharmaceutical compound. A well-designed HPLC-UV method, validated according to ICH guidelines, can provide the necessary reliability, accuracy, and precision for its intended purpose. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a high degree of confidence in the analytical results can be established. While alternative methods like GC-MS and UPLC-MS offer their own advantages, the proposed HPLC-UV method represents a pragmatic and scientifically sound approach for routine quality control in a pharmaceutical setting. The principles and protocols outlined in this guide provide a solid framework for researchers and scientists to develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. July 2011. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. July 2025. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 2006. [Link]

  • ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. August 2025. [Link]

Sources

A Senior Application Scientist's Guide to Phenoxypropanolamine Impurity Profiling: A Comparative Analysis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol , a potential process-related impurity or metabolite associated with phenoxypropanolamine-based drugs, against a panel of its structurally significant analogs. We will explore the subtle yet critical differences in their chemical structures and how these variations translate into distinct behaviors during analytical characterization. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for robust impurity profiling.

The Genesis of Phenoxypropanolamine Impurities: A Structural Perspective

Phenoxypropanolamines are a cornerstone of many cardiovascular drugs, most notably β-blockers. Their synthesis, while well-established, can give rise to a spectrum of impurities.[1] These can originate from unreacted starting materials, byproducts of side reactions, or degradation of the final API.[1] Understanding the chemical lineage of these impurities is the first step in developing effective control strategies.

Here, we focus on This compound (Impurity A) and compare it with three other common phenoxypropanolamine impurities:

  • 1-Phenoxy-2,3-epoxypropane (Impurity B): A common starting material or intermediate in the synthesis of many phenoxypropanolamine drugs.[2]

  • 1,3-Diphenoxypropan-2-ol (Impurity C): A "bis-ether" impurity that can form when the epoxide intermediate reacts with another molecule of phenol instead of the intended amine.[3]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol (Impurity D): An analog representing a variation in the amine substituent, a common modification in the synthesis of different β-blockers.

The structural similarities and key differences are highlighted below:

G cluster_0 Core Phenoxypropanol Structure cluster_1 Target Analyte & Impurities Core Phenoxy-CH2-CH(OH)-CH2- A This compound (Impurity A) Core->A -NH-CH2-CH2-OH B 1-Phenoxy-2,3-epoxypropane (Impurity B) Core->B - (Epoxide Ring) C 1,3-Diphenoxypropan-2-ol (Impurity C) Core->C -O-Phenoxy D 1-(Isopropylamino)-3-phenoxypropan-2-ol (Impurity D) Core->D -NH-CH(CH3)2

Comparative Analysis: Predicting Chromatographic and Spectrometric Behavior

The seemingly minor structural variations among these compounds have a profound impact on their physicochemical properties, which in turn dictates their behavior in analytical systems.

High-Performance Liquid Chromatography (HPLC): A Study in Retention

Reversed-phase HPLC is the workhorse for impurity profiling in the pharmaceutical industry. The retention of a molecule on a non-polar stationary phase is primarily governed by its hydrophobicity.[2]

Expected Elution Order and Rationale:

  • 1-Phenoxy-2,3-epoxypropane (Impurity B): Being the most polar due to the reactive epoxide ring and lacking the amine group, this compound is expected to have the shortest retention time.

  • This compound (Impurity A): The presence of two hydroxyl groups and a secondary amine makes this molecule relatively polar, leading to an early elution.

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol (Impurity D): The replacement of the hydroxyethyl group with a more hydrophobic isopropyl group will increase its interaction with the stationary phase, resulting in a longer retention time compared to Impurity A.

  • 1,3-Diphenoxypropan-2-ol (Impurity C): With two bulky, non-polar phenoxy groups, this "bis-ether" impurity is the most hydrophobic and will therefore be the most strongly retained, eluting last.

Table 1: Predicted HPLC Retention Behavior

CompoundImpurity IDKey Structural Features Affecting RetentionPredicted Relative Retention Time (RRT)
1-Phenoxy-2,3-epoxypropaneBEpoxide ring, no amine~0.8
This compound A Two hydroxyl groups, secondary amine 1.0 (Reference)
1-(Isopropylamino)-3-phenoxypropan-2-olDIsopropyl group (more hydrophobic than hydroxyethyl)~1.2
1,3-Diphenoxypropan-2-olCTwo phenoxy groups (highly hydrophobic)~1.5
Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of impurities. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint.

Predicted Fragmentation Pathways:

  • Common Fragment: A characteristic fragment for many phenoxypropanolamines is the loss of the amine side chain via cleavage of the C-C bond adjacent to the ether oxygen, resulting in an ion corresponding to the phenoxy-CH2-CH(OH)- moiety.

  • This compound (Impurity A): Expect to see a prominent fragment from the loss of the hydroxyethylamine group.

  • 1-Phenoxy-2,3-epoxypropane (Impurity B): Fragmentation may be less predictable due to the strained epoxide ring, but cleavage of the ether bond is likely.

  • 1,3-Diphenoxypropan-2-ol (Impurity C): Will likely show a fragment corresponding to a single phenoxypropanol unit.

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol (Impurity D): A characteristic loss of the isopropylamine group is expected.

Table 2: Predicted Key Mass Spectral Fragments (in positive ion mode)

CompoundImpurity IDMolecular WeightPredicted [M+H]⁺Key Fragment Ions (m/z) and Rationale
1-Phenoxy-2,3-epoxypropaneB150.17151.1893 (Phenoxy ion), 133 (Loss of water)
This compound A 211.26 212.27 151 (Loss of hydroxyethylamine), 133 (Further loss of water), 93 (Phenoxy ion)
1-(Isopropylamino)-3-phenoxypropan-2-olD209.28210.29151 (Loss of isopropylamine), 116 (Fragment of isopropylamine side chain), 93 (Phenoxy ion)[4]
1,3-Diphenoxypropan-2-olC244.28245.29151 (Loss of a phenoxy group), 93 (Phenoxy ion)[3]

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, the following experimental protocols are recommended. These protocols are designed to be self-validating, with built-in checks for specificity and resolution.

HPLC Method for the Separation of Phenoxypropanolamine Impurities

This method is designed to achieve baseline separation of the target analyte and its key impurities.

Workflow:

G prep Sample Preparation: Dissolve standard mixture in mobile phase A hplc HPLC System: - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Gradient Elution prep->hplc detection Detection: UV at 270 nm hplc->detection analysis Data Analysis: Determine retention times and relative peak areas detection->analysis

Step-by-Step Protocol:

  • Standard Preparation: Prepare a mixed standard solution containing this compound and the other three impurities at a concentration of approximately 10 µg/mL each in the mobile phase A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.

  • Data Analysis:

    • Integrate the peaks and record the retention times.

    • Calculate the relative retention times (RRT) with respect to this compound.

    • Assess the resolution between all pairs of adjacent peaks. A resolution of >1.5 is considered baseline separation.

LC-MS/MS Method for Structural Confirmation

This method provides definitive structural information for each impurity.

Workflow:

G lc LC Separation: Use the HPLC method described above ms MS/MS Analysis: - Ionization: Electrospray Ionization (ESI), Positive Mode - Scan Mode: Full Scan (m/z 50-300) - Product Ion Scan of parent ions for each compound lc->ms fragmentation Fragmentation Analysis: Identify characteristic fragment ions and propose fragmentation pathways ms->fragmentation

Step-by-Step Protocol:

  • LC Conditions: Utilize the same HPLC method as described in section 3.1.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode:

      • Full scan from m/z 50 to 300 to determine the [M+H]⁺ ions.

      • Product ion scan (MS/MS) for the [M+H]⁺ of each of the four compounds to obtain their fragmentation patterns.

    • Collision Energy: Optimize for each compound to achieve a rich fragmentation spectrum.

  • Data Analysis:

    • Identify the precursor ion ([M+H]⁺) for each compound.

    • Analyze the product ion spectra to identify key fragment ions.

    • Compare the observed fragmentation patterns with the predicted pathways.

Conclusion: A Framework for Robust Impurity Control

This guide has provided a comparative framework for understanding and analyzing This compound in the context of other structurally related phenoxypropanolamine impurities. By leveraging the principles of chromatography and mass spectrometry, we can predict and experimentally verify the distinct analytical behaviors of these compounds. The provided protocols offer a robust starting point for developing and validating analytical methods for impurity profiling.

For drug development professionals, a thorough understanding of potential impurities is not merely a regulatory requirement but a fundamental aspect of ensuring product quality and patient safety. The methodologies and insights presented here are intended to support these critical efforts.

References

  • Pharmaffiliates. (n.d.). Propranolol and its Impurities. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Propranolol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • TLC Pharma Labs. (n.d.). Propranolol Impurities. Retrieved from [Link]

  • Gao, W., et al. (2011). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Journal of the American Society for Mass Spectrometry, 22(11), 1999-2007.
  • Ogorodowczyk, M., & Marciniec, B. (2009). Comparative analysis of selected β-blockers. Acta Poloniae Pharmaceutica, 66(6), 779-785.
  • PubChem. (n.d.). 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • Nandini R. Pai & Swapnali S. Patil. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.
  • SynZeal. (n.d.). Atenolol Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Atenolol Impurities and Related Compound. Retrieved from [Link]

  • Veeprho. (n.d.). Propranolol Impurities and Related Compound. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Atenolol EP Impurity and USP Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Propranolol EP Impurity C. Retrieved from [Link]

  • O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238.
  • Roberts, M., & Wood, M. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening.
  • Molecules. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(4), 468.
  • ResearchGate. (n.d.). The determination of phenylpropanolamine hydrochloride. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 5(2).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • DOI. (n.d.).
  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

  • University of California, Davis. (n.d.).
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • NIST. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]

  • R Discovery. (n.d.). Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA).
  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.
  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
  • Sigma-Aldrich. (n.d.). 1-(2-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)propan-2-ol.
  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.
  • NSF Public Access Repository. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

The Decisive Role of Chirality in Aryloxypropanolamine Beta-Blockers

The compound 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol belongs to the aryloxypropanolamine class of compounds, which forms the structural backbone of numerous clinically significant beta-blockers. A key structural feature is the presence of a chiral center at the 2-position of the propanol chain. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

In the realm of beta-blockers, it is a firmly established pharmacological principle that the biological activity, specifically the antagonism of β-adrenergic receptors, resides almost exclusively in the (S)-enantiomer.[1][2] The (R)-enantiomer typically exhibits significantly lower binding affinity and potency, with S:R activity ratios reported to be as high as 33 to 530 for various analogues.[1][3] This profound stereoselectivity is a direct consequence of the three-point interaction model required for high-affinity binding to the β-adrenergic receptor, where the specific spatial arrangement of the hydroxyl group, the amine, and the aromatic ring of the (S)-enantiomer is optimal for receptor pocket occupancy and antagonist function.

Expected Comparative Pharmacodynamic Profile

Based on these foundational principles, we can extrapolate the expected pharmacodynamic properties of the enantiomers of this compound. The primary therapeutic action is anticipated to be the competitive antagonism of β-adrenergic receptors, particularly the β1 subtype prevalent in cardiac tissue.

Table 1: Illustrative Comparison of Expected Biological Activity of Enantiomers

Parameter(S)-1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (Expected)(R)-1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (Expected)Rationale & Supporting Evidence
β1 Receptor Binding Affinity (Ki) High (Low nM range)Low to Negligible (High µM to mM range)The (S)-isomer of aryloxypropanolamines demonstrates significantly higher affinity for β-adrenergic receptors.[1][4]
β1 Adrenoceptor Blockade (pA2) Potent AntagonistWeak to Inactive AntagonistFunctional antagonism is directly correlated with binding affinity; the (S)-enantiomer is responsible for the therapeutic beta-blocking effect.[3][4]
Effect on Heart Rate (Negative Chronotropy) DecreaseMinimal to No EffectReduction in heart rate is a direct consequence of β1-receptor blockade in the sinoatrial node, mediated by the (S)-enantiomer.[4]
Effect on Myocardial Contractility (Negative Inotropy) DecreaseMinimal to No EffectThe β-blocking activity responsible for reducing myocardial contractility resides in the (S)-enantiomer.[4]

Disclaimer: The quantitative values suggested in this table are illustrative and based on typical data for analogous beta-blockers. Specific experimental determination is required for precise values for the title compound.

Mechanism of Action: β-Adrenergic Receptor Signaling

The (S)-enantiomer is expected to act as a competitive antagonist at the β1-adrenergic receptor. By binding to the receptor, it prevents the endogenous catecholamines, norepinephrine and epinephrine, from binding and initiating the downstream signaling cascade. This blockade attenuates the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and consequently, a dampening of the physiological responses associated with sympathetic stimulation, such as increased heart rate and contractility.

G cluster_membrane Cell Membrane beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates norepinephrine Norepinephrine (Agonist) norepinephrine->beta_receptor Binds & Activates s_enantiomer (S)-Enantiomer (Antagonist) s_enantiomer->beta_receptor Binds & Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets Leading to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Expressing Cell Membranes Incubation Incubate at 37°C Membranes->Incubation Radioligand Radioligand ([³H]-DHA) Radioligand->Incubation Enantiomers Test Enantiomers (Serial Dilutions) Enantiomers->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation for Antagonist Potency (pA2)

This assay measures the functional consequence of receptor binding by quantifying the ability of each enantiomer to inhibit agonist-stimulated production of the second messenger, cAMP.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., HEK293 or CHO) expressing the β1-adrenergic receptor.

  • Assay Setup: Seed cells in multi-well plates. Pre-incubate the cells with varying concentrations of the (R)- and (S)-enantiomers.

  • Agonist Stimulation: Add a fixed, sub-maximal concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays). [5]5. Data Analysis:

    • Generate dose-response curves for the agonist in the presence of different concentrations of each antagonist enantiomer.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response.

Causality of Experimental Choices: This functional assay provides a more physiologically relevant measure of a compound's antagonist activity compared to a simple binding assay. The use of a known agonist and the measurement of a downstream second messenger directly links receptor occupancy by the antagonist to a functional cellular response. The Schild analysis is a robust method for quantifying competitive antagonism. [5][6]

Potential for Stereoselective Pharmacokinetics

It is also important to consider that the enantiomers of a chiral drug can exhibit different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). While no data exists for this compound, stereoselectivity in metabolism by cytochrome P450 enzymes is a common phenomenon. [7]This could potentially lead to different plasma concentrations and durations of action for the (R)- and (S)-enantiomers if the racemic mixture were administered in vivo.

Conclusion

References

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central.[Link]

  • β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. PubMed Central.[Link]

  • Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. PubMed Central.[Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. eLife.[Link]

  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons.[Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters.[Link]

  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.[Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension.[Link]

Sources

A Senior Application Scientist's Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the rigorous landscape of drug development, the choice and validation of analytical methodologies are paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol," a compound structurally related to beta-blockers. The focus is a meticulous cross-validation of these two powerful techniques, supported by detailed experimental protocols and illustrative data, to ensure seamless method transfer and consistent, reliable results.

The evolution from HPLC to UPLC represents a significant leap in liquid chromatography, driven by the quest for faster analysis, superior resolution, and heightened sensitivity. UPLC systems leverage columns packed with sub-2 µm particles, operating at significantly higher pressures than traditional HPLC. This fundamental difference in particle size and pressure dynamics translates to remarkable gains in efficiency, making UPLC an attractive option for high-throughput environments. However, the transition from an established HPLC method to a UPLC platform necessitates a thorough cross-validation to guarantee that the new method yields equivalent, if not superior, results. This process is crucial for maintaining data integrity and ensuring regulatory compliance.

This guide will navigate the intricacies of developing and validating both HPLC and UPLC methods for our target analyte, culminating in a comprehensive cross-validation protocol. The experimental designs and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Scientific Rationale: HPLC vs. UPLC

The core principle of both HPLC and UPLC is the separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase. The primary distinction lies in the particle size of the stationary phase packing material and the resulting operating pressures.

  • HPLC (High-Performance Liquid Chromatography): Traditionally employs columns with particle sizes in the range of 3-5 µm. This results in moderate backpressure, allowing for reliable and robust separations, though often with longer run times.

  • UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particle sizes. According to the van Deemter equation, smaller particles lead to a more efficient separation by minimizing band broadening. To achieve optimal flow rates with these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi or 100 MPa). This synergy of small particles and high pressure results in significantly faster analysis times, improved resolution, and enhanced sensitivity.

The decision to migrate from HPLC to UPLC is often driven by the need for increased sample throughput, reduced solvent consumption, and the ability to resolve complex mixtures with greater precision.

Experimental Protocols

The following detailed methodologies for the HPLC and UPLC analysis of "this compound" are designed to be robust and transferable. These protocols are based on established methods for the analysis of similar beta-blocker compounds.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of "this compound" reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For the analysis of the analyte in a sample matrix, develop and validate an appropriate extraction method. The final extract should be dissolved in the diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the chromatographic system.

Proposed HPLC Method
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

Proposed UPLC Method
  • Instrument: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-0.2 min: 5% B

    • 0.2-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 270 nm.

Method Validation Protocol

Both the HPLC and UPLC methods will be validated in accordance with ICH Q2(R1) guidelines, evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This will be evaluated by analyzing a placebo sample and by conducting forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This will be assessed by analyzing a minimum of five concentrations across the specified range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This will be determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Cross-Validation of HPLC and UPLC Methods

The primary objective of cross-validation is to demonstrate that the two analytical methods provide comparable results. This is essential when transferring a method between different technologies or laboratories. The cross-validation will involve analyzing the same set of samples using both the validated HPLC and UPLC methods.

Cross-Validation Experimental Design
  • Sample Selection: A minimum of three batches of the drug substance or product will be analyzed.

  • Replicate Analysis: Each sample will be analyzed in triplicate using both the HPLC and UPLC methods.

  • Data Comparison: The results obtained from both methods (e.g., assay values, impurity levels) will be statistically compared. The mean, standard deviation, and relative standard deviation (RSD) for each set of results will be calculated.

  • Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common approach is to demonstrate that the difference between the mean results obtained by the two methods is not statistically significant. This can be evaluated using a t-test or by ensuring that the percentage difference between the means is within an acceptable limit (e.g., ± 2.0%).

Data Presentation and Comparison

The following tables present hypothetical, yet realistic, data to illustrate the expected performance comparison between the HPLC and UPLC methods.

Table 1: Comparison of Method Performance Characteristics
ParameterHPLC MethodUPLC MethodAcceptance Criteria
Retention Time (min) ~7.5~1.5Consistent
Linearity (r²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Repeatability (%RSD) < 1.0%< 1.0%≤ 2.0%
Intermediate Precision (%RSD) < 2.0%< 2.0%≤ 2.0%
LOQ (µg/mL) 0.50.1Reportable
Run Time (min) 153Reportable
Solvent Consumption (mL/run) 151.5Reportable
Table 2: Cross-Validation Results for Assay of "this compound"
Sample BatchHPLC Assay (%)UPLC Assay (%)% Difference
Batch A 99.899.90.1
Batch B 100.1100.20.1
Batch C 99.599.60.1
Mean 99.899.90.1
%RSD 0.30.3N/A

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation Dev_HPLC HPLC Method Development Val_Params Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Dev_HPLC->Val_Params Validate Dev_UPLC UPLC Method Development Dev_UPLC->Val_Params Validate CrossVal_Exp Analyze Same Samples (n=3 batches, triplicate) Val_Params->CrossVal_Exp Validated Methods Stat_Comp Statistical Comparison of Results CrossVal_Exp->Stat_Comp Acceptance Meet Acceptance Criteria Stat_Comp->Acceptance

Caption: Workflow for the development, validation, and cross-validation of HPLC and UPLC methods.

CrossValidationLogic Start Start Cross-Validation Analyze_HPLC Analyze Samples with HPLC Method Start->Analyze_HPLC Analyze_UPLC Analyze Samples with UPLC Method Start->Analyze_UPLC Compare Compare Results Analyze_HPLC->Compare Analyze_UPLC->Compare Decision Results Comparable? Compare->Decision Pass Cross-Validation Successful Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No End End Pass->End Fail->End

Caption: Logical flow diagram for the cross-validation process.

Conclusion

The cross-validation of HPLC and UPLC methods is a critical step in modernizing analytical laboratories. While UPLC offers significant advantages in terms of speed, resolution, and sensitivity, a rigorous validation and cross-validation process is imperative to ensure data equivalency and maintain the integrity of analytical results. The protocols and data presented in this guide provide a comprehensive framework for researchers and scientists to successfully navigate the transition from HPLC to UPLC for the analysis of "this compound" and other pharmaceutical compounds. By adhering to established regulatory guidelines and employing sound scientific principles, laboratories can confidently adopt advanced analytical technologies to enhance efficiency and accelerate drug development timelines.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Guide to Ultra-Performance Liquid Chromatography (UPLC). Waters Corporation. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Ultra-Performance Liquid Chromatography (UPLC): A Breakthrough in Analytical Chemistry. (2

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol and its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and chemical synthesis, the precise structural elucidation of a molecule is paramount. Constitutional isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and physical properties. For molecules such as beta-amino alcohols, which are prevalent scaffolds in many drug candidates, the ability to unambiguously distinguish between positional isomers is not merely an academic exercise but a critical component of quality control and regulatory compliance.

This guide provides an in-depth comparison of the spectroscopic data for 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol and two of its key constitutional isomers: 2-((2-Hydroxyethyl)amino)-3-phenoxypropan-1-ol and 1-((3-Hydroxypropyl)amino)-3-phenoxypropan-2-ol . We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to demonstrate how these techniques provide a unique fingerprint for each molecule. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methods for structural verification.

The Isomers in Focus

The three compounds under investigation share the molecular formula C11H17NO3. Their structural differences, though subtle, give rise to distinct spectroscopic signatures.

  • Target Compound: this compound

    • Features a secondary alcohol on the C2 position of the propane backbone.

  • Isomer 1: 2-((2-Hydroxyethyl)amino)-3-phenoxypropan-1-ol

    • A positional isomer where the hydroxyl group is on the C1 position, making it a primary alcohol.

  • Isomer 2: 1-((3-Hydroxypropyl)amino)-3-phenoxypropan-2-ol

    • An isomer with a hydroxypropyl group attached to the amine, instead of a hydroxyethyl group.

The workflow for differentiating these isomers involves a multi-technique spectroscopic approach, ensuring confident identification.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Identification Sample Isomeric Mixture or Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Acquire Data IR FT-IR Spectroscopy Sample->IR Acquire Data MS Mass Spectrometry (EI-MS) Sample->MS Acquire Data Compare Compare Spectral Data (Chemical Shifts, Coupling, Frequencies, m/z) NMR->Compare IR->Compare MS->Compare Identify Identify Isomer Structure Compare->Identify Confirm Structure

"1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" impurity profile in different metoprolol batches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the impurity profile of Metoprolol, with a specific focus on the European Pharmacopoeia (EP) Impurity H. As the therapeutic efficacy and safety of a drug product are intrinsically linked to its purity, rigorous monitoring of impurities is a critical aspect of pharmaceutical development and quality control. This document offers a technical exploration of Metoprolol EP Impurity H, including its origin, pharmacopeial limits, and a detailed analytical methodology for its quantification. By presenting a comparative analysis of hypothetical metoprolol batches, this guide serves as a practical resource for researchers and scientists in the field.

Introduction: The Critical Role of Impurity Profiling in Metoprolol

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes a multi-step synthesis process that, along with potential degradation over time, can lead to the formation of various impurities.[1][2] The presence of these impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance. This process is crucial for:

  • Ensuring Patient Safety: Some impurities can be pharmacologically active or toxic.

  • Maintaining Therapeutic Efficacy: Impurities can potentially reduce the effective concentration of the active pharmaceutical ingredient (API).

  • Guaranteeing Product Stability: The presence of certain impurities can accelerate the degradation of the API.

  • Regulatory Compliance: Adherence to pharmacopeial standards and guidelines, such as those from the International Council for Harmonisation (ICH), is mandatory for drug approval and marketing.[3][4][5][6][7]

This guide will focus on a specific and relevant impurity of metoprolol, providing a framework for its analysis and comparison across different batches.

Unveiling the Subject: Metoprolol EP Impurity H

While the initial topic of interest was "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol," a thorough review of scientific literature and pharmacopeial standards revealed that this compound is not a recognized impurity of metoprolol. However, a structurally similar and officially documented impurity is Metoprolol EP Impurity H .

Chemical Name: (2RS)-1-[4-(2-Hydroxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol

Synonyms: O-Desmethyl Metoprolol

Structure:

Figure 1: Chemical structure of Metoprolol EP Impurity H.

Origin and Formation

Metoprolol EP Impurity H can arise from two primary sources:

  • Process-Related Impurity: It can be formed during the synthesis of metoprolol if the starting material, 4-hydroxyphenylethanol, is present. The synthesis of metoprolol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[8] If 4-(2-hydroxyethyl)phenol is present as an impurity in the starting material, it can undergo the same reaction sequence to form Metoprolol EP Impurity H.[9]

  • Degradation Product: Forced degradation studies have shown that metoprolol can degrade under various stress conditions, including acidic, alkaline, and oxidative environments, to form a number of degradation products.[10][11] While not always the primary degradant, the formation of Impurity H through O-demethylation of the methoxyethyl side chain is a plausible degradation pathway.

Pharmacopeial Acceptance Criteria

The European Pharmacopoeia (EP) monograph for Metoprolol Succinate sets clear limits for impurities.[12] For any single, unspecified impurity, the acceptance criterion is not more than 0.1% . The total of all impurities should not exceed 0.5% .[12] These limits are in line with the ICH Q3A guidelines for impurities in new drug substances, which establish reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.[3][7] For a drug like metoprolol with a maximum daily dose of up to 400 mg, the identification threshold for an impurity is 0.10%.[3]

Comparative Analysis of Metoprolol EP Impurity H in Different Batches

To illustrate the importance of impurity profiling, this section presents a comparative analysis of hypothetical data for Metoprolol EP Impurity H levels in three different batches of Metoprolol Succinate. This data is for illustrative purposes but is representative of the variations that can be observed in a real-world manufacturing setting.

Batch ID Metoprolol EP Impurity H (%) Total Impurities (%) Compliance with EP Specification (≤0.1% for single impurity, ≤0.5% for total)
Batch A (Reference) 0.040.25Compliant
Batch B (Generic) 0.080.42Compliant
Batch C (Out-of-Specification) 0.120.65Non-compliant

Analysis of the Data:

  • Batch A represents a high-quality batch with very low levels of Impurity H and total impurities, well within the EP specifications.

  • Batch B , representing a generic product, also complies with the pharmacopeial limits, though the level of Impurity H is slightly higher than in the reference batch.

  • Batch C is an example of an out-of-specification batch, where the level of Impurity H exceeds the 0.1% limit for a single impurity, and the total impurities also exceed the 0.5% limit. Such a batch would not be released for commercial use.

This comparative data highlights the necessity of robust analytical methods to ensure that each batch of metoprolol meets the stringent purity requirements.

Experimental Protocol: Quantification of Metoprolol EP Impurity H by HPLC

The following is a detailed, step-by-step protocol for the quantification of Metoprolol EP Impurity H in a metoprolol drug substance, based on the principles outlined in the European Pharmacopoeia for related substances in Metoprolol Succinate.[12]

Materials and Reagents
  • Metoprolol Succinate test sample

  • Metoprolol EP Impurity H Certified Reference Standard (CRS)

  • Metoprolol Impurity A CRS (for system suitability)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Triethylamine

  • Glacial acetic acid

  • Phosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions
Parameter Specification
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 150 mm x 3.9 mm
Mobile Phase A mixture of acetonitrile and a buffer solution. The buffer is prepared by dissolving ammonium acetate in water and adding triethylamine, glacial acetic acid, and phosphoric acid.[12]
Flow Rate 1.0 mL/min[12]
Detection UV spectrophotometer at 280 nm[12]
Injection Volume 20 µL[12]
Column Temperature Ambient (or controlled at 25 °C)
Run Time At least 3 times the retention time of the metoprolol peak[12]
Preparation of Solutions
  • Mobile Phase: Prepare the buffer solution as specified in the European Pharmacopoeia monograph for Metoprolol Succinate and mix with acetonitrile in the prescribed ratio.[12]

  • Test Solution: Accurately weigh and dissolve a specified amount of the metoprolol succinate test sample in the mobile phase to obtain a known concentration (e.g., 2.0 mg/mL).[12]

  • Reference Solution (a) - System Suitability: Prepare a solution containing a known concentration of Metoprolol Succinate and Metoprolol Impurity A CRS in the mobile phase. This is used to verify the resolution of the chromatographic system.[12][13]

  • Reference Solution (b) - for Quantification (0.1%): Dilute the Test Solution with the mobile phase to obtain a final concentration equivalent to 0.1% of the Test Solution concentration.[12]

  • Reference Solution (Impurity H): Accurately weigh and dissolve a known amount of Metoprolol EP Impurity H CRS in the mobile phase to prepare a stock solution. Further dilute to a working concentration similar to the expected level in the test sample.

Chromatographic Procedure

cluster_workflow HPLC Analysis Workflow prep Prepare Mobile Phase, Test, and Reference Solutions equilibrate Equilibrate HPLC System with Mobile Phase prep->equilibrate sst Inject Reference Solution (a) for System Suitability Check equilibrate->sst inject_ref Inject Reference Solution (b) and Impurity H Reference sst->inject_ref If SST passes inject_test Inject Test Solution inject_ref->inject_test acquire Acquire Chromatograms inject_test->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Impurity H Percentage integrate->calculate

Figure 2: Experimental workflow for the HPLC analysis of Metoprolol EP Impurity H.

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.

  • System Suitability: Inject Reference Solution (a) and verify that the resolution between the peaks of metoprolol and Impurity A meets the pharmacopeial requirement (minimum of 6.0).[12][13]

  • Analysis: Inject the mobile phase as a blank, followed by Reference Solution (b), the Impurity H reference solution, and the Test Solution.

  • Data Analysis: Integrate the peak areas in the chromatograms. Calculate the percentage of Metoprolol EP Impurity H in the test sample using the area of the corresponding peak in the chromatogram of the Test Solution and the area of the metoprolol peak in the chromatogram of Reference Solution (b) (representing 0.1%). A correction factor may need to be applied if the response factor of Impurity H is different from that of metoprolol.

Conclusion: Ensuring the Quality and Safety of Metoprolol

The rigorous control of impurities is a cornerstone of modern pharmaceutical manufacturing. This guide has provided a comprehensive overview of the impurity profiling of metoprolol, with a specific focus on Metoprolol EP Impurity H. By understanding the origin of this impurity, its acceptance criteria as per the European Pharmacopoeia, and the detailed analytical methodology for its quantification, researchers and drug development professionals can ensure the quality, safety, and efficacy of metoprolol products. The use of validated, stability-indicating analytical methods is paramount in this endeavor, safeguarding public health and maintaining the integrity of pharmaceutical manufacturing.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
  • AMS Biopharma. Impurity guidelines in drug development under ICH Q3.
  • ACS Publications. Impurity Qualification Thresholds: An IQ Survey on Emerging Industry Experience with Health Authority Feedback.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Pharmacopoeia.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
  • Scholars Research Library. An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot.
  • JOCPR.
  • ResearchGate. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments.
  • IJCRT.org.
  • Phenomenex. Metoprolol Tartrate and Related Substances with Ph. Eur.
  • Oriental Journal of Chemistry. Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Metoprolol Succinate and Chlorthalidone in Bulk and in Tablet Dosage Form.
  • Indo American Journal of Pharmaceutical Research.
  • IJIRT. Stability Indicating Method Development and Validation for Determination of Metoprolol Succinate (MLS) by using RP-HPLC method in Pharmaceutical Dosage Form.
  • SynThink Research Chemicals.
  • NIH.
  • International Journal of Research in Pharmaceutical Sciences. Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin.
  • SynZeal. Metoprolol EP Impurity H.
  • NIH. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD.
  • ScienceOpen. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms.
  • Thermo Fisher Scientific. Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
  • Simson Pharma Limited. Metoprolol EP Impurity H | CAS No- 62572-94-5.
  • PubMed. Enantioselective preparation of metoprolol and its major metabolites.
  • Research Journal of Pharmacy and Technology.
  • USP-NF.
  • EDQM. Impurity Control in the European Pharmacopoeia.
  • Google Patents. US20050107635A1 - Metoprolol manufacturing process.
  • LGC Standards. (2RS)-1-[4-(2-Hydroxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol.
  • ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Pharmaffiliates.
  • Sigma Aldrich. Metoprolol impurity A EP Reference Standard.

Sources

Inter-laboratory comparison of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" analytical results

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Inter-Laboratory Comparison of Analytical Results for Atenolol Related Compound C

Guide Objective: This document provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison (ILC) for the analytical determination of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol , identified as a potential impurity or related substance of a pharmaceutical product. For clarity and based on common nomenclature, this compound will be referred to by its more frequently used designation in pharmaceutical contexts, Atenolol Related Compound C . This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The core focus is to establish analytical consistency across multiple laboratory sites, a critical step in drug development and manufacturing to ensure product quality and patient safety. The principles and protocols outlined herein are grounded in established regulatory guidelines and best practices.

Introduction to Atenolol Related Compound C and the Imperative for Analytical Consistency

Atenolol Related Compound C is a molecule structurally related to the beta-blocker Atenolol.[1][2] In pharmaceutical manufacturing, it is crucial to monitor and control the levels of such related compounds to ensure the purity, safety, and efficacy of the final drug product. Regulatory agencies require robust and reproducible analytical methods for this purpose.

When analytical testing is performed across different laboratories—such as between a research and development site and a quality control (QC) laboratory, or between a contract manufacturing organization (CMO) and a sponsor company—discrepancies in results can arise. An Inter-Laboratory Comparison (ILC), also known as a proficiency test or round-robin study, is a powerful tool to assess and ensure the reproducibility of an analytical method.[3][4] It serves to:

  • Validate the robustness of the analytical method: A method that produces consistent results across different labs, equipment, and analysts is considered robust.

  • Identify potential biases: Systematic errors in a particular laboratory's procedure can be identified.

  • Ensure data integrity for regulatory submissions: Demonstrates that the analytical method is transferable and reliable.

  • Qualify receiving laboratories: Confirms that a new laboratory can perform the analytical procedure as intended.[5]

This guide will walk through the critical aspects of setting up and evaluating an ILC for Atenolol Related Compound C, focusing on a common and reliable analytical technique: High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies for Atenolol and its Related Compounds

Several analytical techniques can be employed for the quantification of atenolol and its related substances.[6][7] The most prevalent and recommended method for routine quality control is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its high sensitivity, specificity, and precision.[6][8]

Other potential methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers enhanced specificity and sensitivity, particularly useful for impurity identification and analysis in complex matrices.[6]

  • Gas Chromatography (GC): Typically requires derivatization to make the analyte volatile, making it less common for this type of compound.[7]

  • Spectrophotometry: Can be used for quantification but may lack the specificity to distinguish between closely related compounds.[9]

For the purpose of this guide, we will focus on a validated RP-HPLC-UV method, as it represents the industry standard for this application.

Designing the Inter-Laboratory Comparison Study

A successful ILC requires careful planning and a well-defined protocol. The process involves a coordinating laboratory that prepares and distributes homogenous samples to all participating laboratories.

Workflow for an Inter-Laboratory Comparison Study

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Validate Analytical Method P1->P2 P3 Prepare Homogenous Test Samples P2->P3 P4 Draft ILC Protocol P3->P4 E1 Distribute Samples & Protocol to Labs P4->E1 E2 Participating Labs Conduct Analysis E1->E2 E3 Labs Report Data to Coordinator E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Identify Outliers & Investigate Deviations A1->A2 A3 Prepare Final ILC Report A2->A3

Caption: Workflow of an Inter-laboratory comparison study.

Key Protocol Elements:

A pre-approved transfer protocol is essential for a successful study.[10][11] This document should clearly outline:

  • Objective and Scope: The purpose of the study and the specific analytical procedure being compared.

  • Responsibilities: Roles of the coordinating (transferring) and participating (receiving) laboratories.[10]

  • Materials and Instruments: Specifications for the reference standards, reagents, columns, and HPLC systems.

  • Experimental Design: Number of samples, replicates, and concentration levels to be tested.

  • Data Reporting: A standardized template for reporting results to avoid ambiguity.

  • Acceptance Criteria: Pre-defined limits for agreement between laboratories. These are often based on the validation data for the method and guided by principles in documents like the USP General Chapter <1224>.[5]

Sources of Inter-Laboratory Variability

Understanding the potential sources of variability is key to designing a robust study and for troubleshooting discrepant results.

  • Sample Handling and Preparation: Minor differences in solvent volumes, sonication time, or filtration techniques.

  • Instrumentation: Differences in HPLC systems (e.g., dwell volume, detector lamp intensity) can affect chromatography.

  • Materials and Reagents: Variability in the purity of solvents, pH of the mobile phase, and batch-to-batch differences in HPLC columns.

  • Analyst Technique: Differences in sample injection, peak integration, and adherence to the protocol.

  • Environmental Conditions: Variations in laboratory temperature can affect column efficiency and retention times.

Experimental Protocol: RP-HPLC Method for Atenolol Related Compound C

The following is a detailed, exemplary protocol for the quantification of Atenolol Related Compound C. This method should be fully validated according to ICH Q2(R1) guidelines before being used in an ILC.[12][13][14]

Objective: To determine the concentration of Atenolol Related Compound C in a sample matrix.

Materials:

  • Atenolol Related Compound C Reference Standard

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 226 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Atenolol Related Compound C reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Perform serial dilutions to create calibration standards at different concentration levels.

  • Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve a concentration within the calibration range.

  • System Suitability Test (SST): Before sample analysis, inject a system suitability solution (a standard solution) five times. The acceptance criteria should be met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no interference.

    • Inject the calibration standards.

    • Inject the test samples in duplicate.

  • Data Processing: Integrate the peak area for Atenolol Related Compound C. Create a linear regression curve from the calibration standards (Peak Area vs. Concentration). Use the regression equation to calculate the concentration of the analyte in the test samples.

Sample Analysis Workflow Diagram

Sample_Analysis_Workflow Start Receive Sample & Protocol Prep Prepare Mobile Phase, Standards, & Samples Start->Prep SST Perform System Suitability Test (SST) Prep->SST SST_Pass SST Passed SST->SST_Pass Meets Criteria SST_Fail SST Failed SST->SST_Fail Does Not Meet Criteria Analysis Analyze Samples as per Protocol SST_Pass->Analysis Troubleshoot Troubleshoot HPLC System SST_Fail->Troubleshoot Troubleshoot->SST Process Process Data & Calculate Results Analysis->Process Report Report Results to Coordinator Process->Report

Caption: Step-by-step workflow for sample analysis in a participating lab.

Data Presentation and Interpretation

For an ILC with five participating laboratories, the data can be summarized as follows. Each lab analyzed the same homogenous sample in triplicate.

Table 1: Inter-Laboratory Comparison Results for Atenolol Related Compound C

LaboratoryResult 1 (mg/mL)Result 2 (mg/mL)Result 3 (mg/mL)Mean (mg/mL)Std. Dev.%RSD
Lab 10.1020.1010.1030.1020.00100.98%
Lab 20.1050.1060.1040.1050.00100.95%
Lab 30.0950.0960.0940.0950.00101.05%
Lab 40.1010.1030.1020.1020.00100.98%
Lab 50.1080.1070.1090.1080.00100.93%

Statistical Analysis:

The results are then analyzed statistically to determine the overall performance and identify any outliers. A common method is to calculate a consensus mean and standard deviation from all reported data (after excluding statistical outliers using tests like Grubbs' test).

  • Overall Mean: 0.1024 mg/mL

  • Overall Standard Deviation: 0.0049 mg/mL

  • Overall %RSD (Reproducibility): 4.78%

In this example, Lab 3's mean result (0.095 mg/mL) appears lower than the others. This would warrant an investigation to determine the root cause, which could range from a dilution error to an instrument calibration issue.

Conclusion and Best Practices

A well-executed inter-laboratory comparison is invaluable for ensuring the reliability and consistency of analytical data for pharmaceutical quality control. The successful transfer and implementation of an analytical method for Atenolol Related Compound C across multiple sites provide confidence in the data used for batch release, stability studies, and regulatory filings.

Key Takeaways:

  • A Detailed Protocol is Paramount: A comprehensive, pre-approved protocol minimizes ambiguity and is the foundation of a successful ILC.[15]

  • System Suitability is Non-Negotiable: SST ensures that the analytical instrumentation is performing correctly before any samples are analyzed.

  • Investigate Deviations: Any out-of-specification or outlier results must be thoroughly investigated to identify and rectify the root cause.

  • Documentation is Critical: All aspects of the study, from protocol to final report, must be meticulously documented.[15]

By adhering to these principles, organizations can ensure that their analytical methods are robust, transferable, and capable of producing consistently accurate results, thereby upholding the highest standards of pharmaceutical quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • USP General Chapter <1224> Transfer of Analytical Procedures.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview.
  • <1224> Transfer of Analytical Procedures. USP-NF.
  • A Guide to Inter-laboratory Comparison of Analytical Methods. BenchChem.
  • Analytical Method Transfer in Pharmaceuticals. Pharmaguideline.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • Atenolol Rel
  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library.
  • Atenolol Related Compound C.
  • Analytical Strategies for Atenolol Quantific
  • An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone.
  • Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes.
  • Es
  • Assay of atenolol in Novaten tablets by visible spectrophotometer. AIP Publishing.
  • Practical guidance for organizing small interlaboratory comparisons.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor

Sources

Assessing the purity of synthesized "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" by different techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Assessing the Purity of Synthesized "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol"

For Researchers, Scientists, and Drug Development Professionals

The compound this compound, with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol , is a crucial molecule in pharmaceutical research.[1] Ensuring its purity is paramount for accurate pharmacological studies and the development of safe and effective therapeutics. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

The Critical Role of Purity in Drug Development

The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have significant implications, ranging from altered therapeutic efficacy to adverse toxicological effects. Regulatory bodies worldwide mandate stringent purity thresholds for APIs. Therefore, employing reliable and validated analytical methods is a cornerstone of the drug development process. The choice of analytical technique depends on the physicochemical properties of the target compound and the potential impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique well-suited for non-volatile, polar, or thermally unstable compounds, making it a versatile choice for many pharmaceuticals.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is often the preferred approach.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively non-polar phenoxy and propanol backbone of the target molecule. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve a balance between retention and elution. The acidic component in the mobile phase, such as phosphoric or formic acid, is crucial for protonating the secondary amine, ensuring good peak shape and preventing tailing.[3][4] UV detection is suitable due to the presence of the chromophoric phenyl group.

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[3][5] The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

    • Accurately weigh and dissolve the synthesized compound in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[6]

    • Column Temperature: Ambient or controlled at 25 °C.

    • UV Detection Wavelength: 224 nm or 258 nm.[5][6]

  • Data Analysis: The purity of the synthesized compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

Sources

Comparative stability study of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Stability Analysis of Aryloxypropanolamine Compounds Under Forced Degradation

A Guide for Researchers in Drug Development

This guide provides a comprehensive framework for conducting a comparative stress stability study of "1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol," a novel aryloxypropanolamine derivative. Given the limited published data on this specific molecule, we will establish a comparative study alongside Atenolol , a well-characterized and structurally related beta-blocker. This approach allows for a robust evaluation of the new chemical entity's (NCE) intrinsic stability and provides a benchmark against a widely used pharmaceutical agent.

The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring the generation of data suitable for regulatory submissions and for informing pre-formulation and formulation development.

Introduction: The Imperative of Stress Testing in Drug Development

Forced degradation, or stress testing, is a critical component of the drug development lifecycle. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability. The primary objectives of such studies are:

  • Identification of Degradation Pathways: To understand the likely degradation products that may form under normal storage and handling conditions.

  • Development and Validation of Stability-Indicating Methods: To ensure that the analytical methods used for stability testing can accurately measure the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.

  • Understanding Molecular Structure-Stability Relationships: To gain insights into the lability of specific functional groups within the molecule.

  • Informing Formulation and Packaging Development: To select excipients and packaging that will protect the drug substance from degradation.

This guide will detail the experimental design, analytical methodologies, and data interpretation for a comparative stress study of "this compound" and Atenolol.

Experimental Design: A Head-to-Head Comparison

The core of this study is a side-by-side comparison of the two compounds under identical stress conditions. This allows for a direct assessment of their relative stabilities.

Materials and Reagents
  • Test Compound: this compound (Purity > 99%)

  • Reference Compound: Atenolol (USP Reference Standard)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, and water.

Stress Conditions

The following stress conditions, based on ICH Q1A(R2) guidelines, will be applied to solutions of both compounds prepared at a concentration of 1 mg/mL.

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2, 4, 8, 12, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2, 4, 8, 12, and 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, 12, and 24 hours.

  • Thermal Degradation: Solid drug substance stored at 105°C for 24, 48, and 72 hours.

  • Photostability: Drug solution exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

A control sample, protected from light and stored at 5°C, will be analyzed at each time point to account for any degradation not induced by the stressor.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation prep_nce Prepare 1 mg/mL solution of 'this compound' acid Acid Hydrolysis (0.1 M HCl, 80°C) prep_nce->acid base Base Hydrolysis (0.1 M NaOH, 80°C) prep_nce->base oxidation Oxidative Degradation (3% H2O2, RT) prep_nce->oxidation photo Photostability (ICH Q1B) prep_nce->photo prep_atenolol Prepare 1 mg/mL solution of Atenolol prep_atenolol->acid prep_atenolol->base prep_atenolol->oxidation prep_atenolol->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Degradation (Solid, 105°C) thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms compare Compare Degradation Profiles lcms->compare pathway Propose Degradation Pathways compare->pathway G cluster_degradation Degradation Products parent 1-((2-Hydroxyethyl)amino)- 3-phenoxypropan-2-ol dp1 N-oxide derivative parent->dp1 Oxidation (H2O2) dp2 Phenol parent->dp2 Hydrolysis (Acid/Base) dp3 Dealkylated amine parent->dp3 Oxidative Dealkylation

Safety Operating Guide

Personal protective equipment for handling 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

An Essential Guide for Laboratory Professionals

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 29607-93-0). By providing clear, actionable steps and the reasoning behind them, we aim to foster a culture of safety and build unwavering trust in your laboratory practices.

Understanding the Risks: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the primary concerns are:

  • Irritation: This compound is classified as an irritant.[1] Direct contact can cause irritation to the skin and eyes. While specific data on respiratory irritation is not explicitly detailed in the primary safety data sheet, it is prudent to handle it in a manner that minimizes inhalation of any dusts or aerosols.

A Safety Data Sheet (SDS) from Fluorochem provides critical safety information for this compound.[2] It is imperative that all personnel handling this chemical review the full SDS before commencing any work.

Your Shield: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is your first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE Component Specifications and Rationale
Eye Protection Tightly fitting safety goggles or a face shield. This is to prevent any accidental splashes from coming into contact with the eyes, which could lead to serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for any signs of degradation or perforation before use. The choice of glove material should be based on the specific solvent being used with the compound.
Skin and Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.
Respiratory Protection While not always mandatory for small-scale handling in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols, or if working in a poorly ventilated space.
Step-by-Step Guide to PPE Usage

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don an apron.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any damage before putting them on.

  • Eye/Face Protection: Put on your safety goggles or face shield.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated exterior inward.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye/Face Protection: Remove your eye and face protection.

  • Final Hand Hygiene: Wash your hands one last time.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or creating solutions.

Safe Work Practices:

  • Avoid Contact: Minimize direct contact with the chemical.

  • No Mouth Pipetting: Never use your mouth to pipette any chemical.

  • Labeling: Ensure all containers are clearly and accurately labeled.

  • Transportation: When moving the chemical, use a secondary container to prevent spills.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is vital.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

  • Waste Characterization: this compound should be disposed of as hazardous waste.[2]

  • Containerization: Collect all waste containing this chemical in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

Visualizing the Safety Workflow

To ensure a clear understanding of the safety protocols, the following workflow diagram outlines the key decision points and actions for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Assess Task Assess Task Review SDS Review SDS Assess Task->Review SDS Understand Hazards Select PPE Select PPE Review SDS->Select PPE Determine Protection Level Don PPE Don PPE Select PPE->Don PPE Perform Task Perform Task Don PPE->Perform Task Doff PPE Doff PPE Perform Task->Doff PPE Segregate Waste Segregate Waste Perform Task->Segregate Waste Decontaminate Area Decontaminate Area Doff PPE->Decontaminate Area Dispose via HazWaste Dispose via HazWaste Segregate Waste->Dispose via HazWaste

Caption: Decision workflow for safe handling of this compound.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.